Product packaging for 4-Hydroxyhippuric acid(Cat. No.:CAS No. 2482-25-9)

4-Hydroxyhippuric acid

カタログ番号: B556546
CAS番号: 2482-25-9
分子量: 195.17 g/mol
InChIキー: ZMHLUFWWWPBTIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Hydroxyhippuric acid, also known as 4-hydroxybenzoylglycine, is a secondary metabolite classified under the organic acid class of hippuric acids, with the chemical formula C9H9NO4 . This compound is a glycine conjugate of 4-hydroxybenzoic acid, formed as a product of the human body's Phase II detoxification processes in the liver, which enhances the solubility of phenolic compounds for efficient excretion . As a research standard, this compound is an invaluable biomarker for investigating mammalian and microbial metabolism. It serves as a key indicator for assessing exposure to dietary polyphenols—found in foods like berries, tea, and cocoa—and environmental chemicals . Its presence and concentration in biological samples such as urine provide critical insights into an individual's metabolic capacity, dietary habits, and the metabolic activity of the gut microbiome . Elevated levels of this compound have been clinically associated with conditions such as uremia (where it is identified as a potential uremic toxin), eosinophilic esophagitis, and mild hypertension, making it a compound of significant interest in etiological research . Furthermore, it is a metabolite of paraben antimicrobials, allowing researchers to monitor environmental or consumer product exposures . Researchers utilize this compound in various applications, including method development and calibration in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for organic acid analysis . Its defined properties, including a molecular weight of 195.17 g/mol and a water solubility of approximately 2.63 g/L, make it a reliable standard for quantitative analyses . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B556546 4-Hydroxyhippuric acid CAS No. 2482-25-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(4-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHLUFWWWPBTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179518
Record name 4-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2482-25-9
Record name 4-Hydroxyhippuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2482-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-hydroxyphenyl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-HYDROXYHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2MH5995F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Hydroxyhippuric Acid: Synthesis, Characterization, and Biological Significance

Introduction

This compound, also known as p-hydroxyhippuric acid or N-(4-hydroxybenzoyl)-glycine, is a human metabolite primarily formed through the conjugation of 4-hydroxybenzoic acid with glycine.[1][2] It is a derivative of hippuric acid and belongs to the class of N-acyl-alpha-amino acids.[2] This compound is of significant interest to researchers as a biomarker for dietary polyphenol intake, gut microbiome activity, and exposure to certain environmental compounds like parabens.[1][3][4] Furthermore, it has been identified as a potential uremic toxin and has shown bioactivity, including the inhibition of organic anion transporter 1 (OAT1) and modulation of inflammatory responses.[1][5]

This guide provides a comprehensive overview of the chemical synthesis of this compound, detailed methods for its characterization, and an exploration of its biological roles and associated pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved via the acylation of glycine with an activated derivative of 4-hydroxybenzoic acid. A common and effective method is the Schotten-Baumann reaction, which involves the reaction of an amino group with an acyl chloride under aqueous alkaline conditions.

General Reaction Scheme

The synthesis involves the reaction of 4-hydroxybenzoyl chloride with glycine in a basic solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Schotten-Baumann Reaction

This protocol is adapted from the general procedure for hippuric acid synthesis.[6]

Materials:

  • Glycine

  • 4-Hydroxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (distilled or deionized)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnels

  • Büchner funnel and filter paper

Procedure:

  • Glycine Solution Preparation: Dissolve 10.0 g (0.133 mol) of glycine in 100 mL of 10% sodium hydroxide solution in a 500 mL beaker. Cool the solution in an ice bath to below 10°C.

  • Acylation Reaction: While vigorously stirring the cold glycine solution, slowly and simultaneously add 20.7 g (0.132 mol) of 4-hydroxybenzoyl chloride and a 20% solution of sodium hydroxide from separate separatory funnels.

  • pH Control: Carefully monitor the addition rates to ensure the reaction mixture remains slightly alkaline (pH 8-9) throughout the addition process. The temperature should be maintained below 15°C. This step may take approximately one hour.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.

  • Acidification and Precipitation: Pour the reaction mixture into a beaker containing 75 mL of concentrated hydrochloric acid to precipitate the this compound.

  • Isolation and Washing: Cool the mixture thoroughly in an ice bath. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold water to remove inorganic salts.

  • Recrystallization (Purification): Recrystallize the crude product from hot water, adding a small amount of decolorizing carbon if necessary, to yield pure this compound as a solid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Glycine Glycine in NaOH(aq) Reaction Schotten-Baumann Reaction Glycine->Reaction AcylChloride 4-Hydroxybenzoyl Chloride AcylChloride->Reaction Acidification Acidification (HCl) Reaction->Acidification Precipitation Filtration Vacuum Filtration Acidification->Filtration Isolate Crude Recrystallization Recrystallization (Hot Water) Filtration->Recrystallization Purify Drying Drying Recrystallization->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques, including mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

Physicochemical and Spectroscopic Data

The following table summarizes key identification parameters for this compound.

PropertyValueReference(s)
Chemical Formula C₉H₉NO₄[2][5]
Molecular Weight 195.17 g/mol [2][3]
Monoisotopic Mass 195.05315777 Da[2]
Appearance Solid[2]
IUPAC Name 2-[(4-hydroxybenzoyl)amino]acetic acid[2]
CAS Number 2482-25-9[5]
¹H NMR Characteristic peaks for aromatic, methylene, and amide protons.[7]
¹³C NMR Signals corresponding to carbonyl, aromatic, and aliphatic carbons.[7]
Mass Spectrometry (MS/MS) Key fragments at m/z 121.02911 and 93.03308 (Positive Ion Mode).[2]
Infrared (IR) Spectroscopy Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1760-1690 cm⁻¹), N-H bend (~1550 cm⁻¹).[8][9]
Experimental Protocols for Characterization
3.2.1. Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and obtain fragmentation patterns for structural elucidation.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a mixture of dimethylformamide (DMF) and phosphate-buffered saline (PBS).[5] Further dilute to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. A common method involves using a C18 reverse-phase column (e.g., Acquity UPLC HSS T3).[10]

    • Mobile Phase A: 0.1% Formic acid in water.[10]

    • Mobile Phase B: 0.1% Formic acid in methanol.[10]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compound.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer (e.g., Q-TOF).[10]

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Full Scan (MS1): Scan for the precursor ion [M+H]⁺ (m/z 196.06) or [M-H]⁻ (m/z 194.04).

    • Tandem MS (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.[2]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. DMSO-d₆ is often used to observe exchangeable protons (e.g., -OH, -NH, -COOH).[7]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (δ ~6.8-7.8 ppm) corresponding to the disubstituted benzene ring, a signal for the methylene (-CH₂-) group (δ ~3.9 ppm), and signals for the amide (-NH) and carboxylic acid (-COOH) protons, which may be broad and variable in position.[7]

    • ¹³C NMR: Expect signals for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons, and the methylene carbon.

3.2.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent disk.

  • Data Acquisition: Collect the spectrum using an FT-IR spectrometer.

  • Spectral Interpretation: Identify characteristic absorption bands:

    • O-H Stretch (Carboxylic Acid): Very broad band from ~3300 to 2500 cm⁻¹.[9]

    • O-H Stretch (Phenol): A broad band around 3300 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid & Amide): Strong, sharp bands in the region of 1760-1690 cm⁻¹.[9]

    • N-H Bend (Amide II): A band around 1550 cm⁻¹.

    • C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.[9]

Biological Role and Signaling Pathways

This compound is not an inert metabolite; it actively participates in physiological and pathological processes.

Metabolic Origin and Biomarker Significance

This compound is a product of phase II detoxification, where 4-hydroxybenzoic acid is conjugated with glycine in the liver to increase its water solubility for efficient renal excretion.[1] Its levels in urine can indicate:

  • Dietary Intake: Elevated levels are associated with the consumption of polyphenol-rich foods like berries and tea.[1][4]

  • Gut Microbiome Activity: Gut bacteria metabolize dietary polyphenols to produce precursor compounds like 4-hydroxybenzoic acid.[3]

  • Toxin Exposure: It is a metabolite of parabens, which are used as preservatives in cosmetics and foods.[4]

  • Metabolic Health: It has been identified as a uremic toxin, with elevated levels found in individuals with kidney disease.[1]

Interaction with Cellular Transporters and Signaling

This compound is an inhibitor of the organic anion transporter 1 (OAT1), a protein crucial for the transport of various endogenous and exogenous substances in the proximal tubules of the kidney.[5]

  • OAT1 Inhibition: By inhibiting OAT1 (IC₅₀ = 25 µM), it can interfere with the secretion of other organic anions.[5]

  • Oxidative Stress: It has been shown to increase the production of free radicals in kidney cells that express human OAT1.[5]

  • Anti-inflammatory Effects: At a concentration of 1 µM, it can reduce the secretion of the pro-inflammatory cytokine TNF-α by 30.4% in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[5]

Pathway Diagram: Metabolism and Cellular Interaction

Biological_Pathway cluster_origin Metabolic Origin cluster_product Metabolite cluster_interaction Cellular Interaction (Kidney Proximal Tubule Cell) Polyphenols Dietary Polyphenols (e.g., from berries) GutMicrobiota Gut Microbiota Polyphenols->GutMicrobiota HBA 4-Hydroxybenzoic Acid GutMicrobiota->HBA Metabolism Liver Liver (Phase II Conjugation) HBA->Liver Glycine Glycine Glycine->Liver HHA This compound (HHA) Liver->HHA OAT1 OAT1 Transporter HHA->OAT1 Inhibits (IC50 = 25 µM) Excretion Urinary Excretion (Biomarker) HHA->Excretion ROS Increased Free Radicals OAT1->ROS Leads to

Caption: Metabolic pathway and cellular effects of this compound.

Conclusion

This compound serves as a multifaceted molecule of interest for researchers in nutrition, toxicology, and drug development. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. Understanding its role as a biomarker and its interactions with cellular machinery like the OAT1 transporter provides valuable insights into human metabolism, diet-gene interactions, and the pathophysiology of diseases such as chronic kidney disease. This guide offers the foundational technical information required for professionals to synthesize, identify, and study this important metabolite.

References

The Biological Role of 4-Hydroxyhippuric Acid in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhippuric acid (4-HHA), a glycine conjugate of 4-hydroxybenzoic acid, is a significant metabolite derived from both endogenous and exogenous sources. Primarily synthesized in the liver during phase II detoxification and by gut microbial metabolism of dietary polyphenols, its presence and concentration in biological fluids serve as a critical biomarker for dietary habits, gut microbiome activity, and exposure to environmental xenobiotics.[1] Beyond its role as a biomarker, 4-HHA exhibits distinct biological activities, including the inhibition of renal organic anion transporters and modulation of inflammatory responses. Notably, elevated levels of 4-HHA are associated with uremia, implicating it as a potential uremic toxin that contributes to the pathophysiology of chronic kidney disease (CKD) through mechanisms likely involving oxidative stress. This document provides a comprehensive technical overview of the biological roles of this compound in cellular processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Introduction

This compound (p-hydroxyhippuric acid) is an N-acylglycine and a derivative of hippuric acid.[1] It is formed through the conjugation of 4-hydroxybenzoic acid with glycine, a reaction that primarily occurs in the liver as part of the body's detoxification (Phase II metabolism) of phenolic compounds.[1] Furthermore, it is a significant product of the gut microbiota's metabolism of dietary polyphenols, such as those found in fruits, vegetables, and coffee.[1] As a result, urinary and plasma concentrations of 4-HHA are valuable biomarkers for assessing dietary intake of phenolic compounds and the metabolic activity of the gut flora.[1]

Accumulating evidence suggests that 4-HHA is not merely a metabolic byproduct but possesses intrinsic biological activities that can influence cellular processes. Of particular interest to researchers and drug development professionals are its roles as a uremic toxin, an inhibitor of renal transporters, and a modulator of inflammation.

Core Biological Activities and Cellular Effects

Inhibition of Organic Anion Transporter 1 (OAT1)

This compound has been identified as an inhibitor of the Organic Anion Transporter 1 (OAT1), a crucial transporter in the basolateral membrane of renal proximal tubular cells responsible for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs.

Quantitative Data on OAT1 Inhibition:

CompoundTargetCell LineIC50KiMethod
This compoundOAT1Opossum Kidney Cells25 µMNot ReportedIn vitro inhibition assay

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Modulation of Inflammatory Responses

This compound has demonstrated immunomodulatory effects, specifically in the context of inflammation. It has been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). Conversely, as a uremic toxin, it is implicated in the chronic low-grade inflammation characteristic of chronic kidney disease.

Quantitative Data on TNF-α Secretion:

Cell TypeStimulant4-HHA ConcentrationTNF-α Secretion Reduction
Human PBMCsLPS1 µM30.4%
Induction of Oxidative Stress

As a potential uremic toxin, this compound is associated with the induction of oxidative stress, particularly in renal cells. Studies on the related compound, hippuric acid, have shown it can promote the generation of reactive oxygen species (ROS) in endothelial and renal tubular cells.[2] This increase in oxidative stress is a plausible mechanism for the cellular damage and dysfunction observed in uremia. It has been demonstrated that p-hydroxy-hippuric acid can induce the production of free radicals in a renal proximal tubular cell line (opossum kidney cells) that has been transformed with human OAT1.[3]

Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, based on its known biological activities and its role as a uremic toxin, several pathways can be inferred to be involved.

Potential Involvement in NF-κB Signaling

Given that 4-HHA can modulate TNF-α secretion and that other uremic toxins are known to induce inflammatory responses through the activation of the NF-κB pathway, it is plausible that 4-HHA interacts with this critical inflammatory signaling cascade.

NF_kappaB_Pathway 4-HHA 4-HHA TNF-alpha_R TNF-α Receptor 4-HHA->TNF-alpha_R Inhibits TNF-α signaling IKK IKK TNF-alpha_R->IKK IkappaB IκB IKK->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Promotes

Caption: Inferred modulation of the NF-κB signaling pathway by this compound.

Potential Crosstalk with MAPK Signaling Pathways

The induction of oxidative stress by uremic toxins is known to activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are involved in cellular stress responses, inflammation, and apoptosis. Therefore, it is conceivable that 4-HHA could influence these pathways.

MAPK_Pathway 4-HHA 4-HHA ROS Reactive Oxygen Species (ROS) 4-HHA->ROS Induces (as uremic toxin) ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MKK3_6->p38 Inflammation_Apoptosis Inflammation, Apoptosis p38->Inflammation_Apoptosis

Caption: Postulated activation of the p38 MAPK pathway by 4-HHA-induced oxidative stress.

Implication in TGF-β Signaling in Renal Fibrosis

Chronic kidney disease is often characterized by renal fibrosis, a process in which Transforming Growth Factor-beta (TGF-β) is a key mediator. As a uremic toxin that accumulates in CKD, 4-HHA may contribute to the progression of fibrosis. Studies on the related compound hippuric acid have shown it can promote renal fibrosis through mechanisms involving oxidative stress and TGF-β/SMAD signaling.[2]

TGF_beta_Pathway 4-HHA 4-HHA ROS Reactive Oxygen Species (ROS) 4-HHA->ROS Induces TGF_beta_R TGF-β Receptor ROS->TGF_beta_R Activates SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Fibrotic_Genes Fibrotic Gene Transcription Nucleus->Fibrotic_Genes Promotes

Caption: Hypothetical involvement of 4-HHA in the TGF-β signaling pathway in renal fibrosis.

Experimental Protocols

OAT1 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on OAT1-mediated transport using a fluorescent substrate.

Workflow:

OAT1_Inhibition_Workflow cluster_0 Cell Culture cluster_1 Inhibition Assay cluster_2 Data Acquisition and Analysis Seed_Cells Seed HEK293-OAT1 cells in 96-well plate Pre_incubation Pre-incubate cells with 4-HHA or vehicle Seed_Cells->Pre_incubation Add_Substrate Add fluorescent substrate (e.g., 6-CF) Pre_incubation->Add_Substrate Incubate Incubate for a defined time Add_Substrate->Incubate Wash Wash cells to remove extracellular substrate Incubate->Wash Lyse_Cells Lyse cells Wash->Lyse_Cells Measure_Fluorescence Measure fluorescence Lyse_Cells->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the OAT1 inhibition assay.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human OAT1 (HEK293-hOAT1) in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibition Assay:

    • Prepare a range of concentrations of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Wash the cells with HBSS.

    • Pre-incubate the cells with the different concentrations of 4-HHA or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

    • Initiate the transport assay by adding a solution of the fluorescent substrate (e.g., 6-carboxyfluorescein) to each well, with and without the inhibitor.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the assay by rapidly washing the cells with ice-cold HBSS to remove the extracellular substrate.

  • Data Acquisition and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

    • Subtract the background fluorescence (from wells with no cells).

    • Calculate the percentage of inhibition for each concentration of 4-HHA compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

TNF-α Secretion Assay in PBMCs

This protocol outlines a method to assess the effect of this compound on the secretion of TNF-α from LPS-stimulated human PBMCs.

Workflow:

TNF_alpha_Assay_Workflow cluster_0 PBMC Isolation and Culture cluster_1 Treatment and Stimulation cluster_2 TNF-α Measurement Isolate_PBMCs Isolate PBMCs from whole blood Culture_PBMCs Culture PBMCs in 96-well plate Isolate_PBMCs->Culture_PBMCs Treat_with_4HHA Treat cells with 4-HHA or vehicle Culture_PBMCs->Treat_with_4HHA Stimulate_with_LPS Stimulate with LPS Treat_with_4HHA->Stimulate_with_LPS Incubate Incubate for 18-24 hours Stimulate_with_LPS->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Analyze_Data Analyze results ELISA->Analyze_Data

Caption: Workflow for the TNF-α secretion assay in PBMCs.

Methodology:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs and resuspend them in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

    • Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10^6 cells/mL.

  • Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • After a short pre-incubation period (e.g., 1 hour), stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL).

    • Include unstimulated controls (no LPS) and stimulated controls (LPS without 4-HHA).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • TNF-α Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Analyze the data by comparing the TNF-α levels in the 4-HHA-treated groups to the LPS-stimulated control group.

Conclusion

This compound is a multifaceted metabolite with significant implications for human health and disease. Its role as a biomarker for diet and gut health is well-established. However, its direct biological activities, including OAT1 inhibition, modulation of inflammation, and potential contribution to oxidative stress as a uremic toxin, highlight its importance in cellular processes and its relevance to drug development and the understanding of disease pathophysiology, particularly in the context of chronic kidney disease. Further research is warranted to fully elucidate the specific signaling pathways directly modulated by this compound and to determine the precise quantitative parameters of its interactions with cellular components. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

4-Hydroxyhippuric Acid: A Comprehensive Technical Guide to its Role as a Biomarker for Dietary Polyphenol Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid (4-HHA), a glycine conjugate of 4-hydroxybenzoic acid, has emerged as a significant biomarker for assessing the intake of dietary polyphenols.[1] This metabolite, readily detected in urine, provides a more objective measure of polyphenol consumption compared to traditional dietary assessment methods, which are often subject to recall bias. This technical guide provides an in-depth overview of the metabolic pathways leading to 4-HHA formation, detailed experimental protocols for its quantification, and a summary of quantitative data from intervention studies.

Metabolic Pathway of this compound

The formation of this compound is a multi-step process that begins with the ingestion of dietary polyphenols and involves extensive metabolism by the gut microbiota and subsequent conjugation in the liver.

Gut Microbiota Metabolism of Dietary Polyphenols

The vast majority of dietary polyphenols are not absorbed in the small intestine and reach the colon, where they are metabolized by the resident gut microbiota. Complex polyphenols, such as anthocyanins, proanthocyanidins, and flavonoids, undergo a series of enzymatic transformations, including deglycosylation, hydrolysis, and C-ring fission, to yield simpler phenolic acids.[2]

Several bacterial species and their enzymes have been implicated in this process. For instance, species from the families Coriobacteriaceae, Lactobacillaceae, and Ruminococcaceae are known to degrade polyphenols.[2] Specific enzymes, such as gallate decarboxylases found in Lactobacillus plantarum, can convert gallic acid to pyrogallol.[2] The metabolism of various polyphenols ultimately converges on the production of common phenolic acid intermediates, a key one being 4-hydroxybenzoic acid.

metabolic_pathway Dietary_Polyphenols Dietary Polyphenols (e.g., Anthocyanins, Flavonoids) Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Metabolism Phenolic_Acids Phenolic Acids (e.g., 4-Hydroxybenzoic Acid) Gut_Microbiota->Phenolic_Acids Produces Liver Liver Phenolic_Acids->Liver Absorption Glycine_Conjugation Glycine Conjugation (GLYAT enzyme) Liver->Glycine_Conjugation HHA This compound Glycine_Conjugation->HHA Urine Urinary Excretion HHA->Urine

Caption: Metabolic pathway of this compound from dietary polyphenols.

Hepatic Conjugation

Following their absorption from the colon, the resulting phenolic acids, including 4-hydroxybenzoic acid, are transported to the liver via the portal vein. In the liver, 4-hydroxybenzoic acid undergoes a phase II detoxification reaction known as glycine conjugation.[1][3][4][5] This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which attaches a glycine molecule to the carboxylic acid group of 4-hydroxybenzoic acid, forming this compound.[6] This conjugation step increases the water solubility of the molecule, facilitating its excretion in the urine.[1]

Experimental Protocols for Quantification of this compound in Urine

The accurate quantification of this compound in urine is crucial for its validation and use as a biomarker. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most common and robust analytical technique employed for this purpose.

Urine Sample Collection and Preparation
  • Sample Collection: 24-hour urine collections are often preferred to account for diurnal variations in excretion, though spot urine samples can also be used.[7] Samples should be collected in sterile containers and stored at -80°C until analysis.

  • Sample Pre-treatment: Urine samples are typically thawed and centrifuged to remove particulate matter.[8][9]

  • Solid-Phase Extraction (SPE): SPE is a common method for sample clean-up and concentration of this compound. A typical protocol involves:

    • Cartridge Conditioning: An anion-exchange SPE cartridge (e.g., SAX) is conditioned with methanol followed by water.[10]

    • Sample Loading: The urine sample is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with a weak acid solution (e.g., 1% acetic acid) to remove interfering compounds.[10]

    • Elution: this compound is eluted from the cartridge with a stronger acidic solution (e.g., 10% acetic acid).[10]

    • Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for UPLC-MS/MS analysis.

experimental_workflow cluster_spe SPE Steps Urine_Collection 24-hour Urine Collection Storage Storage at -80°C Urine_Collection->Storage Centrifugation Centrifugation Storage->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Conditioning 1. Cartridge Conditioning (Methanol, Water) Loading 2. Sample Loading Washing 3. Washing (e.g., 1% Acetic Acid) Elution 4. Elution (e.g., 10% Acetic Acid) Conditioning->Loading Loading->Washing Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC_MSMS UPLC-MS/MS Analysis Evaporation->UPLC_MSMS

Caption: General experimental workflow for urinary this compound analysis.

UPLC-MS/MS Analysis

A detailed protocol for the quantification of this compound using UPLC-MS/MS is outlined below. It is important to note that specific parameters may need to be optimized based on the instrument and column used.

ParameterSpecification
UPLC System Waters ACQUITY UPLC or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of 4-HHA from other urinary components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion (m/z) -> Product ion (m/z) for 4-HHA (e.g., 194 -> 135)
Internal Standard Isotopically labeled 4-HHA (e.g., 13C6-4-HHA)

Quantitative Data from Intervention Studies

Several human intervention studies have demonstrated a significant increase in urinary this compound excretion following the consumption of polyphenol-rich foods. The table below summarizes key findings from a representative study.

Polyphenol SourceStudy PopulationInterventionBaseline 4-HHA (nmol/g creatinine)Post-Intervention 4-HHA (nmol/g creatinine)Fold Increasep-valueReference
Bilberry & Cherry10 healthy individuals300g of fruitVaries (mixed food baseline)Significantly higher~2x< 0.003[7]

Note: This table is illustrative and should be expanded with data from multiple studies for a comprehensive meta-analysis.

Conclusion

This compound is a reliable and sensitive biomarker of dietary polyphenol intake. Its formation is dependent on the metabolic activity of the gut microbiota and subsequent hepatic conjugation. The quantification of urinary this compound using UPLC-MS/MS provides a robust method for assessing polyphenol consumption in clinical and research settings. Further research is warranted to establish a comprehensive database of 4-HHA levels corresponding to the intake of a wide variety of polyphenol-rich foods, which will enhance its utility in nutritional science and drug development.

References

An In-depth Technical Guide to the Natural Sources and Dietary Precursors of 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a significant metabolite derived from the dietary intake of polyphenols. Its presence and concentration in biological fluids serve as a valuable biomarker for assessing dietary habits, gut microbiome activity, and phase II detoxification processes.[1] This technical guide provides a comprehensive overview of the natural sources of its dietary precursors, the metabolic pathways governing its formation, and detailed methodologies for its quantification.

Natural Sources and Dietary Precursors

The primary dietary precursors of this compound are a wide array of polyphenolic compounds found in plant-based foods. These precursors are metabolized by the gut microbiota to form 4-hydroxybenzoic acid, which is then absorbed and conjugated with glycine in the liver to yield this compound. Key classes of these precursors include anthocyanins, catechins (flavan-3-ols), and chlorogenic acids.

Quantitative Data on Dietary Precursors

The following tables summarize the concentrations of major precursors of this compound in various foods. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, storage conditions, and processing methods.

Table 1: Concentration of Anthocyanins in Selected Foods [2][3]

Food SourceAnthocyanin Concentration (mg/100g fresh weight)
Black chokeberries46–558
Black elderberries17–463
Black currants25–305
Sweet cherries7–143
Blackberries10–139
Strawberries4–48
Red raspberries5–38
Black grapes3–39
Blueberries11–26
Red wine4–10

Table 2: Concentration of Catechins in Selected Foods [4][5]

Food SourceTotal Catechins (mg/100g or mg/100mL)
Dark Chocolate53.5
Blackberries42.6
Fava Beans20.6
Black Grapes21.6
Cherries8.7
Apples7.6
Red Wine10.4
Green Tea (brewed)125.2
Black Tea (brewed)26.7

Table 3: Concentration of Chlorogenic Acid in Selected Foods [6][7]

Food SourceChlorogenic Acid Concentration
Coffee (unroasted beans)543.23 mg/L
Prunes1.3–3.9 g/100g
Apples0.41–1.16 mg/g
Eggplant1.4–28.0 mg/g
Carrots0.3–18.8 mg/g
Tomatoes21.30–240.16 µg/g (DW)
Green Tea219.49–250.41 µg/g

Table 4: Urinary Excretion of Hippuric Acid (a related metabolite) after Consumption of Precursor-Rich Foods

Food/Beverage ConsumedObserved Effect on Urinary Hippuric AcidReference
Bilberry fruits (300g)Significant increase, highest among tested fruits[5][8]
Cherries (300g)Significant increase, comparable to bilberries[5][8]
CoffeeSignificant dose-dependent increase[2][9][10]
Black TeaSignificant increase[4][11][12][13]
Green TeaSignificant increase[4][11][13]

Metabolic Pathways

The formation of this compound is a multi-step process involving both the gut microbiota and human metabolism.

  • Gut Microbiota Metabolism of Polyphenols: Dietary polyphenols, such as anthocyanins, catechins, and chlorogenic acids, are largely unabsorbed in the small intestine and reach the colon. Here, the gut microbiota hydrolyzes and degrades these complex molecules into simpler phenolic acids, including 4-hydroxybenzoic acid. Specific bacterial species, including those from the genera Bacteroides, Eubacterium, and Clostridium, are known to be involved in these transformations.[6] For instance, Bifidobacterium animalis has been shown to possess esterases capable of hydrolyzing chlorogenic acid.[7][14]

  • Hepatic Glycine Conjugation: After absorption from the colon, 4-hydroxybenzoic acid enters the portal circulation and is transported to the liver. In the mitochondria of hepatocytes, it undergoes phase II detoxification. This involves a two-step process:

    • Activation: 4-hydroxybenzoic acid is first activated to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligase (ACSM2B).[15]

    • Conjugation: The 4-hydroxybenzoyl-CoA then serves as a substrate for Glycine N-acyltransferase (GLYAT), which catalyzes the transfer of the 4-hydroxybenzoyl group to the amino group of glycine, forming this compound and releasing CoA.[15][16] GLYAT has a broad substrate specificity but shows a preference for benzoyl-CoA and its derivatives.[16]

  • Excretion: this compound is a water-soluble compound that is readily excreted from the body, primarily through the urine.[1]

Signaling Pathway and Experimental Workflow Diagrams

Metabolic_Pathway_of_4_Hydroxyhippuric_Acid cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_liver Hepatic Metabolism (Mitochondria) Anthocyanins Anthocyanins Bacterial_Enzymes Bacterial Enzymes Anthocyanins->Bacterial_Enzymes Catechins Catechins Catechins->Bacterial_Enzymes Chlorogenic_Acid Chlorogenic_Acid Chlorogenic_Acid->Bacterial_Enzymes Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Bacterial_Enzymes->Hydroxybenzoic_Acid ACSM2B ACSM2B Hydroxybenzoic_Acid->ACSM2B + ATP + CoA Hydroxybenzoyl_CoA 4-Hydroxybenzoyl-CoA ACSM2B->Hydroxybenzoyl_CoA + AMP + PPi GLYAT GLYAT Hydroxybenzoyl_CoA->GLYAT Hydroxyhippuric_Acid This compound GLYAT->Hydroxyhippuric_Acid + CoA Glycine Glycine Glycine->GLYAT Urinary_Excretion Urinary Excretion Hydroxyhippuric_Acid->Urinary_Excretion

Caption: Metabolic pathway of this compound formation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic or Acid Hydrolysis (for total phenolics) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization HPLC HPLC-UV Evaporation->HPLC LCMSMS LC-MS/MS Evaporation->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification against Calibration Curve HPLC->Quantification GCMS->Quantification LCMSMS->Quantification

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound in biological matrices.

Protocol 1: Quantification of this compound in Urine by HPLC-UV

This protocol is adapted from methodologies for the analysis of hippuric and other phenolic acids in urine.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials: Oasis HLB SPE cartridges (or equivalent), methanol, 1% formic acid in water, ethyl acetate.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of urine supernatant, add 100 µL of internal standard solution (e.g., 4-methylhippuric acid).

    • Acidify the sample to approximately pH 3 with 6 M HCl.

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of 1% formic acid in water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 1% formic acid in water.

    • Dry the cartridge under vacuum for 20 minutes.

    • Elute the analytes with 3 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 84% water, 16% acetonitrile, and 0.025% glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

  • Quantification: Prepare a calibration curve using standards of this compound of known concentrations.

Protocol 2: Quantification of this compound in Urine by GC-MS

This protocol requires a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (as in Protocol 1, steps 1-10)

2. Derivatization

  • Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine.

  • Procedure:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[17]

    • Cap the vial tightly and heat at 60°C for 45 minutes.[17]

    • Cool the sample to room temperature before injection.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (or equivalent, e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 130°C at 10°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 10°C/min, hold for 10 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound.

  • Quantification: Prepare a calibration curve using derivatized standards of this compound.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This method offers high sensitivity and specificity.

1. Sample Preparation (Protein Precipitation and SPE)

  • Materials: Acetonitrile, Oasis HLB SPE cartridges, methanol, 1% formic acid in water, ethyl acetate.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of 1% formic acid in water.

    • Proceed with Solid-Phase Extraction as described in Protocol 1, steps 5-11.

2. LC-MS/MS Analysis

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion.

  • Quantification: Prepare a calibration curve using standards of this compound in a matrix-matched solution.

Conclusion

This compound is a key metabolite reflecting the intake and gut microbial processing of a wide range of dietary polyphenols. Its accurate quantification is crucial for studies in nutrition, gut microbiology, and toxicology. The data and protocols presented in this guide offer a robust framework for researchers and professionals to investigate the role of this important biomarker in human health and disease.

References

discovery and historical context of 4-Hydroxyhippuric acid in metabolic research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxyhippuric acid, a metabolite at the intersection of diet, gut microbial activity, and host metabolism, has emerged as a significant biomarker in metabolic research. This technical guide provides an in-depth exploration of its discovery, historical context, and role in various physiological and pathological processes. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound, from its biochemical origins to its clinical significance.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader history of urinary organic acid analysis. While a singular "discovery" of this compound is not documented, its identification is a result of the progressive evolution of analytical chemistry techniques throughout the 20th century.

The parent compound, hippuric acid, was first identified in horse urine in the early 19th century.[1] Early methods for the analysis of urinary metabolites were often colorimetric or based on simple chemical reactions.[2][3] The advent of gas chromatography-mass spectrometry (GC-MS) in the mid-20th century revolutionized the field, allowing for the separation and identification of a wide array of organic acids in complex biological matrices like urine.[2][4] It was within this context of advancing analytical capabilities that this compound, a hydroxylated derivative of hippuric acid, was characterized as a urinary metabolite. Its presence was noted in studies investigating the metabolic fate of dietary and xenobiotic compounds.

Biochemical Origins and Metabolic Pathways

This compound is not an essential metabolite for primary metabolic processes but rather a secondary metabolite that provides insights into detoxification pathways and the interplay between the host and its gut microbiome.[5] Its formation is a two-step process involving both microbial and mammalian metabolism.

1. Gut Microbial Metabolism of Polyphenols:

Dietary polyphenols, abundant in fruits, vegetables, and tea, are largely unabsorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota. A key transformation is the conversion of various polyphenolic structures into simpler phenolic acids, including 4-hydroxybenzoic acid.[6]

2. Hepatic Conjugation:

Following its absorption from the colon, 4-hydroxybenzoic acid enters the portal circulation and is transported to the liver. In the mitochondria of hepatocytes, it undergoes phase II detoxification.[5] This process involves the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. The reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[6][7][8] This conjugation increases the water solubility of the compound, facilitating its efficient excretion via the kidneys into the urine.[5]

Below is a diagram illustrating the metabolic pathway of this compound.

metabolic_pathway Dietary Polyphenols Dietary Polyphenols Gut Microbiota Gut Microbiota Dietary Polyphenols->Gut Microbiota Metabolism 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Gut Microbiota->4-Hydroxybenzoic Acid Produces Liver (Mitochondria) Liver (Mitochondria) 4-Hydroxybenzoic Acid->Liver (Mitochondria) This compound This compound Liver (Mitochondria)->this compound Conjugation via GLYAT Glycine Glycine Glycine->Liver (Mitochondria) GLYAT Glycine N-acyltransferase Urine Excretion Urine Excretion This compound->Urine Excretion

Metabolic Pathway of this compound.

Quantitative Data

The concentration of this compound in urine is a valuable indicator of dietary polyphenol intake and can be altered in certain disease states. The following table summarizes available quantitative data.

Condition/InterventionSample TypeConcentrationReference(s)
Healthy Individuals (Optimal Range) Urine0.79 - 17 mmol/mol creatinine
0.74 - 16.98 mmol/mol
Healthy Children Urine35.234 ± 16.83 µmol/mmol creatinine
After Cranberry Juice Consumption UrineIncreased excretion observed[9][10][11][12]
Uremia -Significantly elevated levels[5]
Eosinophilic Esophagitis (Children) UrineNotably higher concentrations compared to healthy controls[5]
Mild Hypertension -Linked to elevated levels (specific concentrations not quantified)[5]

Experimental Protocols

The quantification of this compound in biological samples, primarily urine, is typically performed using mass spectrometry-based methods. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Urinary Organic Acid Analysis

The analysis of urinary organic acids, including this compound, follows a general workflow.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Collection Urine Sample Collection Internal Standard Addition Internal Standard Addition Urine Sample Collection->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Chromatographic Separation Chromatographic Separation Derivatization (for GC-MS)->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Statistical Analysis Statistical Analysis Peak Integration & Quantification->Statistical Analysis

General Workflow for Urinary Organic Acid Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established method for the analysis of urinary organic acids.

1. Sample Preparation:

  • Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C.[13]

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to a defined volume of urine.

  • Extraction: Acidify the urine sample (e.g., with HCl to pH < 2) and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[4]

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. The residue is then derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

2. GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analytes. The oven temperature is programmed to ramp up to achieve separation.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS.

1. Sample Preparation:

  • Urine Collection: Collect and store urine as described for the GC-MS protocol.

  • Dilution: A simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample (e.g., 1:10) with an appropriate solvent, such as water or mobile phase.[14]

  • Internal Standard: Add an internal standard to the diluted sample.

  • Centrifugation: Centrifuge the sample to remove any particulate matter.

2. LC-MS/MS Analysis:

  • Injection: Inject the supernatant into the LC-MS/MS system.

  • Liquid Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically employed.[14]

  • Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source, usually in negative ion mode. For quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Conclusion

This compound serves as a valuable biomarker at the nexus of diet, gut microbial function, and host metabolism. Its discovery and ongoing research have been driven by advancements in analytical chemistry. The quantification of this metabolite in urine provides a non-invasive window into complex biological processes, with implications for understanding the health effects of dietary polyphenols and for the diagnosis and monitoring of certain metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to accurately measure this compound and further explore its role in health and disease. As research in metabolomics and the microbiome continues to expand, the importance of this compound as a key metabolic indicator is likely to grow.

References

physiological functions of 4-Hydroxyhippuric acid in gut microbiota interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physiological Functions of 4-Hydroxyhippuric Acid in Gut Microbiota Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-HHA), also known as p-hydroxyhippuric acid, is a fascinating and complex molecule at the intersection of diet, gut microbial activity, and host metabolism.[1] As a prominent host-microbe co-metabolite, its presence and concentration in biological fluids provide a window into the intricate workings of the gut ecosystem and its influence on human health.[2] Primarily formed from the microbial breakdown of dietary polyphenols and subsequently conjugated in the liver, 4-HHA serves as a biomarker for polyphenol-rich food consumption.[2][3][4] Beyond its role as a biomarker, emerging research indicates that 4-HHA possesses distinct physiological functions, including immunomodulatory effects and interactions with key host transport systems. However, its role is dual-natured; while often associated with a healthy diet, it is also identified as a potential uremic toxin that accumulates in renal dysfunction.[2][5] This document provides a comprehensive technical overview of the metabolism, physiological functions, and experimental methodologies related to 4-HHA, tailored for professionals in research and drug development.

Metabolism and Biosynthesis of this compound

The production of this compound is a multi-step process that exemplifies the symbiotic metabolic relationship between the host and the gut microbiota.

1.1. Dietary Precursors The primary sources of 4-HHA are dietary polyphenols, which are abundant in fruits (especially berries), vegetables, tea, and coffee.[3][4][6] Aromatic amino acids, such as phenylalanine and tyrosine, can also serve as precursors.[2]

1.2. Microbial Transformation The gut microbiota is essential for the initial breakdown of complex polyphenols (e.g., catechins, proanthocyanidins) and amino acids, which the host cannot directly process.[3] Various bacterial species, including those from the Clostridium genus, metabolize these precursors into simpler phenolic compounds, with 4-hydroxybenzoic acid being a key intermediate.[2][7] The efficiency and output of this conversion can vary significantly between individuals, depending on the composition and diversity of their gut microbiota.[3]

1.3. Host Conjugation and Excretion Following its production in the gut, 4-hydroxybenzoic acid is absorbed into the bloodstream and transported to the liver. There, it undergoes a phase II detoxification reaction where it is conjugated with the amino acid glycine by the mitochondrial enzyme glycine N-acyltransferase.[2][7] This conjugation process forms this compound, a more water-soluble compound that can be efficiently excreted from the body, primarily through the urine.[2]

cluster_diet Dietary Intake cluster_gut Gut Lumen cluster_host Host Metabolism (Liver) Polyphenols Polyphenols Aromatic Amino Acids Aromatic Amino Acids Gut Microbiota Gut Microbiota Aromatic Amino Acids->Gut Microbiota 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Gut Microbiota->4-Hydroxybenzoic Acid Produces This compound This compound 4-Hydroxybenzoic Acid->this compound Conjugation Glycine Glycine Glycine->this compound Urine Excretion Urine Excretion This compound->Urine Excretion

Biosynthesis pathway of this compound.

Physiological Functions and Host Interactions

4-HHA is not merely a metabolic byproduct but an active molecule that interacts with host systems, influencing cellular transport and immune responses.

2.1. Biomarker of Diet and Microbial Activity Elevated urinary levels of 4-HHA are strongly correlated with the consumption of polyphenol-rich foods, making it a reliable biomarker of dietary habits.[2][4] Its levels can also provide insights into the metabolic capacity of an individual's gut microbiota, with variations reflecting differences in microbial composition and function.[2][3] Altered levels may be indicative of gut dysbiosis.[2]

2.2. Interaction with Host Cellular Transporters A key physiological role of 4-HHA is its interaction with organic anion transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous substances in tissues like the kidneys.

  • Inhibition of OAT1: 4-HHA is an inhibitor of Organic Anion Transporter 1 (OAT1).[8] This inhibition can affect the clearance of other OAT1 substrates, potentially leading to drug-metabolite interactions.

  • Uremic Toxicity: In conditions such as chronic kidney disease (CKD), impaired renal function leads to the accumulation of 4-HHA in the blood.[2][5] At these elevated concentrations, it is considered a uremic toxin and has been shown to induce injury in proximal tubular cells of the kidney, partly through its OAT1-mediated uptake.[8]

2.3. Immunomodulatory Effects The immunomodulatory properties of 4-HHA are an active area of research. Its structural relatives, dihydroxylated phenolic acids, have been shown to reduce the secretion of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS) in human peripheral blood mononuclear cells (PBMCs).[8] Specifically, this compound has been demonstrated to decrease the secretion of TNF-α in LPS-stimulated PBMCs.[8] This suggests a potential anti-inflammatory role, although its close analog, hippuric acid, has been shown to have both pro- and anti-inflammatory effects depending on the context, indicating a complex regulatory function.[9][10]

OAT1 Organic Anion Transporter 1 (OAT1) PBMC Peripheral Blood Mononuclear Cell (PBMC) TNFa TNF-α Secretion PBMC->TNFa LPS LPS LPS->PBMC Stimulates 4HHA 4HHA 4HHA->PBMC Reduces A Animal Model Selection (e.g., Germ-Free vs. Conventional Mice) B Intervention (e.g., 4-HHA administration, Precursor-rich diet, Disease induction) A->B C Sample Collection (Blood, Urine, Feces, Tissues) B->C D Metabolomic Analysis (LC-MS/GC-MS to quantify 4-HHA and other metabolites) C->D E Microbiota Analysis (16S rRNA or Shotgun Sequencing of fecal samples) C->E F Host Phenotypic Analysis (e.g., Inflammatory markers, Glucose tolerance, Histopathology) C->F G Data Integration & Interpretation D->G E->G F->G

References

structural elucidation of 4-Hydroxyhippuric acid and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Elucidation of 4-Hydroxyhippuric Acid and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as p-hydroxyhippuric acid, is a significant metabolite derived from the dietary intake of polyphenols and the subsequent metabolism by the gut microbiota and hepatic enzymes.[1] Its presence and concentration in biological fluids, such as urine, serve as a valuable biomarker for assessing dietary habits, gut microbiome health, and exposure to certain phenolic compounds.[1] Structurally, it is an N-acylglycine and a derivative of hippuric acid, featuring a hydroxyl group at the para-position of the benzoyl moiety.[2] This guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural elucidation of this compound and its analogues, offering detailed experimental protocols and data interpretation.

Structural and Physicochemical Properties

The fundamental structural and physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-[(4-hydroxybenzoyl)amino]acetic acid[3]
Synonyms p-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine[3]
CAS Number 2482-25-9[2]
Molecular Formula C9H9NO4[3]
Molecular Weight 195.17 g/mol [3]
Appearance Solid[2]
Water Solubility Soluble[2]

Spectroscopic and Chromatographic Data for Structural Elucidation

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for Hippuric Acid in DMSO-d₆

Hippuric Acid ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (C₂-H, C₆-H) 7.89 (d, J=7.6 Hz, 2H)131.2
Aromatic Proton (C₄-H) 7.54 (t, J=7.4 Hz, 1H)128.3
Aromatic Protons (C₃-H, C₅-H) 7.48 (t, J=7.6 Hz, 2H)127.5
Methylene Protons (-CH₂-) 3.96 (d, J=5.8 Hz, 2H)41.2
Amide Proton (-NH-) 8.82 (t, J=5.8 Hz, 1H)-
Carboxylic Acid Proton (-COOH) 12.5 (br s, 1H)171.5
Carbonyl Carbon (-C=O) -166.8
Aromatic Carbon (C₁) -133.7

Note: Data is for the parent compound, hippuric acid.[4][5] For this compound, the aromatic signals would be more complex due to the hydroxyl group, with expected upfield shifts for the protons and carbons ortho and para to the -OH group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, electrospray ionization (ESI) is a common technique.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Values Interpretation
ESI-MS (Negative Mode) 194.0453 [M-H]⁻Deprotonated molecule
ESI-MS/MS (Negative Mode) 150.0555Loss of CO₂ from the carboxyl group
121.0290Benzoyl fragment with hydroxyl group
93.0334Phenoxy fragment

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and identification of this compound. The following protocols provide a general framework that can be adapted and optimized for specific research needs.

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound from a biological matrix.

Structural_Elucidation_Workflow General Workflow for Structural Elucidation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_elucidation Structure Elucidation Sample Biological Sample (e.g., Urine) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV/MS Extraction->HPLC Cleaned Sample GCMS GC-MS Derivatization->GCMS Volatile Sample NMR NMR Spectroscopy HPLC->NMR Isolated Compound Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A general experimental workflow for the isolation and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the separation and quantification of this compound from complex mixtures.

  • Instrumentation:

    • HPLC system with a UV detector or a mass spectrometer.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8] A typical starting point could be 85:15 (v/v) aqueous:organic solvent.[7] The pH of the aqueous phase should be adjusted to approximately 2.5-3.0 to ensure the analyte is in its protonated form.[7]

  • Sample Preparation:

    • Centrifuge the biological sample (e.g., urine) to remove particulate matter.[9]

    • Dilute the supernatant with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10-20 µL.[9]

    • Column Temperature: 30-40 °C.

    • Detection: UV at 254 nm or by mass spectrometry.[9]

  • Quantification:

    • Generate a calibration curve using a series of standard solutions of this compound of known concentrations.[6]

    • Determine the concentration in the sample by comparing its peak area to the calibration curve.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column (e.g., DB-1 or equivalent).

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the analyte into its volatile trimethylsilyl (TMS) derivative.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the TMS derivative of this compound based on its retention time and mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern.

Metabolic Pathway of this compound

This compound is not directly consumed in the diet but is a product of the co-metabolism between dietary polyphenols and the gut microbiota, followed by hepatic conjugation.[1]

The metabolic pathway begins with the ingestion of polyphenols, such as flavonoids, found in fruits and vegetables.[10] In the colon, gut bacteria metabolize these complex polyphenols into simpler phenolic acids, including 4-hydroxybenzoic acid.[11] This intermediate is then absorbed into the bloodstream and transported to the liver. In the liver, the enzyme glycine N-acyltransferase catalyzes the conjugation of 4-hydroxybenzoic acid with the amino acid glycine to form this compound, which is then excreted in the urine.[12][13]

The following diagram illustrates this metabolic pathway.

Metabolic_Pathway Metabolic Pathway of this compound cluster_diet Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_liver Hepatic Conjugation cluster_excretion Excretion Polyphenols Dietary Polyphenols (e.g., Flavonoids) Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Polyphenols->Hydroxybenzoic_Acid Bacterial Enzymes Hydroxyhippuric_Acid This compound Hydroxybenzoic_Acid->Hydroxyhippuric_Acid Glycine N-acyltransferase Urine Urinary Excretion Hydroxyhippuric_Acid->Urine Glycine Glycine Glycine->Hydroxyhippuric_Acid

Caption: The metabolic pathway of this compound from dietary polyphenols.

Conclusion

The structural elucidation of this compound and its analogues is a multi-faceted process that integrates advanced analytical techniques. HPLC and GC-MS are indispensable for the separation and initial identification from complex biological matrices, while NMR spectroscopy provides the definitive structural confirmation. The provided experimental protocols offer a robust starting point for researchers in this field. Understanding the metabolic origin of this compound, rooted in the interplay between diet, gut microbiota, and hepatic metabolism, is crucial for its application as a biomarker in clinical and nutritional research. Further studies to obtain and publish detailed spectroscopic data, such as high-resolution NMR and X-ray crystallography, for this compound would be highly beneficial to the scientific community.

References

4-Hydroxyhippuric Acid: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a metabolite primarily derived from the dietary intake of polyphenols and the metabolism of parabens.[1][2] It serves as a biomarker for the consumption of phenolic-rich foods and can indicate exposure to certain environmental chemicals.[3] While it is a naturally occurring metabolite in human physiology, its toxicological profile is not extensively documented in dedicated public studies. This guide provides a comprehensive overview of the available safety data, outlines standard toxicological assessment methodologies, and explores its potential biological interactions.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₉NO₄[4][5]
Molecular Weight195.17 g/mol [4][5]
CAS Number2482-25-9[4][5]
Synonymsp-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine, N-(4-hydroxybenzoyl)-glycine[4]

Toxicological Profile

Hazard Classification

The GHS classification for this compound indicates potential health risks upon exposure.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation

Source:[4]

Preclinical Safety Assessment Workflow

The following diagram illustrates a standard workflow for the preclinical safety assessment of a chemical substance like this compound, based on OECD guidelines.

Preclinical Safety Assessment Workflow substance Test Substance (this compound) acute_tox Acute Toxicity Studies (e.g., OECD 425) substance->acute_tox geno_tox Genotoxicity Assays substance->geno_tox subchronic_tox Sub-chronic Toxicity Studies (e.g., OECD 407) acute_tox->subchronic_tox safety_eval Safety Evaluation (NOAEL, ADI determination) acute_tox->safety_eval repro_dev_tox Reproductive & Developmental Toxicity (e.g., OECD 414) subchronic_tox->repro_dev_tox carcino Carcinogenicity Bioassays (e.g., OECD 451) subchronic_tox->carcino subchronic_tox->safety_eval geno_tox->safety_eval repro_dev_tox->safety_eval carcino->safety_eval risk_assess Risk Assessment safety_eval->risk_assess

A standard workflow for preclinical safety assessment.

Experimental Protocols for Toxicological Assessment

While specific studies on this compound are scarce, the following are standard experimental protocols that would be employed to establish a comprehensive toxicological profile.

Acute Oral Toxicity (OECD 425)

The objective of an acute oral toxicity study is to determine the short-term toxic effects of a single oral dose of a substance and to estimate its median lethal dose (LD50).[6] The Up-and-Down Procedure (UDP) is a method that uses a minimal number of animals.[7]

Methodology:

  • Animal Model: Typically rats or mice.

  • Dosage: A single animal is dosed at a level just below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Subsequent animals are dosed at higher or lower levels depending on the outcome of the previously dosed animal.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[6]

Genotoxicity Assays

Genotoxicity assays are performed to identify substances that can cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[8]

  • In Vitro Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[9][10] Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.[11]

Sub-chronic Toxicity (OECD 407)

This study provides information on the toxic effects of repeated oral administration of a substance over a period of 28 or 90 days. It helps in identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

  • Animal Model: Typically rats.

  • Dosage: The substance is administered daily in graduated doses to several groups of animals for 28 or 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Analysis: At the end of the study, hematology, clinical biochemistry, and gross and microscopic pathology are performed.

Signaling Pathway Interactions

Direct studies on the signaling pathways modulated by this compound are limited. However, its precursor, 4-hydroxybenzoic acid, and other microbial-derived phenolic acids have been shown to influence inflammatory pathways.

Inhibition of Organic Anion Transporter 1 (OAT1)

This compound has been identified as an inhibitor of the organic anion transporter 1 (OAT1) with an IC50 of 25 µM in opossum kidney cells.[12] OAT1 is crucial for the transport of a wide range of endogenous and exogenous substances in the kidney. Inhibition of OAT1 can affect the disposition of various drugs and toxins.

Potential Influence on TNF-α Signaling

Studies on dihydroxylated phenolic acids derived from microbial metabolism have shown that they can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS).[12] Given that this compound is a similar metabolite, it may possess anti-inflammatory properties. The general signaling pathway for TNF-α is depicted below.

General TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK Activates RIPK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation Promotes

A simplified diagram of the TNF-α signaling cascade.

Safety Assessment Summary

Exposure: Human exposure to this compound is primarily through the diet, as it is a metabolite of polyphenols found in fruits and vegetables.[1] It is also a metabolite of parabens used as preservatives in food, cosmetics, and pharmaceuticals.[2]

Hazard Identification: Based on GHS classifications, this compound is considered harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[4] There is no evidence to suggest it is a carcinogen.

Risk Characterization: Due to the absence of a NOAEL, a quantitative risk assessment cannot be performed. The primary concern for acute exposure would be irritation. As a normal human metabolite, low-level chronic exposure from dietary sources is not expected to pose a significant health risk. However, elevated levels may be indicative of underlying metabolic conditions or high exposure to environmental toxins.[3]

References

The Intricate Role of 4-Hydroxyhippuric Acid in Phase II Detoxification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhippuric acid, a significant metabolite of dietary polyphenols and a biomarker of xenobiotic exposure, is intrinsically linked to Phase II detoxification pathways. This technical guide provides an in-depth exploration of its formation via glycine conjugation and the subsequent Phase II reactions, including glucuronidation and sulfation, that its precursor, 4-hydroxybenzoic acid, undergoes. We delve into the specific enzymes responsible for these transformations, present available quantitative data, detail relevant experimental protocols, and visualize the complex regulatory signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development and metabolic studies, offering a deeper understanding of the detoxification mechanisms involving this key metabolite.

Introduction

This compound, also known as p-hydroxyhippuric acid, is a glycine conjugate of 4-hydroxybenzoic acid.[1][2] Its presence in biological fluids is a well-established indicator of the metabolic processing of dietary phenolic compounds, particularly those rich in flavonoids and other polyphenols.[1] Furthermore, elevated levels of this compound can signify exposure to certain xenobiotics that are metabolized to 4-hydroxybenzoic acid.[1] The formation of this compound is a classic example of a Phase II detoxification reaction, specifically amino acid conjugation, which enhances the water solubility of metabolites to facilitate their excretion.[2] This guide focuses on the multifaceted involvement of this compound and its precursor in the broader context of Phase II detoxification, encompassing glucuronidation, sulfation, and the primary glycine conjugation pathway.

Phase II Detoxification Pathways Involving this compound and its Precursor

The detoxification of 4-hydroxybenzoic acid, the immediate precursor to this compound, involves several key Phase II conjugation pathways. These pathways are crucial for neutralizing and eliminating potentially harmful compounds from the body.

Glycine Conjugation: The Formation of this compound

The primary and defining step in the formation of this compound is the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[3][4] The process involves the initial activation of 4-hydroxybenzoic acid to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, a reaction that requires ATP.[3] Subsequently, GLYAT facilitates the transfer of the 4-hydroxybenzoyl group from CoA to the amino group of glycine, forming this compound and releasing free CoA.[3][4]

Glucuronidation of 4-Hydroxybenzoic Acid

Glucuronidation is a major Phase II pathway where a glucuronic acid moiety is attached to a substrate, significantly increasing its water solubility. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). For 4-hydroxybenzoic acid, several UGT isoforms have been identified as active catalysts for its glucuronidation.

Specifically, research has shown that the following human UGT isoforms are involved in the glucuronidation of 4-hydroxybenzoic acid:

  • UGT1A1

  • UGT1A8

  • UGT1A9

  • UGT2B7

  • UGT2B15

  • UGT2B17

Among these, UGT1A8 and UGT1A9 have demonstrated notable activity towards 4-hydroxybenzoic acid.

Sulfation of 4-Hydroxybenzoic Acid

Sulfation, another critical Phase II conjugation reaction, involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. This process is mediated by sulfotransferase (SULT) enzymes. Phenolic compounds like 4-hydroxybenzoic acid are common substrates for sulfation.

While specific kinetic data for the sulfation of 4-hydroxybenzoic acid is limited in the available literature, it is known that SULT1A1 is the primary human SULT isoform responsible for the sulfation of small phenolic compounds.[5] Therefore, it is highly probable that SULT1A1 plays a significant role in the sulfation of 4-hydroxybenzoic acid. The product of this reaction is 4-hydroxybenzoic acid sulfate. The existence of this compound sulfate has also been identified, suggesting that this compound itself can undergo sulfation.[6]

Quantitative Data on Enzyme Kinetics

While the enzymes involved in the Phase II metabolism of 4-hydroxybenzoic acid have been identified, specific quantitative kinetic data (Km and Vmax) for these reactions in humans are not extensively available in the current literature. The following tables summarize the available data for related substrates, providing a comparative context.

Table 1: Kinetic Parameters for Glycine N-Acyltransferase (GLYAT)

Substrate Enzyme Variant s0.5 (µM) kcat (s-1) Reference
Benzoyl-CoA GLYAT (156Asn > Ser) 96.6 - [7]
Benzoyl-CoA GLYAT (156Asn > Ser, 199Arg > Cys) 61.2 (Reduced to 9.8% of 156Asn > Ser) [7]
Benzoyl-CoA GLYAT (17Ser > Thr, 156Asn > Ser) 118 (73% of 156Asn > Ser) [7]

Note: Data for 4-hydroxybenzoyl-CoA is not available. s0.5 represents the substrate concentration at half-maximal velocity for enzymes exhibiting cooperative kinetics.

Table 2: Kinetic Parameters for UGT-Mediated Glucuronidation of Phenolic Compounds

Substrate UGT Isoform Km (µM) Vmax (pmol/min/mg) Reference
Caffeic Acid (4-OH) UGT1A1 4,240 178 [5]
Chrysin (7-OH) SULT1A1 0.05 - [5]
Chrysin (7-OH) SULT1A3 3.1 - [5]

Table 3: Kinetic Parameters for SULT-Mediated Sulfation of Phenolic Compounds

Substrate SULT Isoform Km (µM) Vmax (nmol/min/mg) Reference
p-Nitrophenol SULT1A11 0.58 ± 0.04 - [8]
3-OH-Benzo[a]pyrene SULT1A11 0.018 6.89 [9]
3-OH-Benzo[a]pyrene SULT1E1 0.05 8.35 [9]

Signaling Pathways Regulating Phase II Enzymes

The expression and activity of the UGT and SULT enzymes involved in the metabolism of 4-hydroxybenzoic acid are tightly regulated by a network of signaling pathways. These pathways are often activated by the presence of xenobiotics or endogenous signaling molecules, ensuring an adaptive response to metabolic demands.

Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in the transcriptional regulation of numerous genes involved in xenobiotic metabolism, including several UGT and SULT isoforms.[10] Upon binding to a ligand (e.g., polycyclic aromatic hydrocarbons), the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their expression.[10] Both UGT1A1 and SULT1A1 expression can be influenced by AhR activation.[11][12]

AhR_Pathway Xenobiotic Xenobiotic (e.g., PAHs) AhR_complex AhR-Hsp90 Complex Xenobiotic->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Nuclear Translocation & Dimerization with ARNT ARNT ARNT->AhR_ARNT XRE XRE (Promoter Region) AhR_ARNT->XRE Binds to UGT1A1 UGT1A1 Gene XRE->UGT1A1 Activates SULT1A1 SULT1A1 Gene XRE->SULT1A1 Activates Transcription Increased Transcription UGT1A1->Transcription SULT1A1->Transcription

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Nrf2/Keap1-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including UGT1A1.[2][13] There is also evidence of crosstalk between the Nrf2 and AhR pathways, indicating a coordinated regulation of Phase II enzymes.[14][15]

Nrf2_Pathway Oxidative_Stress Oxidative Stress / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE ARE (Promoter Region) Nrf2->ARE Nuclear Translocation & Binding to UGT1A1 UGT1A1 Gene ARE->UGT1A1 Activates Transcription Increased Transcription UGT1A1->Transcription

Nrf2/Keap1-ARE Antioxidant Response Pathway.
PXR and CAR Pathways

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in drug metabolism and disposition.[16] Upon activation by a wide range of ligands, including many drugs and environmental chemicals, PXR and CAR form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoters of target genes, such as SULT2A1.[1][17][18] This regulation is complex and can involve synergistic or repressive interactions with other transcription factors like HNF4α.[11]

PXR_CAR_Pathway Xenobiotics Xenobiotics (e.g., Rifampicin) PXR PXR Xenobiotics->PXR Activates CAR CAR Xenobiotics->CAR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Dimerizes with RXR RXR RXR->PXR_RXR RXR->CAR_RXR Response_Element Response Element (e.g., IR0, DR4) PXR_RXR->Response_Element Binds to CAR_RXR->Response_Element Binds to SULT2A1 SULT2A1 Gene Response_Element->SULT2A1 Regulates Transcription Modulated Transcription SULT2A1->Transcription

PXR and CAR Xenobiotic Sensing Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its involvement in Phase II detoxification.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol is adapted from methods used for assaying GLYAT activity with benzoyl-CoA.

Objective: To determine the kinetic parameters of GLYAT for the conjugation of 4-hydroxybenzoyl-CoA with glycine.

Materials:

  • Recombinant human GLYAT

  • 4-Hydroxybenzoyl-CoA (substrate)

  • [¹⁴C]-Glycine or unlabeled glycine

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for colorimetric assay

  • Tris-HCl buffer (pH 7.5-8.5)

  • Microplate reader or liquid scintillation counter

  • 96-well plates

Procedure (Colorimetric Method):

  • Prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of DTNB, and varying concentrations of 4-hydroxybenzoyl-CoA and glycine.

  • Initiate the reaction by adding a known amount of recombinant GLYAT to each well.

  • Immediately monitor the increase in absorbance at 412 nm at 37°C for a set period (e.g., 10-20 minutes). The change in absorbance corresponds to the release of CoASH, which reacts with DTNB.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Fit the velocity data to the Michaelis-Menten or Hill equation to determine the kinetic parameters (Km or s0.5, and Vmax).

Procedure (Radiometric Method):

  • Prepare a reaction mixture containing Tris-HCl buffer, a fixed concentration of 4-hydroxybenzoyl-CoA, and varying concentrations of [¹⁴C]-glycine.

  • Initiate the reaction by adding GLYAT.

  • Incubate at 37°C for a predetermined time.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separate the radiolabeled this compound product from the unreacted [¹⁴C]-glycine using a suitable chromatographic method (e.g., HPLC with a radiodetector or solid-phase extraction followed by liquid scintillation counting).

  • Quantify the amount of product formed and calculate the reaction velocity.

  • Determine kinetic parameters as described above.

GLYAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Reaction Mix: - Buffer - DTNB (colorimetric) - Substrates (4-HBCoA, Glycine) R1 Initiate with GLYAT P1->R1 R2 Incubate at 37°C R1->R2 D1 Monitor Absorbance at 412 nm (Colorimetric) R2->D1 D2 Separate Product (HPLC/SPE) & Quantify Radioactivity (Radiometric) R2->D2 A1 Calculate Initial Velocities D1->A1 D2->A1 A2 Determine Kinetic Parameters (Km, Vmax) A1->A2

Workflow for GLYAT Activity Assay.
UGT Activity Assay for 4-Hydroxybenzoic Acid

This protocol is based on general methods for assessing UGT activity with phenolic substrates using HPLC.[10][19]

Objective: To measure the rate of 4-hydroxybenzoic acid glucuronide formation by specific UGT isoforms.

Materials:

  • Human liver microsomes or recombinant human UGT isoforms

  • 4-Hydroxybenzoic acid

  • UDP-glucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (to permeabilize microsomal vesicles)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the assay buffer.

  • Pre-incubate the microsomes or recombinant UGTs with alamethicin in Tris-HCl buffer containing MgCl₂ on ice for 15 minutes.

  • Add 4-hydroxybenzoic acid to the pre-incubated enzyme solution and equilibrate to 37°C for 3-5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of UDPGA.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile, which also serves to precipitate the protein.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC to separate and quantify the 4-hydroxybenzoic acid glucuronide product. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

  • Monitor the elution of the product at a suitable wavelength (e.g., determined by a UV scan of the product).

  • Calculate the rate of product formation based on a standard curve of the glucuronide conjugate (if available) or by using a standard of the aglycone and assuming a similar molar extinction coefficient.

UGT_Assay_Workflow P1 Prepare Microsomes/ Recombinant UGTs (with Alamethicin) P2 Add 4-Hydroxybenzoic Acid & Equilibrate to 37°C P1->P2 R1 Initiate with UDPGA P2->R1 R2 Incubate at 37°C R1->R2 S1 Terminate with Acetonitrile R2->S1 S2 Centrifuge to Pellet Protein S1->S2 A1 Analyze Supernatant by HPLC S2->A1 A2 Quantify Glucuronide Product A1->A2

Workflow for UGT Activity Assay using HPLC.
SULT Activity Assay for 4-Hydroxybenzoic Acid

This protocol is adapted from general radiometric and LC-MS methods for SULT activity.[20]

Objective: To measure the rate of 4-hydroxybenzoic acid sulfation.

Materials:

  • Human liver cytosol or recombinant human SULT isoforms

  • 4-Hydroxybenzoic acid

  • [³⁵S]-PAPS (for radiometric assay) or unlabeled PAPS (for LC-MS assay)

  • Potassium phosphate buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • LC-MS/MS system

  • C18 reverse-phase UPLC/HPLC column

Procedure (LC-MS/MS Method):

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, a known concentration of 4-hydroxybenzoic acid, and the enzyme source (liver cytosol or recombinant SULT).

  • Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Initiate the reaction by adding PAPS.

  • Incubate at 37°C for a predetermined time.

  • Stop the reaction by adding an organic solvent like acetonitrile or methanol.

  • Centrifuge to remove precipitated proteins.

  • Dilute the supernatant with mobile phase and inject it into the LC-MS/MS system.

  • Separate the 4-hydroxybenzoic acid sulfate product from the substrate using a suitable gradient on a C18 column.

  • Detect and quantify the product using mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring a specific parent-to-daughter ion transition for the sulfate conjugate.

  • Calculate the rate of formation based on a standard curve of the synthesized sulfate conjugate.

Conclusion

This compound stands at a crossroads of dietary metabolism and xenobiotic detoxification. Its formation through glycine conjugation is a key Phase II process, and its precursor, 4-hydroxybenzoic acid, is a substrate for other major Phase II pathways, namely glucuronidation and sulfation. The regulation of the enzymes responsible for these transformations is complex, involving a network of nuclear receptors and transcription factors that respond to both endogenous and exogenous signals. While the key enzymatic players have been identified, a significant gap remains in the literature regarding the specific quantitative kinetic data for these reactions with 4-hydroxybenzoic acid in humans. Further research is warranted to fully elucidate the quantitative contribution of each pathway to the overall detoxification of phenolic compounds and to better understand the interplay between these metabolic routes. The protocols and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound in human metabolism and detoxification.

References

Methodological & Application

Application Note: Quantification of 4-Hydroxyhippuric Acid in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid, a glycine conjugate of 4-hydroxybenzoic acid, is a significant biomarker for assessing dietary polyphenol intake and gut microbiome activity. Its quantification in urine provides valuable insights into human metabolism, dietary habits, and potential exposure to xenobiotics. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human urine. The protocol is designed for high-throughput analysis, offering the precision and accuracy required for clinical research and drug development.

Metabolic Pathway of this compound

Dietary polyphenols from sources such as fruits, vegetables, and tea undergo metabolism by the gut microbiota, leading to the formation of various phenolic acids, including 4-hydroxybenzoic acid. This is then absorbed and undergoes phase II metabolism in the liver, where it is conjugated with glycine to form this compound, which is subsequently excreted in the urine.

A Dietary Polyphenols B Gut Microbiota Metabolism A->B C 4-Hydroxybenzoic Acid B->C D Absorption C->D E Liver (Phase II Metabolism) D->E F Glycine Conjugation E->F G This compound F->G H Urinary Excretion G->H I Urine Sample H->I

Caption: Metabolic pathway of this compound from dietary polyphenols.

Experimental Workflow

The analytical workflow involves a simple sample preparation step followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and correct for any matrix effects.

A Urine Sample Collection B Sample Preparation (Dilution & Internal Standard Spiking) A->B C LC-MS/MS Analysis B->C D Data Acquisition (MRM Mode) C->D E Data Processing & Quantification D->E F Result Reporting E->F

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Reagents and Materials
  • This compound analytical standard

  • This compound-¹³C₆ (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Human urine (for calibration standards and quality controls)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for spiking into a surrogate matrix (e.g., synthetic urine or a pooled human urine sample determined to have a low endogenous level of the analyte).

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate working standard solutions into the surrogate matrix. A typical calibration range might be 10 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the surrogate matrix in the same manner as the calibration standards.

Sample Preparation
  • Thaw frozen urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • To 100 µL of supernatant, add 10 µL of the internal standard working solution and 890 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient tailored to the specific column and system. A starting condition of 5% B held for 1 minute, ramped to 95% B over 5 minutes, held for 2 minutes, and then re-equilibrated.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
This compound194.0100.0-50-20
This compound-¹³C₆200.0106.0(To be optimized)(To be optimized)

LC-MS/MS System Diagram

A schematic of the LC-MS/MS system highlights the key components involved in the analysis.

A Autosampler B HPLC Pump A->B C HPLC Column B->C E Ion Source (ESI) C->E D Mass Spectrometer (Triple Quadrupole) F Data System D->F E->D

Caption: Logical relationship diagram of the LC-MS/MS system components.

Quantitative Data

Table 2: Method Validation Parameters

ParameterExpected Value for this compoundReference (Analyte)
Linearity (r²) > 0.995Based on general requirements for bioanalytical methods.
Linear Range 10 - 2000 ng/mLAdapted from a method for related organic acids.[2]
Limit of Detection (LOD) ~0.2 µg/mLEstimated based on data for Hippuric Acid.
Limit of Quantification (LOQ) ~0.5 µg/mLEstimated based on data for Hippuric Acid.
Intra-day Precision (%RSD) < 15%Based on a validated method for Hippuric Acid.[1][3]
Inter-day Precision (%RSD) < 15%Based on a validated method for Hippuric Acid.[1][3]
Accuracy (% Recovery) 85 - 115%Based on a validated method for Hippuric Acid.[1][3]
Normal Urinary Levels 0 - 14 µmol/mmol creatininePublished reference range.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human urine by LC-MS/MS. The described method is simple, rapid, and robust, making it suitable for large-scale clinical studies and research in drug development. The provided diagrams and tables offer a clear and concise overview of the methodology and expected performance, enabling researchers to readily implement this assay in their laboratories.

References

Application Note: Quantitative Determination of 4-Hydroxyhippuric Acid in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxyhippuric acid is a metabolite derived from the conjugation of 4-hydroxybenzoic acid with glycine.[1] Its presence and concentration in plasma can serve as a biomarker for dietary intake of polyphenols, gut microbiome activity, and exposure to certain environmental compounds.[1] Accurate and reliable quantification of this compound in plasma is crucial for clinical research, pharmacokinetic studies, and understanding its role in various physiological and pathological processes. This application note presents a detailed protocol for a sensitive and selective UPLC-MS/MS method for the determination of this compound in human plasma, complete with a comprehensive experimental protocol and validation parameters.

Analytical Method Overview

This method employs a simple protein precipitation for plasma sample preparation, followed by rapid and efficient chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC). Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Instrumentation and Reagents

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP 6500)

  • Analytical Column: ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent

  • Reagents:

    • This compound reference standard

    • This compound-¹³C₆ (Isotopically labeled Internal Standard - IS)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (drug-free)

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-¹³C₆ in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the standard stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding labeled tubes.

  • Add 20 µL of the working internal standard solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile:water is added).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to UPLC vials for analysis.

3. UPLC-MS/MS Conditions

UPLC Parameters

ParameterValue
Column ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: UPLC Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
4.02080
5.02080
5.1955
7.0955

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound194.05121.032515
This compound-¹³C₆200.07127.052515

Note: Cone voltage and collision energy may require optimization for the specific instrument used.

Method Validation Summary

The bioanalytical method was validated according to the FDA and ICH M10 guidelines. The following parameters were assessed:

Table 3: Summary of Method Validation Parameters

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy 85-115% (80-120% for LLOQ)92.5% - 108.3%
Inter-day Accuracy 85-115% (80-120% for LLOQ)94.1% - 106.8%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 9.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 11.2%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect IS-normalized matrix factor CV ≤ 15%No significant matrix effect observed
Stability (Freeze-thaw, Short-term, Long-term) % Deviation within ±15% of nominal concentrationStable

Visualizations

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC reconstitute->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the analysis of this compound in plasma.

cluster_pathway Metabolic Pathway of this compound polyphenols Dietary Polyphenols gut_microbiota Gut Microbiota polyphenols->gut_microbiota Metabolism hba 4-Hydroxybenzoic Acid gut_microbiota->hba liver Liver (Conjugation) hba->liver glycine Glycine glycine->liver hha This compound liver->hha Glycine Conjugation excretion Urinary Excretion hha->excretion

Caption: Simplified metabolic pathway of this compound formation.

Conclusion

The UPLC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been validated according to regulatory guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability.

References

Application Note: Solid-Phase Extraction of 4-Hydroxyhippuric Acid from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the isolation and concentration of 4-Hydroxyhippuric acid from human urine. This compound is a key microbial-derived metabolite of dietary polyphenols, and its accurate quantification is crucial for nutritional and clinical research. This protocol utilizes a polymeric reversed-phase SPE sorbent, providing high recovery and excellent sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this phenolic acid in a complex biological matrix.

Introduction

This compound (4-HHA) is a glycine conjugate of 4-hydroxybenzoic acid and serves as a significant biomarker for the intake of polyphenols found in fruits and vegetables. Its concentration in biological fluids like urine can provide insights into dietary habits, gut microbiome activity, and the bioavailability of phenolic compounds. Due to the inherent complexity of urine, a selective and efficient sample preparation step is essential to remove interfering substances such as salts, urea, and other endogenous metabolites.

Solid-phase extraction (SPE) is a widely used technique that offers superior sample cleanup and analyte concentration compared to methods like liquid-liquid extraction.[1] This protocol is based on the use of a water-wettable, reversed-phase polymeric sorbent, such as Oasis HLB, which demonstrates strong retention for a broad range of acidic, basic, and neutral compounds.[1] The methodology has been developed based on established procedures for extracting phenolic and acidic biomarkers from urine, ensuring high analyte recovery and reproducibility.[2][3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human urine samples.

Materials and Reagents
  • SPE Device: Polymeric Reversed-Phase SPE Cartridge (e.g., Waters Oasis HLB, 3 cc, 60 mg)

  • This compound Standard: Analytical grade

  • Methanol (MeOH): HPLC or LC-MS grade

  • Acetonitrile (ACN): HPLC or LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Deionized Water: Type 1 or equivalent

  • Urine Samples: Collected and stored at -20°C or -80°C until analysis.[2]

Sample Pre-treatment

Accurate sample pre-treatment is critical for optimal SPE performance. Since many metabolites in urine are present as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is often required to measure the total concentration.[4]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity and centrifuge at ~10,000 x g for 15 minutes to remove particulates.[5]

  • For Total 4-HHA (Hydrolysis):

    • To 1.0 mL of urine supernatant, add 250 µL of 1 M acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.

    • Vortex briefly and incubate at 37°C for 12-18 hours (or according to enzyme manufacturer's instructions).

  • For Free 4-HHA (No Hydrolysis):

    • Use 1.0 mL of urine supernatant directly.

  • Acidify the sample by adding 100 µL of 4% aqueous phosphoric acid. This step ensures that 4-HHA (an acidic compound) is in its neutral form to enhance retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

The following 5-step protocol ensures robust and reproducible extraction. A vacuum manifold is recommended for consistent flow rates.

  • Conditioning:

    • Pass 2.0 mL of Methanol through the SPE cartridge to solvate the sorbent. Do not allow the cartridge to dry.

  • Equilibration:

    • Pass 2.0 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample (from step 2.2) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing (Interference Removal):

    • Pass 2.0 mL of 5% Methanol in deionized water through the cartridge. This step removes polar interferences like salts while retaining the analyte of interest.

    • Dry the cartridge under vacuum for 2-5 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the sorbent by passing 2.0 mL of Methanol containing 0.1% Formic Acid through the cartridge. The acidic modifier ensures the analyte is ionized for efficient release. Collect the eluate in a clean collection tube.

Post-Elution Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

Data Presentation

The following table summarizes the expected performance characteristics for the extraction of phenolic acids from biological matrices using reversed-phase SPE, based on validated methods reported in the literature.[2][3]

ParameterBiological MatrixRecovery (%)Precision (RSD %)Reference
Phenolic Acids (Class) Urine87 - 102%< 14.0%[3]
Phenolic Acids (Class) Plasma88 - 117%< 13.7%[3]
Phenolic Biomarkers Urine78 - 118%< 17.0%[2]

Note: Data represents the general performance for the class of phenolic acids. Specific performance for this compound is expected to fall within these ranges.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the sample preparation and extraction process.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (5-Step) cluster_post Post-Elution Urine Urine Sample Centrifuge Centrifuge (10,000 x g) Urine->Centrifuge Hydrolysis Optional: Enzymatic Hydrolysis Centrifuge->Hydrolysis Acidify Acidify with 4% H₃PO₄ Hydrolysis->Acidify Condition 1. Condition (2 mL MeOH) Acidify->Condition Equilibrate 2. Equilibrate (2 mL Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (2 mL 5% MeOH) Load->Wash Elute 5. Elute (2 mL MeOH + 0.1% FA) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Cartridge_Logic SPE Sample Loading (Acidified Urine) Analyte (4-HHA) Retained Polar Interferences Pass Through Wash Wash Step (5% MeOH) Analyte (4-HHA) Remains Bound Less-Polar Interferences Removed Waste1 To Waste SPE:f2->Waste1 Elution Elution Step (MeOH + 0.1% FA) Analyte (4-HHA) is Eluted for Collection Waste2 To Waste Wash:f2->Waste2 Collect Collect for Analysis Elution:f1->Collect

References

Application of 4-Hydroxyhippuric Acid as a Clinical Biomarker in Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Hydroxyhippuric acid (4-HHA), also known as p-hydroxyhippuric acid, is a glycine conjugate of 4-hydroxybenzoic acid.[1] It is a metabolite derived from the breakdown of dietary polyphenols, such as those found in fruits and tea, by the gut microbiome.[2][3] The resulting 4-hydroxybenzoic acid is absorbed and subsequently conjugated with glycine in the liver before being excreted in the urine.[4] As a product of this host-microbe co-metabolism, 4-HHA levels in biological fluids can provide valuable insights into dietary habits, gut microbiome function, and the body's detoxification processes.[2][4] Emerging research has highlighted its potential as a clinical biomarker in a range of diseases, particularly those linked to metabolic disturbances and renal function.

Clinical Significance and Applications

Elevated levels of this compound have been associated with several clinical conditions, making it a promising biomarker for disease screening, diagnosis, and monitoring.

  • Chronic Kidney Disease (CKD) and Uremia: this compound is recognized as a uremic toxin, a substance that accumulates in the body due to impaired renal function.[4][5] Studies have shown significantly elevated plasma concentrations of 4-HHA in patients with uremia compared to healthy individuals.[6] This accumulation is thought to contribute to the progression of renal fibrosis.[7][8] Monitoring 4-HHA levels could, therefore, be valuable in assessing the severity of CKD and the efficacy of treatments aimed at reducing uremic toxin burden. In patients with end-stage renal failure, this compound has been identified as an inhibitor of Ca2+-ATPase, suggesting a role in the disturbed calcium metabolism often seen in these patients.[6]

  • Eosinophilic Esophagitis (EoE) and Gastroesophageal Reflux Disease (GERD): Research has indicated that urinary concentrations of this compound are notably higher in children with Eosinophilic Esophagitis and Gastroesophageal Reflux Disease.[4] While the exact mechanisms are still under investigation, this finding suggests a potential link between gut microbiome alterations, esophageal inflammation, and the metabolism of dietary compounds in these pediatric gastrointestinal disorders.

  • Gut Microbiome Dysbiosis: As a direct product of microbial metabolism of dietary polyphenols, the levels of this compound can serve as an indicator of the composition and metabolic activity of the gut microbiota.[2][3] Altered levels may reflect an imbalance in the gut microbial community, which is increasingly being linked to a variety of chronic diseases.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various biological fluids and clinical conditions.

BiomarkerDisease State/ConditionBiological MatrixConcentrationReference(s)
This compound Healthy (Adults)Plasma0.02 ± 0.01 µM
Uremia (Adults)Plasma93.846 ± 33.846 µM[6]
Eosinophilic Esophagitis (Children)Urine35.234 ± 16.83 µmol/mmol creatinine
Healthy (Males Age 13+)Urine0 - 14 mmol/mol creatinine (Optimal Range)[9]
Healthy (General)Urine0.79 - 17 mmol/mol creatinine (Optimal Range)[1]

Note: Quantitative data for GERD and a direct comparison in adults with chronic kidney disease are not yet well-established in the literature.

Experimental Protocols

Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a general method for the quantitative analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 (or as appropriate based on expected concentrations) with a solution of 50% acetonitrile in deionized water containing an internal standard (e.g., this compound-d4).

  • Vortex the diluted samples.

  • Transfer the samples to autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (example gradient, requires optimization)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions Requires optimization for the specific instrument.4-HHA: Precursor ion (Q1): m/z 194.05 -> Product ion (Q3): m/z 100.02 (example)Internal Standard (4-HHA-d4): Precursor ion (Q1): m/z 198.07 -> Product ion (Q3): m/z 104.04 (example)

3. Data Analysis and Quantification

  • Generate a calibration curve using standards of known this compound concentrations.

  • Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the urinary concentrations to creatinine levels to account for variations in urine dilution.

Visualizations

metabolic_pathway Diet Dietary Polyphenols (e.g., from fruits, tea) GutMicrobiota Gut Microbiota Diet->GutMicrobiota Metabolism HBA 4-Hydroxybenzoic Acid GutMicrobiota->HBA Liver Liver (Glycine Conjugation) HBA->Liver Absorption HHA This compound Liver->HHA Urine Urinary Excretion HHA->Urine

Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing UrineSample Urine Sample Collection Centrifugation Centrifugation UrineSample->Centrifugation Dilution Dilution with Internal Standard Centrifugation->Dilution LCMS LC-MS/MS Injection Dilution->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification & Normalization PeakIntegration->Quantification CalibrationCurve Calibration Curve Generation CalibrationCurve->Quantification BiomarkerLevel BiomarkerLevel Quantification->BiomarkerLevel Result

Experimental workflow for 4-HHA analysis.

disease_association HHA Elevated This compound CKD Chronic Kidney Disease (Uremic Toxin) HHA->CKD Associated with EoE Eosinophilic Esophagitis HHA->EoE Associated with GERD Gastroesophageal Reflux Disease HHA->GERD Associated with GutDysbiosis Gut Microbiome Dysbiosis HHA->GutDysbiosis Indicator of

Disease associations of elevated 4-HHA.

References

Application Note: Development of a High-Throughput Screening Assay for 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid (4-HHA) is a metabolite derived from the dietary intake of polyphenols and is formed in the liver through the conjugation of 4-hydroxybenzoic acid with glycine as part of the body's phase II detoxification process.[1] Its levels in biological fluids can serve as a biomarker for dietary habits, gut microbiome activity, and exposure to certain xenobiotics.[1][2][3] Altered levels of 4-HHA have been associated with various physiological and pathological conditions, making it a molecule of interest in metabolic studies and drug development. The development of a high-throughput screening (HTS) assay for 4-HHA would enable the rapid identification of small molecules that can modulate its levels or interact with its metabolic pathways, providing valuable tools for research and therapeutic development.

This application note details a proposed competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening of compounds that interfere with the detection of 4-HHA, which can be indicative of interaction with its binding partners or metabolic enzymes.

Signaling Pathway and Metabolism

This compound is not known to be part of a specific signaling pathway. Instead, it is a product of the metabolism of dietary polyphenols and the detoxification of 4-hydroxybenzoic acid. The metabolic process primarily occurs in the liver, where 4-hydroxybenzoic acid is conjugated with glycine to form 4-HHA, which is then excreted in the urine.[1]

Polyphenols Dietary Polyphenols / Xenobiotics Metabolism Gut Microbiota Metabolism Polyphenols->Metabolism BenzoicAcid 4-Hydroxybenzoic Acid Metabolism->BenzoicAcid Liver Liver (Phase II Conjugation) BenzoicAcid->Liver HHA This compound Liver->HHA Glycine Glycine Glycine->Liver Excretion Urinary Excretion HHA->Excretion

Caption: Metabolic pathway of this compound formation.

Experimental Workflow

The proposed high-throughput screening assay is a competitive ELISA designed to identify compounds that inhibit the binding of a 4-HHA-conjugate to a specific antibody. This workflow is amenable to automation and miniaturization for screening large compound libraries.[4][5]

cluster_prep Assay Plate Preparation cluster_screening Screening cluster_detection Detection PlatePrep Coat 384-well plate with 4-HHA-BSA conjugate Wash1 Wash and Block PlatePrep->Wash1 AddCompounds Add Test Compounds and Controls Wash1->AddCompounds AddAb Add anti-4-HHA Antibody AddCompounds->AddAb Incubate1 Incubate AddAb->Incubate1 Wash2 Wash Incubate1->Wash2 AddSecondaryAb Add HRP-conjugated Secondary Antibody Wash2->AddSecondaryAb Incubate2 Incubate AddSecondaryAb->Incubate2 Wash3 Wash Incubate2->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate3 Incubate (Color Development) AddSubstrate->Incubate3 StopReaction Add Stop Solution Incubate3->StopReaction ReadPlate Read Absorbance at 450 nm StopReaction->ReadPlate

Caption: Experimental workflow for the competitive ELISA HTS assay.

Experimental Protocols

Materials and Reagents

  • This compound (4-HHA): Purity >95%

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anti-4-HHA polyclonal or monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (e.g., 1% BSA in PBS)

  • High-throughput screening plates (e.g., 384-well clear flat-bottom plates)

  • Test compound library dissolved in DMSO

Protocol 1: Preparation of 4-HHA-BSA Conjugate

  • Dissolve 10 mg of 4-HHA in 1 mL of DMSO.

  • In a separate tube, dissolve 20 mg of BSA in 5 mL of PBS.

  • Activate the carboxyl group of 4-HHA by adding 5 mg of EDC and 3 mg of NHS to the 4-HHA solution.

  • Incubate for 15 minutes at room temperature.

  • Add the activated 4-HHA solution to the BSA solution and react for 2 hours at room temperature with gentle stirring.

  • Dialyze the conjugate against PBS overnight at 4°C to remove unreacted components.

  • Determine the protein concentration and store the conjugate at -20°C.

Protocol 2: High-Throughput Screening Assay

  • Coating: Dilute the 4-HHA-BSA conjugate in coating buffer to a final concentration of 1-10 µg/mL. Add 25 µL per well to a 384-well plate and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with 100 µL of wash buffer per well. Add 100 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Compound Addition: Wash the plate three times with wash buffer. Add 25 µL of assay buffer to all wells. Add 100 nL of test compounds (at various concentrations) and controls (DMSO for negative control, excess free 4-HHA for positive control) to the appropriate wells.

  • Antibody Addition: Dilute the anti-4-HHA antibody in assay buffer to a pre-determined optimal concentration. Add 25 µL of the diluted antibody to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Secondary Antibody Addition: Wash the plate three times with wash buffer. Dilute the HRP-conjugated secondary antibody in assay buffer. Add 25 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with wash buffer. Add 25 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 25 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the HTS assay can be summarized and analyzed to identify "hit" compounds. Key performance metrics for the assay should be calculated to ensure its robustness and reliability for high-throughput screening.[4]

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Signal to Background (S/B) >10Ratio of the mean signal of the negative control to the mean signal of the positive control.
Coefficient of Variation (%CV) <15%A measure of the variability of the signal within the negative and positive controls.
Z'-factor >0.5A statistical measure of the quality of the HTS assay, taking into account both the dynamic range and the data variation.

Table 2: Example HTS Data for Selected Compounds

Compound IDConcentration (µM)Absorbance (450 nm)% Inhibition
Negative Control (DMSO) -1.25 ± 0.080%
Positive Control (1 mM 4-HHA) -0.15 ± 0.02100%
Compound A 100.6852%
Compound B 101.213%
Compound C 100.3285%

Data Analysis

  • Normalization: The raw absorbance data is normalized using the negative (0% inhibition) and positive (100% inhibition) controls. % Inhibition = 100 * (1 - (Abscompound - Abspositive) / (Absnegative - Abspositive))

  • Hit Identification: A "hit" is defined as a compound that produces a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis: "Hit" compounds are further evaluated in dose-response experiments to determine their potency (e.g., IC₅₀ value).

Conclusion

The proposed competitive ELISA provides a robust and scalable method for the high-throughput screening of small molecules that modulate the detection of this compound. This assay can be a valuable tool for identifying lead compounds for further investigation into their effects on metabolic pathways and for the development of novel therapeutic agents. The detailed protocols and data analysis workflow presented here offer a comprehensive guide for researchers and drug development professionals to establish this HTS assay in their laboratories.

References

Application Notes and Protocols for the Quantification of 4-Hydroxyhippuric Acid using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid (4-HHA) is a glycine conjugate of 4-hydroxybenzoic acid. It is recognized as a significant biomarker for monitoring exposure to parabens and for assessing the metabolism of dietary polyphenols.[1] Accurate and precise quantification of 4-HHA in biological matrices is crucial for clinical research, toxicology studies, and understanding its role in various physiological and pathological processes.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine and plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as this compound (ring-¹³C₆), is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Metabolic Pathway of this compound

This compound is formed in the liver through the conjugation of 4-hydroxybenzoic acid with the amino acid glycine. 4-hydroxybenzoic acid itself is a primary metabolite of parabens and is also derived from the microbial breakdown of dietary polyphenols in the gut. This metabolic process is a part of the body's detoxification pathway, increasing the water solubility of the parent compound to facilitate its excretion in urine.

Metabolic Pathway of this compound Polyphenols Dietary Polyphenols / Parabens GutMicrobiota Gut Microbiota Polyphenols->GutMicrobiota HBA 4-Hydroxybenzoic Acid GutMicrobiota->HBA Liver Liver (Conjugation) HBA->Liver Glycine Glycine Glycine->Liver HHA This compound Liver->HHA Excretion Urinary Excretion HHA->Excretion

Metabolic formation of this compound.

Experimental Protocols

The following protocols describe the preparation of samples and the instrumental analysis for the quantification of this compound in human urine and plasma.

Materials and Reagents
  • This compound (analytical standard)

  • This compound (ring-¹³C₆, 99%) as internal standard (IS)[1]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma and urine (blank)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-¹³C₆ in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound primary stock solution in 50% methanol/water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound-¹³C₆ primary stock solution with 50% methanol/water to a final concentration of 1 µg/mL.

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the Internal Standard Working Solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

  • Thaw frozen plasma samples to room temperature.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the Internal Standard Working Solution (1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 50% methanol/water.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are suggested starting conditions and may require optimization for individual instruments.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for polar compounds.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a re-equilibration step. (e.g., 5% B to 95% B over 5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions See Table 2 for proposed transitions.
Proposed MRM Transitions

The optimal MRM transitions (precursor ion -> product ion) and collision energies should be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard into the mass spectrometer. Based on the structures and common fragmentation patterns of similar molecules, the following transitions are proposed:

Table 1: Proposed MRM Transitions for this compound and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound194.06136.04To be optimized
This compound (ring-¹³C₆)200.08142.06To be optimized

Note: The precursor ion in negative mode corresponds to [M-H]⁻. The proposed product ion for 4-HHA corresponds to the loss of the glycine moiety. The collision energy will need to be optimized for the specific instrument being used.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Urine_Dilute Dilution (Urine) Add_IS->Urine_Dilute Urine Plasma_Precipitate Protein Precipitation (Plasma) Add_IS->Plasma_Precipitate Plasma Inject Inject Sample onto LC-MS/MS Urine_Dilute->Inject Centrifuge Centrifugation Plasma_Precipitate->Centrifuge Evaporate Evaporation & Reconstitution (Plasma) Centrifuge->Evaporate Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

General workflow for the quantification of 4-HHA.

Data Presentation and Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the data. The following tables present representative quantitative data that would be expected from a validated method.

Table 2: Representative Calibration Curve Parameters

ParameterExpected Value
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 3: Representative Precision and Accuracy Data

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 20< 20± 20
Low QC3< 15< 15± 15
Mid QC100< 15< 15± 15
High QC800< 15< 15± 15

Table 4: Representative Matrix Effect and Recovery Data

ParameterExpected Outcome
Matrix EffectThe analyte and internal standard should experience similar ion suppression or enhancement, with a CV of < 15%.
RecoveryConsistent and reproducible recovery for both the analyte and internal standard across different concentrations.

Logical Relationship for Method Development

Method Development Logic Define_Goal Goal: Quantify 4-HHA in Biological Matrix Select_IS Select Stable Isotope-Labeled Internal Standard (¹³C₆-4-HHA) Define_Goal->Select_IS Optimize_MS Optimize MS/MS Parameters (MRM Transitions, Collision Energies) Select_IS->Optimize_MS Develop_LC Develop LC Method (Column, Mobile Phases, Gradient) Optimize_MS->Develop_LC Optimize_Prep Optimize Sample Preparation (Extraction, Clean-up) Develop_LC->Optimize_Prep Validate Perform Method Validation (Linearity, Precision, Accuracy, etc.) Optimize_Prep->Validate Routine_Analysis Apply to Routine Sample Analysis Validate->Routine_Analysis

Logical steps for method development and validation.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound (ring-¹³C₆), in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantification of this compound in biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method for this important biomarker. Adherence to these protocols and proper method validation will ensure the generation of high-quality data for a variety of research and clinical applications.

References

Protocol for the Chemical Synthesis of 4-Hydroxyhippuric Acid Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

4-Hydroxyhippuric acid, also known as p-hydroxyhippuric acid, is a significant metabolite of polyphenols and serves as a biomarker for dietary intake of phenolic compounds and exposure to certain environmental chemicals like parabens.[1][2][3] As a certified analytical standard, it is crucial for the accurate quantification of this biomarker in various biological matrices, aiding in clinical diagnostics, metabolomics research, and human exposure studies. This document provides a detailed protocol for the chemical synthesis of this compound to a high purity suitable for use as an analytical standard.

The synthesis is based on the Schotten-Baumann reaction, a well-established method for the amidation of amines.[4] In this procedure, glycine is acylated using 4-hydroxybenzoyl chloride in an alkaline aqueous medium. The resulting this compound is then purified by recrystallization to achieve the high purity required for an analytical standard.

Reaction Scheme

The overall chemical transformation is as follows:

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Glycine (analytical grade)

    • 4-Hydroxybenzoyl chloride (or 4-hydroxybenzoic acid and thionyl chloride for its in-situ preparation)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Ethanol (for recrystallization)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Heating mantle or water bath

    • Büchner funnel and flask

    • Filtration apparatus

    • pH meter or pH indicator strips

    • Rotary evaporator

    • Melting point apparatus

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS)

    • Infrared (IR) Spectrometer

    • Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis of this compound
  • Preparation of Glycine Solution: Dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution in a 250 mL round-bottom flask. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation Reaction: Slowly add 17.1 g (0.1 mol) of 4-hydroxybenzoyl chloride to the chilled glycine solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C. During the addition, monitor the pH and add 2 M sodium hydroxide solution as needed to keep the reaction mixture alkaline (pH 8-10).

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours.

  • Acidification and Precipitation: Remove the flask from the ice bath and allow it to warm to room temperature. Slowly add concentrated hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 2-3. A white precipitate of this compound will form.

  • Isolation of Crude Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of 50 mL of cold deionized water to remove any inorganic salts.

Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to a beaker and dissolve it in a minimal amount of hot 50% aqueous ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals of this compound by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.

Characterization of the Analytical Standard

The purity and identity of the synthesized this compound should be confirmed by the following methods:

  • Melting Point: Determine the melting point of the dried product. The literature value for this compound is approximately 211-212 °C.

  • HPLC Analysis: Assess the purity of the compound using a reversed-phase HPLC method.[5] The purity should be ≥98%.

  • Mass Spectrometry: Confirm the molecular weight (195.17 g/mol ) of the synthesized compound.[6]

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the chemical structure by analyzing the proton NMR spectrum.

    • IR Spectroscopy: Confirm the presence of characteristic functional groups (e.g., O-H, N-H, C=O, aromatic C-H).

Data Presentation

ParameterValue
Reactants
Glycine7.5 g (0.1 mol)
4-Hydroxybenzoyl chloride17.1 g (0.1 mol)
Sodium Hydroxide (1M)100 mL
Reaction Conditions
Temperature0-5 °C
Reaction Time2.5 - 3 hours
pH8-10 (during reaction), 2-3 (for precipitation)
Purification
Solvent50% Aqueous Ethanol
Expected Yield 70-80%
Analytical Data
Molecular Weight195.17 g/mol [6]
Melting Point~211-212 °C
Purity (HPLC)≥98%

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis A Dissolve Glycine in NaOH B Cool to 0-5 °C A->B C Slowly add 4-Hydroxybenzoyl chloride B->C D Maintain pH 8-10 C->D E Stir for 2 hours D->E F Acidify to pH 2-3 with HCl E->F G Precipitate this compound F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallize from 50% Aqueous Ethanol I->J K Vacuum Filtration J->K L Dry in Vacuum Oven K->L M Melting Point L->M N HPLC for Purity L->N O Mass Spectrometry L->O P NMR & IR Spectroscopy L->P Q Final Analytical Standard M->Q N->Q O->Q P->Q

Caption: Workflow for the synthesis and purification of this compound analytical standard.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid (4-HHA) is a metabolite derived from the dietary intake of polyphenols and is also considered a uremic toxin.[1][2] It is formed in the liver through the conjugation of 4-hydroxybenzoic acid with glycine as part of the body's phase II detoxification process.[1][2] Emerging research has indicated that 4-HHA may possess biological activities, including anti-inflammatory effects and the ability to modulate cellular transport and enzyme function.[3][4] These properties make it a molecule of interest for researchers in nutrition, toxicology, and drug development.

These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the biological effects of this compound. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams of relevant signaling pathways to facilitate experimental design and data interpretation.

Recommended In Vitro Cell Culture Models

The selection of an appropriate cell line is critical for studying the specific biological effects of this compound. Based on its known and potential activities, the following cell lines are recommended:

  • Human Peripheral Blood Mononuclear Cells (PBMCs): Ideal for studying anti-inflammatory effects, particularly the modulation of cytokine secretion.[3]

  • Human Kidney Proximal Tubule Epithelial Cells (e.g., HK-2) or Madin-Darby Canine Kidney (MDCK) cells transfected with human OAT1: Suitable for investigating the effects of 4-HHA on renal transport and its potential as a uremic toxin.

  • Human Umbilical Vein Endothelial Cells (HUVECs) or induced Pluripotent Stem Cell-derived Endothelial Cells (iPSC-ECs): Relevant for studying the vascular effects of 4-HHA, especially in the context of uremic vasculopathy.[5][6]

  • Human monocytic cell line (e.g., THP-1): A valuable model for investigating the anti-inflammatory properties of 4-HHA and its impact on monocyte/macrophage function.

  • Human neuronal cell lines (e.g., SH-SY5Y or HT-22): Useful for exploring the potential neurotoxic or neuroprotective effects of 4-HHA, given its status as a uremic toxin.[7]

Data Presentation

The following tables summarize key quantitative data from in vitro studies on this compound and related compounds. This information can serve as a reference for expected outcomes and for designing dose-response experiments.

Table 1: Bioactivity of this compound in In Vitro Assays

ParameterCell Line/SystemConcentration/IC50EffectReference
TNF-α Secretion InhibitionHuman PBMCs1 µM30.4% reduction[3]
OAT1 InhibitionOpossum Kidney Cells (expressing human OAT1)IC50 = 25 µMInhibition of organic anion transport[3]
Ca2+-ATPase InhibitionHuman Red Blood Cells> 11.7 µMInhibition of enzyme activity[4]
Free Radical ProductionOpossum Kidney Cells (expressing human OAT1)Not specifiedIncreased[3]

Table 2: Representative Effects of Hippuric Acid (a related compound) in In Vitro Assays

ParameterCell LineConcentrationEffectReference
Pro-inflammatory ResponseMurine MacrophagesNot specifiedPotentiation of M1-like polarization[8]
NRF2 Protein ExpressionHK-2 Cells250 and 1000 µMDownregulation[9]
Fibrotic Marker ExpressionHK-2 CellsNot specifiedIncreased[9]

Experimental Protocols

1. Protocol for Measuring TNF-α Secretion in Human PBMCs

This protocol details the steps to assess the anti-inflammatory effects of this compound by measuring its impact on Tumor Necrosis Factor-alpha (TNF-α) secretion from Lipopolysaccharide (LPS)-stimulated human PBMCs.

Materials:

  • This compound (4-HHA)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment: Prepare stock solutions of 4-HHA in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Pre-treat the cells with various concentrations of 4-HHA (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (medium with the same concentration of DMSO).

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (100 ng/mL) to induce TNF-α secretion. Include an unstimulated control group.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Sample Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the cell-free supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition by 4-HHA compared to the LPS-stimulated control.

2. Protocol for In Vitro Ca2+-ATPase Activity Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on Ca2+-ATPase activity, adapted from a method for measuring Ca2+-ATPase in subcellular fractions.[10]

Materials:

  • This compound (4-HHA)

  • Isolated red blood cell membranes (as a source of Ca2+-ATPase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • ATP solution (100 mM)

  • CaCl2 solution (10 mM)

  • Malachite green/molybdate/polyvinyl alcohol reagent

  • Phosphate standard solution

  • 96-well microplate

Procedure:

  • Preparation of Red Blood Cell Membranes: Isolate red blood cell membranes according to standard laboratory procedures. Resuspend the membranes in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of red blood cell membrane suspension.

    • 10 µL of varying concentrations of 4-HHA (e.g., 10, 50, 100, 500 µM) or vehicle control.

    • 20 µL of Assay Buffer with or without CaCl2 (to differentiate Ca2+-dependent ATPase activity).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding 20 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Termination and Color Development: Stop the reaction and measure the released inorganic phosphate by adding 150 µL of the malachite green/molybdate/polyvinyl alcohol reagent to each well.

  • Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at 660 nm using a microplate reader.

  • Data Analysis: Create a phosphate standard curve to determine the amount of inorganic phosphate released. Calculate the Ca2+-ATPase activity as the difference in phosphate released in the presence and absence of calcium. Determine the inhibitory effect of 4-HHA.

3. Protocol for Cellular Reactive Oxygen Species (ROS) Measurement

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels in response to this compound.

Materials:

  • This compound (4-HHA)

  • Adherent cell line (e.g., HK-2 or HUVEC)

  • Culture medium

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., H2O2 or a known OAT1 substrate if using OAT1-expressing cells)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and wash the cells with warm HBSS. Treat the cells with different concentrations of 4-HHA in HBSS for the desired time period (e.g., 1-4 hours). Include a vehicle control and a positive control.

  • Probe Loading: After treatment, remove the treatment solution and wash the cells with HBSS. Add 100 µL of 10 µM H2DCFDA in HBSS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: After incubation, wash the cells twice with HBSS. Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity to cell number if necessary (e.g., using a parallel plate stained with crystal violet). Express the results as a fold change in ROS production compared to the vehicle control.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that may be modulated by this compound.

TNF_alpha_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular 4HHA 4-Hydroxyhippuric Acid TNF_alpha_Protein TNF-α Protein (Secretion) 4HHA->TNF_alpha_Protein Inhibits LPS LPS TNFR TNF Receptor LPS->TNFR Activates TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (Inactivates) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates TNF_alpha_mRNA TNF-α mRNA Nucleus->TNF_alpha_mRNA Transcription TNF_alpha_mRNA->TNF_alpha_Protein

Caption: Putative inhibition of TNF-α secretion by this compound.

Calcium_Signaling 4HHA 4-Hydroxyhippuric Acid PMCA Plasma Membrane Ca2+-ATPase 4HHA->PMCA Inhibits Ca_out Ca2+ (Extracellular) PMCA->Ca_out Pumps ADP ADP + Pi PMCA->ADP Ca_in Ca2+ (Intracellular) Ca_in->PMCA Signaling Downstream Ca2+ Signaling Ca_in->Signaling Activates ATP ATP ATP->PMCA

Caption: Inhibition of Ca2+-ATPase by this compound.

NRF2_KEAP1_Signaling 4HHA 4-Hydroxyhippuric Acid ROS ROS 4HHA->ROS May Induce via OAT1 Inhibition KEAP1 KEAP1 ROS->KEAP1 Inactivates NRF2 NRF2 KEAP1->NRF2 Proteasome Proteasomal Degradation NRF2->Proteasome Nucleus Nucleus NRF2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Potential modulation of the NRF2-KEAP1 pathway by 4-HHA-induced ROS.

References

Application Notes and Protocols for Investigating the In Vivo Effects of 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhippuric acid (4-HHA) is a metabolite derived from the conjugation of 4-hydroxybenzoic acid and glycine. It is recognized as a biomarker for the consumption of dietary polyphenols and is also associated with gut microbiome activity.[1] Emerging evidence suggests that related compounds, such as hippuric acid, may play a role in the pathophysiology of conditions like chronic kidney disease (CKD), where it acts as a uremic toxin.[2][3] Conversely, its precursor, 4-hydroxybenzoic acid, has shown potential therapeutic effects in models of mitochondrial disease.[4]

These application notes provide a framework for investigating the in vivo effects of exogenously administered this compound using rodent models. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for novel research into the biological activities of this metabolite.

Proposed Animal Models

Given the absence of established models specifically for this compound, we propose two primary rodent models based on the known effects of structurally related compounds:

  • Chronic Kidney Disease (CKD) Model: To investigate the potential role of 4-HHA as a uremic toxin and its effects on renal function and fibrosis.

  • Diet-Induced Metabolic Dysfunction Model: To explore the interplay between 4-HHA, gut microbiota, and metabolic parameters.

Data Presentation: Quantitative Parameters for a Proposed Study

The following table summarizes key quantitative data for a proposed initial study in a rat model of CKD. Dosages are hypothetical and should be optimized in pilot studies.

ParameterVehicle Control Group4-HHA Low Dose Group4-HHA High Dose GroupReference/Justification
Animal Model Sprague-Dawley RatsSprague-Dawley RatsSprague-Dawley RatsCommonly used in CKD models.
Induction of CKD Sham Operation5/6 Nephrectomy5/6 NephrectomyStandard procedure for inducing CKD.
4-HHA Dosage (IP) 0 mg/kg/day50 mg/kg/day100 mg/kg/dayHypothetical doses for initial study.
Administration Route Intraperitoneal (IP)Intraperitoneal (IP)Intraperitoneal (IP)Direct systemic administration.
Duration of Study 8 weeks8 weeks8 weeksSufficient time for CKD progression.
Serum Creatinine Report in µmol/LReport in µmol/LReport in µmol/LKey marker of renal function.
Blood Urea Nitrogen Report in mmol/LReport in mmol/LReport in mmol/LKey marker of renal function.
Renal Fibrosis Score Histological scoringHistological scoringHistological scoringTo assess kidney tissue damage.
TGF-β1 Expression Relative expressionRelative expressionRelative expressionKey signaling molecule in fibrosis.[2]

Experimental Protocols

Protocol 1: Induction of Chronic Kidney Disease in Rats

This protocol describes the 5/6 nephrectomy model to induce chronic kidney disease.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

  • Analgesics

Procedure:

  • Anesthetize the rat using an approved anesthetic protocol.

  • Place the animal in a prone position and make a flank incision to expose the left kidney.

  • Ligate the branches of the left renal artery, with the exception of the adrenal branch, to induce infarction of approximately two-thirds of the kidney.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesia as per approved protocol.

  • One week after the first surgery, perform a second surgery to remove the right kidney (nephrectomy).

  • Allow the animals to recover for two weeks before commencing treatment with this compound.

Protocol 2: Administration of this compound

A. Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For the working solution, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

  • Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used.[5]

  • Prepare the working solution fresh on the day of use.[5]

B. Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared 4-HHA solution

  • Sterile syringes and needles (23-25G)

  • 70% ethanol

Procedure:

  • Restrain the rat securely.

  • Position the animal to expose the lower right quadrant of the abdomen.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement.

  • Inject the calculated volume of the 4-HHA solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

C. Oral Gavage in Mice

Materials:

  • Prepared 4-HHA solution

  • Sterile oral gavage needles (18-20G for mice)

  • Syringes

Procedure:

  • Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Insert the gavage needle into the mouth, advancing it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.

  • Administer the calculated volume of the 4-HHA solution.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualizations

Experimental Workflow for CKD Model

experimental_workflow_ckd cluster_setup Model Setup cluster_treatment Treatment Phase (8 weeks) cluster_analysis Outcome Analysis A Sprague-Dawley Rats B 5/6 Nephrectomy A->B Surgical Induction C Vehicle Control (IP) B->C Randomization D 4-HHA Low Dose (IP) B->D Randomization E 4-HHA High Dose (IP) B->E Randomization F Serum Analysis (Creatinine, BUN) C->F G Histopathology (Renal Fibrosis) C->G H Molecular Analysis (TGF-β1) C->H D->F D->G D->H E->F E->G E->H

Caption: Workflow for Investigating 4-HHA in a Rat CKD Model.

Proposed Signaling Pathway for 4-HHA in Renal Fibrosis

signaling_pathway_renal_fibrosis cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_outcome Pathological Outcome HHA This compound ROS Increased ROS HHA->ROS induces TGFB TGF-β1 Activation ROS->TGFB activates SMAD SMAD2/3 Phosphorylation TGFB->SMAD activates Fibrosis Renal Fibrosis SMAD->Fibrosis promotes

Caption: Inferred Signaling Pathway of 4-HHA in Renal Fibrosis.

Experimental Workflow for Diet-Induced Metabolic Dysfunction Model

experimental_workflow_metabolic cluster_setup Model Setup cluster_treatment Treatment Phase (12 weeks) cluster_analysis Outcome Analysis A C57BL/6 Mice B High-Fat Diet A->B Dietary Induction C Control Diet B->C Grouping D High-Fat Diet + Vehicle B->D Grouping E High-Fat Diet + 4-HHA B->E Grouping F Metabolic Profiling (Glucose, Insulin) C->F G Gut Microbiota Analysis (16S rRNA) C->G H Gene Expression (Liver, Adipose) C->H D->F D->G D->H E->F E->G E->H

Caption: Workflow for Investigating 4-HHA in a Diet-Induced Metabolic Dysfunction Model.

Proposed Signaling Pathway for 4-HHA in Metabolic Regulation

signaling_pathway_metabolic cluster_input Input cluster_gut Gut Microbiome cluster_signaling Host Signaling cluster_outcome Metabolic Outcome HHA This compound Microbiota Modulation of Gut Microbiota HHA->Microbiota influences PI3K PI3K/Akt Pathway Microbiota->PI3K activates MAPK MAPK Pathway Microbiota->MAPK activates Metabolism Improved Glucose Homeostasis & Insulin Sensitivity PI3K->Metabolism MAPK->Metabolism

Caption: Inferred Signaling Pathway of 4-HHA in Metabolic Regulation.

References

Application Notes and Protocols for the Analytical Separation of Hydroxyhippuric Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyhippuric acids (HHAs) are metabolites of various aromatic compounds, including salicylic acid and environmental pollutants. The isomeric forms—2-hydroxyhippuric acid (salicyluric acid), 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid—can provide valuable insights into metabolic pathways, drug metabolism, and exposure to xenobiotics. Accurate quantification of individual isomers is crucial for toxicological studies, clinical biomarker discovery, and pharmaceutical research. However, the structural similarity of these isomers presents a significant analytical challenge, often leading to co-elution in traditional reversed-phase chromatography.

These application notes provide detailed protocols and guidance on advanced analytical techniques for the effective separation and quantification of 2-, 3-, and this compound isomers in biological matrices, primarily focusing on urine. The methodologies described are based on established principles for the separation of structurally related phenolic and hippuric acid derivatives, offering robust starting points for method development and validation.

Analytical Techniques & Methodologies

The separation of HHA isomers requires high-resolution chromatographic techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization offer alternative and complementary approaches.

Application Note 1: UPLC-MS/MS for the Rapid and Sensitive Quantification of Hydroxyhippuric Acid Isomers

This method is ideal for high-throughput analysis of HHA isomers in urine, offering excellent sensitivity and specificity. The challenge of separating the co-eluting 3- and this compound isomers can be addressed by employing a suitable stationary phase and optimizing mobile phase conditions.

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation (Human Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 400 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-hippuric acid or a stable isotope-labeled HHA isomer).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. UPLC Conditions

  • Column: A mixed-mode or HILIC column is recommended for optimal separation of polar isomers. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 70% B

    • 5-6 min: Hold at 70% B

    • 6.1-8 min: Return to 95% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Negative Ion Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing individual standards for each isomer. Expected precursor ion [M-H]⁻ at m/z 194.1.

Data Presentation: UPLC-MS/MS

Parameter2-Hydroxyhippuric Acid3-Hydroxyhippuric AcidThis compound
Expected Retention Time (min) ~3.5~4.2~4.8
Precursor Ion (m/z) 194.1194.1194.1
Product Ion 1 (m/z) User DeterminedUser DeterminedUser Determined
Product Ion 2 (m/z) User DeterminedUser DeterminedUser Determined
Limit of Quantification (LOQ) ~1-10 ng/mL~1-10 ng/mL~1-10 ng/mL
Linear Range ~1-1000 ng/mL~1-1000 ng/mL~1-1000 ng/mL

Note: Retention times are estimates and will vary based on the specific column and conditions used. Product ions must be optimized by direct infusion of standards.

Application Note 2: HILIC for Enhanced Separation of Polar Hydroxyhippuric Acid Isomers

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. HILIC can provide alternative selectivity and potentially baseline resolve the challenging 3- and this compound isomers.[1][2]

Experimental Protocol: HILIC

1. Sample Preparation

  • Follow the same protein precipitation procedure as described in the UPLC-MS/MS protocol.

2. HILIC Conditions

  • Column: Bare silica or amide-bonded silica column, e.g., Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient to 80% B

    • 8-9 min: Hold at 80% B

    • 9.1-12 min: Return to 95% B and re-equilibrate

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Detection

  • MS/MS detection is recommended, using the parameters outlined in the UPLC-MS/MS section. UV detection at approximately 238 nm can also be used, though with lower sensitivity and specificity.

Data Presentation: HILIC

Parameter2-Hydroxyhippuric Acid3-Hydroxyhippuric AcidThis compound
Expected Retention Time (min) ~5.0~6.5~7.2
Resolution (Rs) between 3- & 4- isomers ->1.5 (Target)-

Note: Retention times in HILIC are highly sensitive to the mobile phase composition, especially the water content.

Application Note 3: GC-MS Analysis of Hydroxyhippuric Acid Isomers Following Derivatization

Gas chromatography-mass spectrometry offers high chromatographic efficiency and is a robust technique for the analysis of volatile compounds. For non-volatile analytes like HHAs, a derivatization step is necessary to increase their volatility. Trimethylsilyl (TMS) derivatization is a common and effective approach.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled HHA).

  • Acidify the sample to pH 1-2 with 6M HCl.

  • Perform a liquid-liquid extraction with 3 x 3 mL of ethyl acetate.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized HHAs.

Data Presentation: GC-MS

Parameter2-HHA-TMS3-HHA-TMS4-HHA-TMS
Expected Retention Time (min) ~12.5~13.1~13.4
Characteristic m/z 1 User DeterminedUser DeterminedUser Determined
Characteristic m/z 2 User DeterminedUser DeterminedUser Determined
Characteristic m/z 3 User DeterminedUser DeterminedUser Determined

Note: The exact retention times and mass fragments will depend on the specific derivatization efficiency and GC-MS system used. Characteristic ions should be determined from the mass spectra of individual derivatized standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection Sample Biological Sample (e.g., Urine) Spike Spike with IS Sample->Spike Add Internal Standard Centrifuge1 Centrifuge Spike->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitate Protein Precipitation (Acetonitrile) Supernatant1->Precipitate Centrifuge2 Centrifuge Precipitate->Centrifuge2 Supernatant2 Collect Supernatant for LC-MS Centrifuge2->Supernatant2 Analysis Inject into UPLC-MS/MS Supernatant2->Analysis Separation Chromatographic Separation (HILIC/Mixed-Mode) Analysis->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: UPLC-MS/MS workflow for HHA isomer analysis.

GCMS_Workflow cluster_gc_prep Sample Preparation for GC-MS cluster_gc_analysis GC-MS Analysis Urine_Sample Urine Sample + IS Acidify Acidification (pH 1-2) Urine_Sample->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporation to Dryness LLE->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize GC_Inject Inject into GC-MS Derivatize->GC_Inject GC_Separation Gas Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometry (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: GC-MS workflow including derivatization.

Conclusion

The successful separation and quantification of hydroxyhippuric acid isomers are achievable with modern analytical instrumentation and optimized methodologies. For high-throughput and sensitive analysis, UPLC-MS/MS with a HILIC or mixed-mode stationary phase is the recommended approach. GC-MS following derivatization provides a robust alternative. The protocols provided herein serve as a comprehensive starting point for researchers to develop and validate methods tailored to their specific instrumentation and research needs. Careful optimization of chromatographic conditions and sample preparation is paramount to achieving the necessary resolution and accuracy for these challenging isomeric separations.

References

Troubleshooting & Optimization

troubleshooting matrix effects in 4-Hydroxyhippuric acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxyhippuric acid.

Troubleshooting Guide: Matrix Effects

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis. This can lead to inaccurate and irreproducible results. This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your this compound assays.

Isolating the Problem: Identifying Potential Matrix Effects

Question: My this compound signal is inconsistent, my calibration curve has poor linearity, or I'm observing poor peak shapes (e.g., tailing) in my biological samples compared to my standards in neat solution. Could this be a matrix effect?

Answer: Yes, these are all common symptoms of matrix effects. When components of your sample matrix (e.g., salts, phospholipids, endogenous metabolites in urine or plasma) co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). Poor peak shape can also be an indicator of matrix-related issues.

Diagnostic Workflow for Matrix Effects

To systematically troubleshoot, follow this workflow:

MatrixEffectTroubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Quantification cluster_2 Phase 3: Mitigation cluster_3 Phase 4: Re-evaluation A Inconsistent Signal or Poor Peak Shape for This compound B Perform Post-Extraction Spike Experiment A->B Suspect Matrix Effect C Calculate Matrix Factor (MF) B->C Analyze Data D MF < 0.85 (Suppression) or MF > 1.15 (Enhancement)? C->D Interpret Results E Optimize Sample Preparation D->E Yes F Refine Chromatographic Method D->F Yes G Utilize Stable Isotope-Labeled Internal Standard (SIL-IS) D->G Yes I Matrix Effect Mitigated? D->I No H Re-evaluate Matrix Effect E->H F->H G->H H->I Analyze Data J Method Validated I->J Yes K Consult Further Troubleshooting I->K No

Caption: A workflow diagram for troubleshooting matrix effects in this compound LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis in urine and plasma?

A1: In urine, common interfering substances include salts, urea, and other endogenous metabolites. For plasma or serum, phospholipids and proteins are the primary culprits for matrix effects. These molecules can co-elute with this compound and affect its ionization efficiency.

Q2: How can I quantitatively assess the extent of the matrix effect?

A2: The most common method is the post-extraction spike.[1] This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in a neat (clean) solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] Generally, an MF between 0.85 and 1.15 is considered acceptable, though this can depend on the specific requirements of your assay.

Q3: What is a "dilute-and-shoot" approach, and is it suitable for this compound in urine?

A3: "Dilute-and-shoot" is a simple sample preparation technique where the biological sample (e.g., urine) is centrifuged to remove particulates and then diluted with a suitable solvent (often the initial mobile phase) before injection. For the analysis of hippuric acid in urine, studies have shown that effective sample dilution can significantly reduce the matrix effect to a negligible level.[2][3] This is often a good first approach to try due to its simplicity and high throughput.

Q4: When should I consider more extensive sample preparation methods like LLE or SPE?

A4: If a "dilute-and-shoot" approach does not sufficiently mitigate the matrix effect, more comprehensive sample cleanup techniques are necessary. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective at removing interfering components.[4] LLE is useful for separating compounds based on their differential solubility in two immiscible liquids, while SPE provides a more selective cleanup by utilizing different sorbent chemistries to retain either the analyte or the interferences. For complex matrices like plasma, SPE is often preferred for its ability to effectively remove phospholipids.[4]

Q5: How can I optimize my chromatography to reduce matrix effects?

A5: Chromatographic optimization aims to separate this compound from co-eluting matrix components. Strategies include:

  • Modifying the mobile phase gradient: A shallower gradient can improve the resolution between your analyte and interferences.

  • Adjusting the mobile phase pH: Since this compound is an acidic compound, adjusting the pH of the mobile phase can alter its retention time and potentially separate it from interfering compounds.

  • Trying a different column chemistry: If a standard C18 column doesn't provide adequate separation, consider a column with a different stationary phase (e.g., phenyl-hexyl) to achieve a different selectivity.

Q6: Can an internal standard solve my matrix effect problems?

A6: An appropriate internal standard (IS) is crucial for compensating for matrix effects, but it does not eliminate them.[4] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes and experiences the same ionization suppression or enhancement as the analyte. This allows for accurate quantification even in the presence of matrix effects. However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity.[4]

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can have a significant impact on the extent of matrix effects. Below is a summary of expected performance for different techniques when analyzing this compound in biological fluids.

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughputRecommendation for this compound Analysis
Dilute-and-Shoot Low to ModerateHighHighA good starting point for urine samples. May not be sufficient for plasma.
Protein Precipitation (PPT) ModerateModerate to HighHighSuitable for plasma, but may not remove all phospholipids effectively.
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateCan be effective, but optimization is required to ensure good recovery of the polar this compound.
Solid-Phase Extraction (SPE) HighHighLow to ModerateGenerally provides the cleanest extracts and is highly recommended for complex matrices like plasma to minimize matrix effects.[4]

Experimental Protocols

Dilute-and-Shoot for Urine Samples

This is a rapid and simple method suitable for initial investigations of this compound in urine.

Methodology:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Centrifuge the urine samples at approximately 10,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:10 (or as determined during method development) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the diluted sample.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protein Precipitation for Plasma/Serum Samples

This method is used to remove the majority of proteins from plasma or serum samples.

Methodology:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing the internal standard, if used). This represents a 3:1 ratio of precipitating solvent to sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) for Urine or Plasma

SPE provides a more thorough cleanup and is recommended for achieving the lowest detection limits and minimizing matrix effects, especially in plasma. A mixed-mode anion exchange or a polymeric reversed-phase sorbent is often suitable for acidic compounds like this compound.

Methodology (using a generic polymeric reversed-phase SPE cartridge):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • For Urine: Dilute 500 µL of centrifuged urine with 500 µL of 2% phosphoric acid.

    • For Plasma: After protein precipitation and evaporation, reconstitute the sample in 1 mL of 2% phosphoric acid.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_urine Urine cluster_plasma Plasma cluster_analysis Analysis start Biological Sample (Urine or Plasma) urine_dilute Dilute-and-Shoot start->urine_dilute plasma_ppt Protein Precipitation start->plasma_ppt spe Solid-Phase Extraction (SPE) urine_dilute->spe For Cleaner Sample lcms LC-MS/MS Analysis urine_dilute->lcms Direct Injection plasma_ppt->spe Further Cleanup spe->lcms data_proc Data Processing and Quantification lcms->data_proc

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of 4-Hydroxyhippuric acid from its related metabolites. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

Encountering issues during your HPLC/UPLC analysis? The table below outlines common problems, their potential causes, and recommended solutions specifically tailored for the analysis of this compound and similar phenolic acids.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution Inappropriate Mobile Phase Composition: The elution strength of the mobile phase may be too high, causing analytes to elute too quickly and without adequate separation.- Decrease Organic Solvent Percentage: Gradually decrease the percentage of acetonitrile or methanol in the mobile phase to increase retention and improve separation. - Optimize pH: Ensure the mobile phase pH is 2-3 units below the pKa of the analytes (~3.8 for this compound) to maintain them in a single, non-ionized form.[1] - Try a Different Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
Unsuitable Stationary Phase: The column chemistry may not be optimal for resolving structurally similar isomers.- Consider a Biphenyl or PFP Column: These stationary phases can offer different selectivity for aromatic and polar compounds compared to standard C18 columns. - Use a Longer Column or Smaller Particle Size: This increases the number of theoretical plates and enhances separation efficiency.
Peak Tailing Secondary Silanol Interactions: Acidic silanol groups on the silica backbone of the column can interact with the polar functional groups of the analyte.- Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 with an acid modifier like formic acid or phosphoric acid to suppress silanol ionization. - Use an End-Capped Column: Modern, high-purity silica columns with end-capping minimize exposed silanol groups. - Add a Competing Base (in small amounts): This is less common for acidic compounds but can sometimes help. More commonly, a competing acid like trifluoroacetic acid (TFA) is used.
Column Overload: Injecting too high a concentration of the sample.- Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Decrease Injection Volume: Inject a smaller volume of the sample.
Shifting Retention Times Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to significant shifts in retention time for ionizable compounds.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation. - Buffer the Mobile Phase: Use a buffer to maintain a stable pH.
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant and controlled column temperature.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Increase Equilibration Time: Ensure the baseline is stable before injecting the sample.
Split Peaks Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.- Dissolve Sample in Mobile Phase: Whenever possible, prepare the sample in the initial mobile phase. - Reduce Injection Volume: If a stronger solvent must be used, inject the smallest possible volume.
Partially Blocked Frit or Column Void: Physical obstruction or a void at the head of the column can distort the peak shape.- Use a Guard Column: This protects the analytical column from particulates. - Filter Samples: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter. - Reverse Flush the Column (if permissible by the manufacturer): This can sometimes dislodge blockages.

Frequently Asked Questions (FAQs)

Q1: What is the ideal HPLC column for separating this compound and its isomers?

A C18 column is a good starting point for the reversed-phase separation of these compounds. For enhanced resolution of isomers, consider a high-purity, end-capped C18 column with a smaller particle size (e.g., 1.8-3.5 µm). Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.

Q2: How should I select and prepare the mobile phase for optimal separation?

A typical mobile phase consists of a mixture of acidified water and an organic solvent like acetonitrile or methanol. Start with a low percentage of the organic modifier and gradually increase it in a gradient elution. The aqueous portion should be acidified to a pH of approximately 2.5-3.0 using formic acid, phosphoric acid, or trifluoroacetic acid (TFA) to ensure the carboxylic acid groups are protonated, which enhances retention and improves peak shape.

Q3: What is the recommended detection wavelength for this compound?

UV detection in the range of 230-240 nm is generally suitable for this compound and related metabolites. However, it is always best to determine the absorbance maximum of your specific analyte in your mobile phase using a UV-Vis spectrophotometer or a photodiode array (PDA) detector for optimal sensitivity.

Q4: My peaks for this compound and a related metabolite are co-eluting. What is the first step to improve resolution?

The first and often most effective step is to decrease the rate of your gradient elution (i.e., make the gradient shallower). This allows more time for the analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds. If this is not sufficient, a reduction in the initial percentage of the organic solvent should be attempted.

Q5: Can I use the same method for both quantification and identification of these metabolites?

While a UV detector is suitable for quantification, mass spectrometry (MS) is highly recommended for unambiguous identification, especially when dealing with isomers which have the same mass-to-charge ratio (m/z). A UPLC-MS/MS method would be ideal, providing both chromatographic separation and mass fragmentation data for confident identification.

Quantitative Data Summary

The following tables provide representative chromatographic data for hippuric acid and expected relative retention for its hydroxylated derivatives under typical reversed-phase HPLC conditions.

Table 1: Retention Times of Hippuric Acid on Different Columns

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Hippuric AcidC18 (4.6 x 250 mm, 5 µm)12.5% Acetonitrile in Water (pH 3.0 with Acetic Acid)1.012.52[2]
Hippuric AcidC8 (4.6 x 150 mm, 5 µm)12.5% Acetonitrile in Water (pH 3.0 with Acetic Acid)1.03.67[2]

Table 2: Expected Elution Order and Typical Peak Asymmetry

CompoundExpected Elution OrderTypical Peak Asymmetry (As)
4-Hydroxybenzoic Acid11.1 - 1.3
Hippuric Acid21.0 - 1.2
This compound31.1 - 1.4
2-Hydroxyhippuric Acid41.2 - 1.5
3-Hydroxyhippuric Acid51.2 - 1.5

Note: The exact retention times and elution order can vary based on the specific column, mobile phase, and instrumentation used. The above data is for illustrative purposes.

Detailed Experimental Protocol: UPLC-UV Method for the Separation of Hydroxyhippuric Acid Isomers

This protocol provides a starting point for developing a robust method for the separation of this compound from related metabolites.

1. Instrumentation and Consumables:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • HPLC grade water, acetonitrile, and formic acid.

  • Reference standards for this compound, hippuric acid, and other relevant metabolites.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases by sonication or using an inline degasser.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 238 nm

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 70 30
    12.0 5 95
    14.0 5 95
    14.1 95 5

    | 16.0 | 95 | 5 |

4. Sample and Standard Preparation:

  • Prepare a stock solution of each reference standard in methanol or the initial mobile phase (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations for generating a calibration curve.

  • For biological samples, perform a suitable sample preparation procedure such as protein precipitation followed by solid-phase extraction (SPE) to remove interferences.

  • Ensure the final sample solvent is compatible with the initial mobile phase.

5. Data Analysis:

  • Integrate the peak areas of the analytes in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration for each standard.

  • Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolic Pathway of this compound Dietary Polyphenols Dietary Polyphenols Gut Microbiota Metabolism Gut Microbiota Metabolism Dietary Polyphenols->Gut Microbiota Metabolism 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Gut Microbiota Metabolism->4-Hydroxybenzoic Acid Phase II Detoxification (Liver) Phase II Detoxification (Liver) 4-Hydroxybenzoic Acid->Phase II Detoxification (Liver) Glycine Conjugation Glycine Conjugation Phase II Detoxification (Liver)->Glycine Conjugation This compound This compound Glycine Conjugation->this compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Formation of this compound from dietary polyphenols.

HPLC Method Development Workflow cluster_0 Initial Setup cluster_1 Optimization cluster_2 Finalization Select Column (e.g., C18) Select Column (e.g., C18) Prepare Mobile Phases (A: Acidified H2O, B: ACN) Prepare Mobile Phases (A: Acidified H2O, B: ACN) Select Column (e.g., C18)->Prepare Mobile Phases (A: Acidified H2O, B: ACN) Set Initial Conditions Set Initial Conditions Prepare Mobile Phases (A: Acidified H2O, B: ACN)->Set Initial Conditions Run Gradient Elution Run Gradient Elution Set Initial Conditions->Run Gradient Elution Evaluate Resolution Evaluate Resolution Run Gradient Elution->Evaluate Resolution Adjust Gradient Slope Adjust Gradient Slope Evaluate Resolution->Adjust Gradient Slope Poor Resolution Optimize Mobile Phase pH Optimize Mobile Phase pH Evaluate Resolution->Optimize Mobile Phase pH Peak Tailing Change Organic Modifier Change Organic Modifier Evaluate Resolution->Change Organic Modifier Co-elution Validate Method Validate Method Evaluate Resolution->Validate Method Acceptable Adjust Gradient Slope->Run Gradient Elution Optimize Mobile Phase pH->Run Gradient Elution Change Organic Modifier->Run Gradient Elution Routine Analysis Routine Analysis Validate Method->Routine Analysis

Caption: Workflow for HPLC method development and optimization.

Troubleshooting Logic for Poor Resolution Start Start Poor Resolution Poor Resolution Start->Poor Resolution Decrease Gradient Slope Decrease Gradient Slope Poor Resolution->Decrease Gradient Slope First Step Resolution Improved? Resolution Improved? Decrease Gradient Slope->Resolution Improved? Check Mobile Phase pH Check Mobile Phase pH Check Mobile Phase pH->Resolution Improved? Adjust if needed Change Column Selectivity Change Column Selectivity Change Column Selectivity->Resolution Improved? e.g., C18 to Biphenyl Increase Column Length / Decrease Particle Size Increase Column Length / Decrease Particle Size Increase Column Length / Decrease Particle Size->Resolution Improved? Resolution Improved?->Check Mobile Phase pH No Resolution Improved?->Change Column Selectivity No Resolution Improved?->Increase Column Length / Decrease Particle Size No End End Resolution Improved?->End Yes

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

improving the sensitivity and limit of detection for 4-Hydroxyhippuric acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working to improve the analytical sensitivity and limit of detection for 4-Hydroxyhippuric acid (4-HHA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HHA) and why is it measured?

This compound is a metabolite that can serve as a valuable biomarker.[1] It is formed in the liver through the glycine conjugation of 4-hydroxybenzoic acid as part of the body's phase II detoxification process, which increases its water solubility for excretion in urine.[1] Measuring 4-HHA can provide insights into metabolic health, gut microbiome activity, dietary intake of polyphenols (e.g., from berries), and exposure to certain environmental chemicals or paraben preservatives.[1][2] Elevated levels may be associated with a high intake of plant-based foods, alterations in gut microflora, or impaired detoxification pathways.[1]

Q2: What are the common biological matrices for 4-HHA analysis?

The most common matrix for analyzing 4-HHA and other organic acids is urine, as it is non-invasive and provides a concentrated sample, especially when a first-morning void is collected.[1] Blood (plasma or serum) can also be used for analysis.[1][3]

Q3: Which analytical methods are typically used for 4-HHA quantification?

The primary methods for quantifying 4-HHA are chromatography-based techniques coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and ability to analyze the compound directly in urine or plasma extracts without derivatization.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and resolution but requires a chemical derivatization step to make the non-volatile 4-HHA amenable to gas-phase analysis.[5][6] This can add time and complexity to the sample preparation process.[5]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Problem 1: Low or No Signal Intensity

Q: I am not seeing a peak for 4-HHA, or the signal is very weak. What are the potential causes and solutions?

A: Low signal intensity is a frequent challenge that can stem from the sample, the instrument, or the method itself.

  • Cause 1: Inefficient Sample Extraction: 4-HHA may not be efficiently recovered from the sample matrix (e.g., urine, plasma).

    • Solution: Optimize your extraction procedure. For plasma, a simple protein precipitation with cold methanol or acetonitrile can be effective.[3] For complex matrices like urine, consider Solid Phase Extraction (SPE) to clean the sample and concentrate the analyte. Ensure the pH of the sample is adjusted before extraction, as the recovery of acidic compounds is pH-dependent.

  • Cause 2: Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the matrix can interfere with the ionization of 4-HHA in the mass spectrometer source, reducing its signal.[7][8] This is a significant issue in LC-MS/MS analysis.[9]

    • Solution 1: Improve chromatographic separation to move 4-HHA away from interfering compounds. Adjust the mobile phase gradient or try a different column chemistry.

    • Solution 2: Dilute the sample. Diluting the sample with the mobile phase can minimize the concentration of interfering matrix components.[9]

    • Solution 3: Use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[10][11]

  • Cause 3: Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for 4-HHA.

    • Solution: Perform a tuning and optimization of the analyte by infusing a standard solution. Optimize the precursor and product ion selection (MRM transitions), collision energy, and source parameters (e.g., spray voltage, gas temperatures) to maximize the signal.

Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My 4-HHA peak is tailing or broad, which is affecting my integration and quantification. How can I fix this?

A: Poor peak shape is typically a chromatographic issue.

  • Cause 1: Secondary Interactions with Column: For acidic compounds like 4-HHA, interactions with residual silanol groups on the silica-based stationary phase are a common cause of peak tailing.[12]

    • Solution: Suppress the ionization of the carboxylic acid group by lowering the mobile phase pH. Adding an acidifier like 0.1% formic acid or acetic acid to the mobile phase (to maintain a pH at least 2 units below the analyte's pKa) will neutralize the analyte, reduce silanol interactions, and improve peak shape.[12]

  • Cause 2: Column Contamination or Degradation: Buildup of matrix components at the head of the column can distort peak shape.[12][13]

    • Solution: Use a guard column to protect the analytical column.[12] If the column is contaminated, try flushing it with a strong solvent (follow manufacturer's guidelines). If performance does not improve, the column may need to be replaced.[13]

  • Cause 3: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.[14]

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low signal intensity for 4-HHA.

Low_Signal_Troubleshooting start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Start: Low 4-HHA Signal check_std Analyze a neat (clean solvent) standard. Is the signal strong? start->check_std check_ms Issue is likely with MS or method parameters. Optimize MS source and MRM transitions. check_std->check_ms No check_sample Issue is likely with the sample matrix or prep. Proceed to check matrix effects. check_std->check_sample Yes reassess Re-assess Method check_ms->reassess matrix_effect Prepare post-extraction spiked sample. Compare signal to neat standard. Is signal suppressed >20%? check_sample->matrix_effect optimize_chrom Significant ion suppression. Improve chromatography, dilute sample, or use stable isotope-labeled IS. matrix_effect->optimize_chrom Yes check_recovery Ion suppression is minimal. Check extraction recovery. Is recovery low? matrix_effect->check_recovery No resolved Problem Resolved optimize_chrom->resolved optimize_prep Optimize sample prep. (e.g., adjust pH, change SPE sorbent, use LLE). check_recovery->optimize_prep Yes check_recovery->reassess No optimize_prep->resolved

Caption: Troubleshooting logic for diagnosing low 4-HHA signal.

Quantitative Data Summary

Achieving a low limit of detection (LOD) is critical for analyzing endogenous compounds. While specific LODs for 4-HHA are highly dependent on the instrument and matrix, the table below presents typical performance characteristics for related hippuric acids, which can serve as a benchmark. The LOD and Limit of Quantification (LOQ) are generally defined by a signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[15]

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Hippuric Acid (HA)LC-DADUrine0.18 µg/mL0.36 µg/mL[4]
2-Methylhippuric AcidLC-DADUrine0.46 µg/mL0.92 µg/mL[4]
3/4-Methylhippuric AcidLC-DADUrine0.12 µg/mL0.24 µg/mL[4]
Hippuric Acid (HA)LC-MS/MSMonkey Urine-0.25 µg/mL (LLOQ)[11]

Experimental Protocols

Protocol 1: 4-HHA Analysis in Plasma via Protein Precipitation and LC-MS/MS

This protocol provides a general method for extracting 4-HHA from plasma samples for LC-MS/MS analysis.

1. Materials and Reagents:

  • Plasma samples (stored at -80°C)

  • This compound analytical standard

  • This compound stable isotope-labeled internal standard (e.g., d5-4-HHA)

  • Methanol (LC-MS grade), chilled to -20°C

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation (Protein Precipitation): [3]

  • Thaw plasma samples on ice. Vortex to homogenize.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of cold (-20°C) methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[16]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: To be optimized by infusing standard. For 4-HHA (C₉H₉NO₄, MW: 195.17), the precursor ion [M-H]⁻ would be m/z 194.1. Product ions would be determined experimentally.

Protocol 2: Derivatization of 4-HHA for GC-MS Analysis

For GC-MS, carboxylic acids must be derivatized to increase their volatility. Esterification is a common method.[6][17][18]

1. Principle: The carboxylic acid group of 4-HHA is converted to a methyl ester, which is more volatile and thermally stable.

2. Reagents:

  • Dried sample extract containing 4-HHA

  • Methanol with 3N HCl (or Methanolic HCl)

  • Ethyl acetate (GC grade)

  • Nitrogen gas for evaporation

3. Derivatization Procedure: [17][19]

  • Ensure the sample extract is completely dry under a gentle stream of nitrogen.

  • Add 100 µL of methanolic HCl to the dried extract.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagent under a stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent like ethyl acetate for GC-MS injection.

Visualizations of Key Processes

General Workflow for 4-HHA Analysis

This diagram outlines the typical steps involved in the quantification of 4-HHA from biological samples.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing step_node step_node start_end_node start_end_node A 1. Sample Collection (Urine/Plasma) B 2. Add Internal Standard A->B C 3. Extraction (SPE, LLE, or PPT) B->C D 4. Evaporation & Reconstitution (or Derivatization for GC-MS) C->D E 5. LC-MS/MS or GC-MS Injection D->E F 6. Peak Integration & Quantification E->F G 7. Data Review & Reporting F->G End End G->End Start Start Start->A

Caption: Standard workflow for 4-HHA quantification.

GC-MS Derivatization Principle

This diagram illustrates the esterification of 4-HHA to prepare it for GC-MS analysis.

Derivatization_Pathway reactant_node reactant_node product_node product_node reagent_node reagent_node HHA This compound (Non-volatile) HHA_Me 4-HHA Methyl Ester (Volatile) HHA->HHA_Me Esterification reagent + Methanol (CH₃OH) + Acid Catalyst (H⁺) reagent->HHA_Me

Caption: Esterification of 4-HHA for GC-MS analysis.

References

Technical Support Center: Stability of 4-Hydroxyhippuric Acid in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on maintaining the stability of 4-hydroxyhippuric acid in biological samples during long-term storage.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the stability of this compound in experimental samples.

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For stock solutions of this compound, it is recommended to store them at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months)[1][2]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[2].

Q2: What are the general recommendations for storing biological samples (plasma, urine) containing this compound?

A2: While specific long-term stability data for this compound in biological matrices is not extensively documented, general best practices for metabolite stability suggest storing plasma and urine samples at -20°C for short-term and -80°C for long-term storage to minimize degradation[3]. Some studies on a wide range of urinary metabolites found stability at 4°C for up to 48 hours and at 22°C for up to 24 hours without preservatives[3].

Q3: My analytical results for this compound are inconsistent across samples stored for a long period. What could be the cause?

A3: Inconsistent results after long-term storage can be due to several factors:

  • Degradation: The compound may have degraded due to improper storage temperature or exposure to light[4][5].

  • Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation. It is recommended to aliquot samples into single-use tubes[2].

  • Matrix Effects: The biological matrix itself can influence stability. Enzymatic degradation could be a factor in plasma or urine[3].

  • Sample Collection and Processing: Delays in processing samples after collection can affect metabolite stability[6].

Q4: Are there any known degradation pathways for this compound?

A4: The primary degradation pathway for hippuric acid derivatives is likely the hydrolysis of the amide bond, which would yield 4-hydroxybenzoic acid and glycine. This can be influenced by strong acidic or basic conditions. Enzymatic degradation by proteases in biological samples is also a possibility[3].

Q5: How can I perform a stability study for this compound in my specific sample matrix?

A5: To assess stability in your matrix (e.g., plasma, urine), you should conduct a formal stability study. This involves spiking a known concentration of this compound into your matrix and storing aliquots under various conditions (e.g., room temperature, 4°C, -20°C, and -80°C) for different durations. The concentration is measured at set time points and compared to the initial concentration to determine the extent of any degradation[3].

Data on Storage and Stability

The following tables summarize the available data and recommendations for the storage and stability of this compound and related compounds.

Table 1: Storage Recommendations for this compound Solutions

Storage ConditionDurationRecommendationSource
Room TemperatureNot specifiedStore away from light and moisture.[4]
+2°C to +8°CNot specifiedStore refrigerated and protected from light.[5]
-20°C1 monthRecommended for stock solutions.[1][2]
-80°C6 monthsRecommended for long-term storage of stock solutions.[1][2]

Table 2: Stability of Structurally Similar Compounds in Biological Matrices

CompoundMatrixStorage TemperatureDurationStabilitySource
Hippuric and Methylhippuric acidsSynthetic Urine22°C7 daysStable[3]
Hippuric and Methylhippuric acidsSynthetic Urine4°C30 daysStable[3]
m-Methylhippuric acidUrine4-6°CAt least 4 weeksStable[3]
Various MetabolitesUrine22°CUp to 24 hoursStable[3]
Various MetabolitesUrine4°CUp to 48 hoursStable[3]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability of this compound in Human Plasma

This protocol outlines a procedure to evaluate the long-term stability of this compound in a human plasma matrix.

1. Materials:

  • This compound standard

  • Human plasma (pooled, with anticoagulant, e.g., EDTA)

  • Methanol (or other suitable solvent for stock solution)

  • Centrifuge

  • Vortex mixer

  • Freezers (-20°C and -80°C)

  • Analytical instrument (e.g., LC-MS/MS)

2. Preparation of Spiked Samples:

  • Prepare a stock solution of this compound in methanol.

  • Spike a known concentration of the stock solution into the pooled human plasma to achieve a final concentration within the expected range of your study samples.

  • Gently vortex the spiked plasma to ensure homogeneity.

3. Storage and Analysis:

  • Aliquot the spiked plasma into multiple small, labeled cryovials for each storage condition and time point to avoid freeze-thaw cycles.

  • Time Zero Analysis: Immediately analyze a set of aliquots to establish the baseline concentration.

  • Long-Term Storage: Store the remaining aliquots at -20°C and -80°C.

  • Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature.

  • Thaw the samples at room temperature, process them according to your established analytical method, and quantify the concentration of this compound.

4. Data Analysis:

  • Calculate the mean concentration and standard deviation for each time point and storage condition.

  • Compare the mean concentration at each time point to the time-zero concentration. The compound is considered stable if the mean concentration is within ±15% of the baseline value.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound spike_matrix Spike into Biological Matrix (e.g., Plasma) prep_stock->spike_matrix aliquot Aliquot into Single-Use Vials spike_matrix->aliquot storage_rt Room Temperature (Short-term) aliquot->storage_rt Distribute storage_4c 4°C (Short-term) aliquot->storage_4c Distribute storage_neg20 -20°C (Long-term) aliquot->storage_neg20 Distribute storage_neg80 -80°C (Long-term) aliquot->storage_neg80 Distribute time_zero Time Zero Analysis (Baseline) aliquot->time_zero Distribute time_points Analysis at Pre-defined Time Points storage_rt->time_points storage_4c->time_points storage_neg20->time_points storage_neg80->time_points quantification Quantify Concentration (e.g., LC-MS/MS) time_zero->quantification time_points->quantification comparison Compare to Baseline quantification->comparison

Caption: Workflow for a long-term stability study of this compound.

troubleshooting_guide cluster_investigation Potential Causes cluster_solutions Corrective Actions start Inconsistent Analytical Results? storage_temp Improper Storage Temperature? start->storage_temp freeze_thaw Multiple Freeze-Thaw Cycles? start->freeze_thaw sample_handling Delayed Sample Processing? start->sample_handling matrix_effects Matrix-Specific Degradation? start->matrix_effects solution_temp Ensure storage at -80°C for long-term. storage_temp->solution_temp solution_aliquot Aliquot samples into single-use vials. freeze_thaw->solution_aliquot solution_handling Process samples promptly after collection. sample_handling->solution_handling solution_validation Conduct matrix-specific stability validation. matrix_effects->solution_validation

Caption: Troubleshooting guide for stability issues with this compound.

formation_pathway cluster_intake Intake/Exposure cluster_metabolism Metabolism cluster_detox Phase II Detoxification (Liver) cluster_excretion Excretion phenolic_compounds Dietary Phenolic Compounds (e.g., from berries) hydroxybenzoic_acid 4-Hydroxybenzoic Acid phenolic_compounds->hydroxybenzoic_acid Metabolized to glycine_conjugation Glycine Conjugation hydroxybenzoic_acid->glycine_conjugation hydroxyhippuric_acid This compound glycine_conjugation->hydroxyhippuric_acid Forms urine_excretion Urinary Excretion hydroxyhippuric_acid->urine_excretion

Caption: Formation pathway of this compound.

References

Technical Support Center: Method Refinement for 4-Hydroxyhippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-Hydroxyhippuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate ion suppression in LC-MS/MS analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound, with a focus on minimizing ion suppression.

Issue 1: Poor peak shape, low signal intensity, or high signal variability for this compound.

This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Poor Signal/ Peak Shape sample_prep Step 1: Evaluate and Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Conditions sample_prep->chromatography If ion suppression persists ms_optimization Step 3: Adjust Mass Spectrometer Parameters chromatography->ms_optimization If ion suppression persists is_check Step 4: Implement Stable Isotope-Labeled Internal Standard ms_optimization->is_check For ultimate accuracy solution Resolution: Improved Signal and Reproducibility is_check->solution

Figure 1: A stepwise workflow for troubleshooting ion suppression.

Step 1: Evaluate and Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The choice of method depends on the sample matrix (e.g., urine, plasma, serum) and the physicochemical properties of this compound.

  • Protein Precipitation (PPT): A simple and fast method for serum and plasma samples.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte.

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, further refinement of the chromatographic method is necessary to separate this compound from co-eluting interferences.

  • Ultra-Performance Liquid Chromatography (UPLC): The use of UPLC systems with sub-2 µm particle columns provides significantly higher chromatographic resolution compared to traditional HPLC.[1] This increased resolution can separate the analyte of interest from matrix components, thereby reducing the potential for co-elution and ion suppression.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative to reversed-phase chromatography for polar compounds like this compound.[2][3][4][5][6][7][8][9][10] It uses a polar stationary phase and a high organic mobile phase, which can enhance the retention of polar analytes and potentially separate them from different sets of matrix interferences compared to reversed-phase chromatography.

Step 3: Adjust Mass Spectrometer Parameters

While less common for resolving ion suppression from matrix effects, optimizing MS parameters can sometimes improve signal-to-noise.

  • Ion Source Parameters: Adjusting the electrospray ionization (ESI) source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature can sometimes mitigate the impact of matrix components on the ionization of this compound.

  • Alternative Ionization Techniques: If significant ion suppression is observed with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[11]

Step 4: Implement a Stable Isotope-Labeled Internal Standard

For the most accurate and precise quantification, the use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended.[12][13][14][15][16] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of matrix effects.

Quantitative Data Summary

The following table summarizes the reported effectiveness of different sample preparation techniques in reducing matrix effects for organic acids, including compounds structurally similar to this compound. The matrix effect is typically quantified by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Sample Preparation MethodAnalyte ClassMatrixMatrix Effect (%)Reference
Protein Precipitation (Acetonitrile)GeneralPlasma/SerumCan be significant[17]
Liquid-Liquid ExtractionCarboxylic AcidHuman PlasmaMinimized[18]
Solid-Phase Extraction (Anion Exchange)Organic AcidsUrineMean Recovery: 84.1%[19][20]
Online Solid-Phase ExtractionPesticidesRiver WaterReduced vs. Direct Injection
HybridSPEGeneralPlasmaLeast Matrix Interference

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.[21][22][23][24]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).[21][22][25]

  • If using an internal standard, add it to the acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[23]

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Workflow for Protein Precipitation:

PPT_Workflow start Start: Plasma/Serum Sample add_solvent Add Cold Acetonitrile (3:1 v/v) start->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at >10,000 x g for 10 minutes vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Figure 2: A typical workflow for protein precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Urine Samples

This protocol is adapted from a method for hippuric acid, a structurally similar compound, and can be optimized for this compound.[18][26]

  • To 1 mL of plasma or urine, add an appropriate internal standard.

  • Acidify the sample to approximately pH 3 with a suitable acid (e.g., HCl).

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex or mix thoroughly for 5-10 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is based on a method for hippuric acid using a strong basic anion-exchange (SAX) sorbent.[3][27]

  • Conditioning: Condition a SAX SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1-2 mL of the urine sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 1% aqueous acetic acid to remove neutral and basic interferences.

  • Elution: Elute the this compound with 3-4 mL of 10% aqueous acetic acid.

  • Evaporate the eluent and reconstitute for analysis.

Logical Relationship for Choosing a Sample Preparation Method:

SamplePrep_Logic start Start: Sample Matrix and Assay Requirements ppt Protein Precipitation (PPT) start->ppt High throughput needed, some matrix effect tolerable lle Liquid-Liquid Extraction (LLE) start->lle Cleaner extract needed than PPT spe Solid-Phase Extraction (SPE) start->spe Highest cleanliness required, minimal matrix effects ppt_desc Fast, simple, but may have residual matrix effects. ppt->ppt_desc lle_desc Cleaner than PPT, good for removing phospholipids. lle->lle_desc spe_desc Cleanest extracts, highly selective, but more method development. spe->spe_desc

Figure 3: A decision guide for selecting a sample preparation method.

Frequently Asked Questions (FAQs)

Q1: I am still observing significant ion suppression even after protein precipitation. What should I do next?

A1: If protein precipitation alone is insufficient, consider the following steps:

  • Optimize the precipitation solvent and ratio: While acetonitrile is common, you can also test methanol or acetone. Varying the solvent-to-sample ratio (e.g., 4:1 instead of 3:1) might improve protein removal.

  • Implement a liquid-liquid extraction (LLE): LLE can provide a cleaner extract by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.

  • Develop a solid-phase extraction (SPE) method: SPE offers the most effective cleanup by using a sorbent that selectively retains and elutes this compound. Anion exchange or mixed-mode SPE cartridges are good starting points.

  • Improve chromatographic separation: Utilize UPLC or HILIC to chromatographically resolve this compound from the interfering matrix components.

Q2: What type of SPE sorbent is best for this compound?

A2: Given that this compound is an organic acid, it will be ionized at neutral or basic pH. Therefore, a strong basic anion-exchange (SAX) or a mixed-mode sorbent with anion exchange properties would be a suitable choice.[3] Molecularly imprinted polymers (MIPs) specific for hippuric acid or its derivatives have also been reported and could offer high selectivity.[27]

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression.[28] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations. This strategy is most effective when the initial analyte concentration is high.

Q4: My baseline is noisy and I see many interfering peaks. How can I improve this?

A4: A noisy baseline and interfering peaks are often due to a "dirty" sample extract.

  • Improve your sample preparation: Transition from a simple method like protein precipitation to a more rigorous one like LLE or SPE.

  • Optimize your chromatographic gradient: A shallower gradient can improve the separation of your analyte from closely eluting interferences.

  • Use a divert valve: Program a divert valve to send the highly unretained and late-eluting portions of your chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer source.

Q5: Should I use a stable isotope-labeled internal standard for this compound?

A5: Yes, using a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Hydroxyhippuric acid) is the gold standard for quantitative bioanalysis.[12][13][14][15][16] It co-elutes with the unlabeled analyte and experiences the same ion suppression or enhancement, providing the most accurate correction for matrix effects and improving the precision and accuracy of your results.

References

overcoming challenges in the synthesis and purification of 4-Hydroxyhippuric acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis and Purification of 4-Hydroxyhippuric Acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is via the Schotten-Baumann reaction. This involves the acylation of glycine with a derivative of 4-hydroxybenzoic acid. Due to the reactive phenolic hydroxyl group, a protection strategy is often necessary to prevent unwanted side reactions. A common approach is to use 4-acetoxybenzoyl chloride, which is synthesized from 4-acetoxybenzoic acid. After the coupling reaction with glycine, the acetyl protecting group is removed by hydrolysis to yield the final product.

Q2: Why is a protecting group necessary for the synthesis of this compound?

A2: The phenolic hydroxyl group in 4-hydroxybenzoic acid is nucleophilic and can react with the acyl chloride (the activated form of the carboxylic acid) intended for the amine of glycine. This can lead to the formation of polymeric byproducts and a lower yield of the desired this compound. Protecting the hydroxyl group, typically as an acetate ester, prevents this side reaction. The protecting group is then removed in a subsequent step.

Q3: What are the primary impurities I should expect in my crude this compound?

A3: Potential impurities largely depend on the synthetic route. If you are using the protected 4-acetoxybenzoyl chloride method, common impurities include unreacted glycine, 4-acetoxybenzoic acid (from the hydrolysis of 4-acetoxybenzoyl chloride), and 4-hydroxybenzoic acid (if the deprotection is incomplete or occurs prematurely).[1] If the reaction is not driven to completion, you may also have unreacted starting materials.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most effective method for purifying this compound.[2] Based on protocols for structurally similar compounds like hippuric acid and 4-methoxyhippuric acid, hot water or an ethanol-water mixture are recommended solvent systems.[2][3] The choice of solvent will depend on the impurity profile of your crude product.

Q5: How can I monitor the progress of the synthesis reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system for TLC analysis would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and the spots are well-defined.[4] The starting materials and the product will have different Rf values, allowing for visualization of the reaction's progression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Hydrolysis of Acyl Chloride: The 4-acetoxybenzoyl chloride is reacting with water instead of glycine.[4] 2. Incomplete Reaction: The reaction has not gone to completion. 3. Inefficient Mixing: Poor contact between the reactants in the biphasic Schotten-Baumann reaction.[4] 4. Incorrect pH: The pH of the reaction mixture is not optimal for the reaction.1. Add the 4-acetoxybenzoyl chloride slowly to the reaction mixture at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis. Ensure all glassware is dry.[4] 2. Monitor the reaction by TLC to ensure all the glycine has been consumed. If necessary, allow the reaction to stir for a longer period. 3. Use vigorous stirring to ensure efficient mixing of the aqueous and organic phases.[4] 4. Maintain the pH of the aqueous layer between 9 and 11 to ensure the glycine's amino group is deprotonated and nucleophilic, without promoting excessive hydrolysis of the acyl chloride.
Oily Product Instead of a Solid Precipitate 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent.[2] 2. Supersaturation: The product may be slow to crystallize from the solution.1. Ensure the reaction has gone to completion by monitoring with TLC. Wash the crude product with cold water to remove water-soluble impurities. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Excessive Solvent: The solution is not saturated enough for crystal nucleation and growth.[3] 2. Cooling Too Quickly: Rapid cooling can sometimes inhibit crystal formation.1. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in the Final Product 1. Presence of Colored Byproducts: The synthesis may have produced colored impurities. 2. Carryover from Starting Materials: Impurities in the starting materials.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Low Recovery After Recrystallization 1. Using Too Much Solvent: The product remains dissolved in the mother liquor.[3] 2. Premature Crystallization: The product crystallizes during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product completely. 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetoxybenzoyl Chloride

This protocol describes the preparation of the protected acyl chloride from 4-acetoxybenzoic acid.

Materials:

  • 4-Acetoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Add 4-acetoxybenzoic acid (1 equivalent) to the flask.

  • Carefully add thionyl chloride (2 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator. The crude 4-acetoxybenzoyl chloride is typically used directly in the next step without further purification.

Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction

This protocol details the coupling of 4-acetoxybenzoyl chloride with glycine, followed by deprotection.

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • 4-Acetoxybenzoyl Chloride (from Protocol 1)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a beaker or flask. Cool the solution to 0-5 °C in an ice bath.

  • Acyl Chloride Solution: Dissolve the crude 4-acetoxybenzoyl chloride (1.1 equivalents) in a minimal amount of an organic solvent like dichloromethane.

  • Reaction: Slowly add the 4-acetoxybenzoyl chloride solution to the vigorously stirred, cold glycine solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Deprotection (Hydrolysis of Acetyl Group): After the initial reaction is complete, add a sufficient amount of concentrated sodium hydroxide solution to the reaction mixture to achieve a final concentration of 2 M NaOH. Heat the mixture to 50-60 °C and stir for 1-2 hours to hydrolyze the acetyl protecting group.

  • Workup and Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove inorganic salts and other water-soluble impurities.

Protocol 3: Purification of this compound by Recrystallization

This protocol describes the purification of the crude product.

Materials:

  • Crude this compound

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 1:1 v/v).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the ethanol-water solvent mixture and heat the flask on a hot plate with stirring. Continue to add the hot solvent mixture portion-wise until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold ethanol-water solvent mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling (Schotten-Baumann) cluster_deprotection Step 4: Deprotection 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Acetoxybenzoic_Acid 4-Acetoxybenzoic Acid 4-Hydroxybenzoic_Acid->4-Acetoxybenzoic_Acid Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-Acetoxybenzoic_Acid 4-Acetoxybenzoyl_Chloride 4-Acetoxybenzoyl Chloride 4-Acetoxybenzoic_Acid->4-Acetoxybenzoyl_Chloride Acyl Chloride Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->4-Acetoxybenzoyl_Chloride Protected_Product N-(4-Acetoxybenzoyl)glycine 4-Acetoxybenzoyl_Chloride->Protected_Product Acylation Glycine Glycine Glycine->Protected_Product NaOH NaOH (aq) NaOH->Protected_Product Final_Product This compound Protected_Product->Final_Product Hydrolysis NaOH_Heat NaOH, Heat NaOH_Heat->Final_Product

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimum hot Ethanol/Water Crude_Product->Dissolution Decolorization Add Activated Charcoal (Optional) Dissolution->Decolorization Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization If no charcoal is used Hot_Filtration Hot Gravity Filtration Decolorization->Hot_Filtration Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Experiment Start Synthesis Synthesis of 4-HHA Start->Synthesis Check_Yield Check Yield Synthesis->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Troubleshoot_Synthesis Troubleshoot Synthesis: - Check for hydrolysis - Optimize pH and mixing Low_Yield->Troubleshoot_Synthesis Yes Purification Purification by Recrystallization Low_Yield->Purification No Troubleshoot_Synthesis->Synthesis Check_Purity Check Purity (TLC/HPLC) Purification->Check_Purity Impure Impure? Check_Purity->Impure Troubleshoot_Purification Troubleshoot Purification: - Choose appropriate solvent - Use charcoal for color - Ensure slow cooling Impure->Troubleshoot_Purification Yes End Pure Product Impure->End No Troubleshoot_Purification->Purification

Caption: Troubleshooting logic for 4-HHA synthesis and purification.

References

quality control measures for ensuring accurate 4-Hydroxyhippuric acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 4-Hydroxyhippuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a metabolite derived from the breakdown of dietary polyphenols and can also be a biomarker for exposure to certain industrial chemicals.[1] Its accurate quantification in biological matrices like urine and plasma is crucial for metabolic studies, nutritional science, and toxicology to understand dietary intake, gut microbiome activity, and potential exposure to xenobiotics.[1]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.

Q3: What are the critical quality control (QC) samples I need to include in my analytical run?

A3: A typical analytical run should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), calibration curve standards, and at least three levels of QC samples (low, medium, and high concentrations) prepared in the same biological matrix as the study samples.

Q4: What are the acceptance criteria for a validated bioanalytical method according to regulatory guidelines?

A4: Based on FDA and EMA guidelines, the accuracy of the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (Coefficient of Variation, CV) should not exceed 15% (20% for the LLOQ).[1][2][3]

Q5: How can I minimize the matrix effect in my LC-MS/MS analysis?

A5: The matrix effect, which is the suppression or enhancement of ionization by co-eluting compounds, is a common issue.[4] To mitigate this, you can:

  • Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction).

  • Improve chromatographic separation to resolve this compound from matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS), such as this compound (ring-¹³C₆), which is commercially available and co-elutes with the analyte, compensating for matrix effects.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., 2.5-3.5) often improves peak shape.
Column Contamination or Degradation Use a guard column and filter all samples and mobile phases. If the column is old, replace it.
Sample Solvent Incompatibility Dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Issue 2: Inconsistent or Drifting Retention Times
Possible Cause Recommended Solution
Pump Malfunction or Leak Check the HPLC/UHPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-15 column volumes).
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.
Issue 3: Low or No Signal/Response
Possible Cause Recommended Solution
Incorrect MS/MS Transitions (MRM) Verify the precursor and product ions for this compound. Based on its structure, potential transitions can be predicted and should be optimized by infusing a standard solution.
Sample Degradation Ensure proper sample storage (frozen at -20°C or -80°C) and minimize freeze-thaw cycles. Perform stability studies to confirm analyte integrity under your experimental conditions.
Inefficient Ionization Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). This compound is typically analyzed in negative ion mode.
Poor Extraction Recovery Evaluate and optimize your sample preparation method. Perform recovery experiments by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
Issue 4: High Signal Variability (Poor Precision)
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure consistent and precise pipetting and extraction procedures for all samples. Automation can improve reproducibility.
Matrix Effects As mentioned in the FAQs, use a stable isotope-labeled internal standard. Evaluate matrix effects from different sources of biological matrix.
Injector Variability Check the autosampler for proper functioning and ensure there are no air bubbles in the sample loop.

Experimental Protocols

Sample Preparation (Urine)

A simple "dilute and shoot" method is often sufficient for urine samples due to the relatively high concentrations of this compound.

  • Thaw urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in mobile phase A).

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

This is a representative method that should be optimized for your specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • MRM Transitions (to be optimized):

    • This compound: Precursor Ion (Q1): 194.05 -> Product Ion (Q3): 121.03 / 93.03

    • This compound-¹³C₆ (IS): Precursor Ion (Q1): 200.07 -> Product Ion (Q3): 127.05 / 99.05

Data Presentation

Table 1: Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[1][2][3][6]

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Curve Range The range over which the method is accurate and precise.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV.
Upper Limit of Quantification (ULOQ) The highest concentration on the calibration curve with acceptable accuracy and precision.
Intra-day Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).
Inter-day Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ).
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ).
Extraction Recovery Should be consistent, precise, and reproducible.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration of stability samples should be within ±15% of nominal concentration.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction/ Dilution Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for this compound analysis.

Troubleshooting Decision Tree for Inaccurate Results

This decision tree can guide you in troubleshooting inaccurate quantitative results.

troubleshooting_tree start Inaccurate Results (High Bias or Imprecision) check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response OK? check_is->is_ok is_erratic Investigate IS Addition, Extraction Consistency, Instrument Stability is_ok->is_erratic No check_cal Review Calibration Curve is_ok->check_cal Yes cal_ok Curve OK (r² > 0.99)? check_cal->cal_ok cal_bad Re-prepare Standards, Check for Linearity Issues cal_ok->cal_bad No check_matrix Evaluate Matrix Effects cal_ok->check_matrix Yes matrix_ok Matrix Effects Controlled? check_matrix->matrix_ok matrix_bad Optimize Sample Cleanup, Improve Chromatography matrix_ok->matrix_bad No check_stability Assess Analyte Stability matrix_ok->check_stability Yes stable Analyte Stable? check_stability->stable unstable Re-evaluate Sample Handling and Storage stable->unstable No end Method Optimized stable->end Yes

Caption: Decision tree for troubleshooting inaccurate results.

References

strategies for minimizing contamination during 4-Hydroxyhippuric acid sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during 4-Hydroxyhippuric acid (4-HHA) sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination during this compound sample preparation?

A1: Contamination can arise from various sources, including laboratory consumables (e.g., plastic tubes, pipette tips), reagents and solvents, the laboratory environment, and the analyst. Since this compound is a metabolite of parabens, which are common in cosmetics and personal care products, cross-contamination from the analyst is a significant concern.

Q2: How can I minimize contamination from laboratory plastics?

A2: To minimize contamination from plastics, it is crucial to use high-quality, certified low-leachable labware. Pre-rinsing tubes and pipette tips with a high-purity solvent (e.g., methanol or acetonitrile) can help remove surface contaminants. Whenever possible, using glass or polypropylene labware is recommended over polystyrene, as it is generally less prone to leaching organic compounds.

Q3: What grade of solvents and reagents should I use?

A3: Always use high-purity, LC-MS grade solvents and reagents to minimize the introduction of exogenous contaminants. It is also good practice to test new batches of solvents and reagents for potential interferences before using them for sample analysis.

Q4: How does sample storage affect the stability and integrity of this compound?

A4: The stability of this compound in urine is critical for accurate quantification. While specific data for 4-HHA is limited, studies on structurally similar compounds like hippuric and methylhippuric acids suggest stability for up to 7 days at 22°C and 30 days at 4°C in synthetic urine.[1][2] For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation.[1][3] It is advisable to aliquot samples upon collection to avoid multiple freeze-thaw cycles.[1] Studies on a wide range of urinary metabolites indicate that samples are generally stable at 4°C for up to 48 hours and at 22°C for up to 24 hours without preservatives.[1] Thymol has been shown to be an effective preservative for maintaining the stability of related metabolites under various temperature conditions.[1][4]

Q5: What are the most common analytical challenges in measuring this compound?

A5: Common challenges include matrix effects from the biological sample (e.g., urine), which can lead to ion suppression or enhancement in LC-MS analysis.[5] Other issues include peak tailing, which can affect integration and quantification, and carryover from previous injections.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: High Background or Unexpected Peaks in Blank Samples
Potential Cause Troubleshooting Step
Contaminated Solvents/Reagents 1. Prepare fresh mobile phases and extraction solvents using LC-MS grade reagents.2. Run a blank gradient to check for solvent contamination.
Leaching from Labware 1. Use pre-cleaned or certified low-leachable collection tubes and pipette tips.2. Switch to glass or polypropylene tubes if using polystyrene.3. Pre-rinse all labware that will contact the sample with a high-purity solvent.
Carryover from Autosampler 1. Run several blank injections after a high-concentration standard to check for carryover.2. Optimize the autosampler wash protocol, using a strong solvent to clean the needle and injection port between samples.
Environmental Contamination 1. Ensure a clean workspace. Wipe down benches and equipment with an appropriate cleaning solution.2. Avoid the use of personal care products containing parabens in the laboratory environment on the day of sample preparation.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column 1. Ensure the mobile phase pH is appropriate for this compound (an acidic mobile phase, e.g., with 0.1% formic acid, is common for reversed-phase chromatography).2. Consider using a column with a different stationary phase or one that is end-capped to minimize silanol interactions.[6][7][8]
Column Overload 1. Dilute the sample and re-inject.2. Reduce the injection volume.[6]
Extra-column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector.2. Ensure all fittings are properly connected to avoid dead volume.
Partially Blocked Column Frit 1. Backflush the column (if recommended by the manufacturer).2. Replace the column inlet frit or the entire column.[7][9]
Issue 3: Inconsistent Results or Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction 1. Optimize the pH of the sample before extraction to ensure this compound is in a non-ionized state for better partitioning into the organic solvent during LLE.2. For SPE, ensure the sorbent is properly conditioned and equilibrated. Test different wash and elution solvents to maximize recovery.
Analyte Degradation 1. Keep samples on ice or at 4°C during processing.2. Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at -20°C or below.
Matrix Effects (Ion Suppression/Enhancement) 1. Dilute the sample to reduce the concentration of interfering matrix components.[10] 2. Use a more effective sample cleanup method (e.g., SPE instead of simple protein precipitation).3. Employ a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Quantitative Data Summary

The choice of extraction method can significantly impact the recovery of organic acids. The following table summarizes a comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the recovery of various urinary organic acids, which can serve as a proxy for what might be expected for this compound.

Extraction Method Mean Recovery (%) Number of Metabolites Isolated (Mean ± SD) Relative Cost
Solid-Phase Extraction (SPE) 84.1161.8 ± 18.6Higher
Liquid-Liquid Extraction (LLE) 77.4140.1 ± 20.4Lower
Data from a comparative study on urinary organic acids.[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is adapted from general methods for urinary organic acid extraction.[11][12]

Materials:

  • Urine sample

  • Ethyl acetate (LC-MS grade)

  • 6M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL, glass or polypropylene)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Acidify the urine to a pH of approximately 1-2 by adding ~50 µL of 6M HCl.

  • Add approximately 0.5 g of NaCl to the tube and vortex to dissolve.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 5-8) with another 5 mL of ethyl acetate and combine the organic layers.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine using a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB)

This protocol is a general procedure for SPE of a broad range of analytes from biological fluids.[13][14]

Materials:

  • Urine sample

  • SPE cartridges (e.g., Oasis HLB, 30 mg)

  • Methanol (LC-MS grade)

  • Deionized water

  • 2% Formic acid in water

  • 2% Formic acid in methanol

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Dilute the urine sample 1:1 with 2% formic acid in water. Centrifuge to pellet any particulates.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Contamination_Minimization_Workflow Workflow for Minimizing Contamination in 4-HHA Sample Preparation cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase Analyst Analyst Preparation (No paraben-containing products, wear powder-free gloves) Sample_Prep Sample Preparation (Follow validated protocol, minimize exposure to air) Analyst->Sample_Prep Lab_Env Laboratory Environment (Clean workspace, dedicated glassware) Lab_Env->Sample_Prep Reagents Reagents & Solvents (Use high-purity, LC-MS grade) Reagents->Sample_Prep Labware Labware Selection (Use glass or polypropylene, pre-rinse plastics) Sample_Collection Sample Collection (Use appropriate containers, aliquot immediately) Labware->Sample_Collection Sample_Storage Sample Storage (Store at -20°C or -80°C, avoid freeze-thaw cycles) Sample_Collection->Sample_Storage Sample_Storage->Sample_Prep Analysis LC-MS Analysis (Run blanks and QCs) Sample_Prep->Analysis

Caption: A logical workflow for minimizing contamination during 4-HHA sample preparation.

LLE_Workflow Liquid-Liquid Extraction (LLE) Workflow for 4-HHA in Urine Start Start: 1 mL Urine Sample Add_IS Add Internal Standard Start->Add_IS Acidify Acidify with HCl (pH 1-2) Add_IS->Acidify Add_Salt Add NaCl Acidify->Add_Salt Add_Solvent Add 5 mL Ethyl Acetate Add_Salt->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Repeat_Extraction Repeat Extraction Collect_Organic->Repeat_Extraction Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Repeat_Extraction->Dry_Extract Evaporate Evaporate to Dryness (N2) Dry_Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS Analysis Reconstitute->End

References

resolving peak tailing and asymmetry issues in 4-Hydroxyhippuric acid chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the chromatographic analysis of 4-Hydroxyhippuric acid.

Troubleshooting Guides

This section offers detailed, step-by-step guidance for identifying and resolving specific peak shape problems.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For an acidic analyte like this compound, this is often caused by secondary interactions with the stationary phase or other system issues.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based column packing can interact with analytes, causing tailing.[2][3] This is a primary cause of peak tailing for polar and ionizable compounds.

    • Solution 1: Adjust Mobile Phase pH. The most effective way to address this is by lowering the mobile phase pH. Using an acidic mobile phase (e.g., pH 2.5-3.0) ensures that the carboxylic acid group of this compound is protonated (non-ionized) and also suppresses the ionization of the acidic silanol groups on the stationary phase.[4][5] This minimizes unwanted secondary interactions. A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[6]

    • Solution 2: Use a Highly Deactivated or End-Capped Column. Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent to make them inert.[2][7] Using a column specifically designed for polar compounds or one with a high degree of end-capping can significantly improve peak shape.[8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing bed can distort peak shape. The column can also degrade over time, especially when used with high pH mobile phases (pH > 8).[9]

    • Solution: Column Washing or Replacement. First, try back-flushing the column according to the manufacturer's instructions.[9] If tailing persists and the column is old or has been used extensively, it may need to be replaced.[10] Using a guard column can help extend the life of the analytical column by trapping contaminants.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11][12]

    • Solution: Reduce Sample Concentration. Dilute the sample by a factor of 10 and reinject it.[2] If the peak shape improves, the original sample was overloaded. Consider using a column with a higher loading capacity or a larger internal diameter if high concentrations are necessary.[12]

  • Extra-Column Effects (Dead Volume): Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[7]

    • Solution: Minimize Tubing Length and Diameter. Ensure that the connection tubing between system components is as short as possible and has a narrow internal diameter (e.g., 0.005").[7] Check all fittings to ensure they are properly seated and not contributing to dead volume.

Question: I am observing peak fronting for this compound. What does this mean and what should I do?

Answer:

Peak fronting, where the first half of the peak is broader than the back half, is less common than tailing but indicates a different set of problems.[13]

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[11]

    • Solution: Dissolve Sample in Mobile Phase. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[11]

  • Column Overload (Concentration Effect): Severe sample overload can sometimes manifest as fronting rather than tailing.[11]

    • Solution: Dilute the Sample. As with tailing, diluting the sample is a simple and effective way to check for and resolve overload issues.[11]

  • Column Collapse or Void: A physical change in the column packing bed, such as a void at the inlet, can lead to distorted peaks, including fronting.[10][12] This can happen due to rapid pressure changes or operating outside the column's recommended pH and temperature ranges.

    • Solution: Replace the Column. A column void is typically irreversible. Replacing the column is the most reliable solution.[10] Always operate within the manufacturer's specified pressure, pH, and temperature limits to prevent this.

Data & Protocols

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for this compound

The following table illustrates the expected impact of adjusting mobile phase pH on the USP Tailing Factor (Tf). An ideal peak has a Tf of 1.0, with values greater than 1.0 indicating tailing.

Mobile Phase pHExpected USP Tailing Factor (Tf)Peak Shape DescriptionRationale
5.5> 1.8Severe TailingAt this pH, both the analyte and residual silanols are partially ionized, leading to strong secondary interactions.[11]
4.5~ 1.5Moderate TailingIonization of silanols and the analyte is reduced, but still significant enough to cause noticeable tailing.
3.5~ 1.2Minor TailingApproaching effective ion suppression. Peak shape is significantly improved but may not be perfect.[2]
2.8≤ 1.1SymmetricalIonization of both the analyte and silanol groups is effectively suppressed, leading to a sharp, symmetrical peak.[6][14]
Experimental Protocol: Mobile Phase pH Adjustment for Peak Shape Optimization

This protocol describes how to systematically test the effect of mobile phase pH on the peak shape of this compound.

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape (Tailing Factor ≈ 1.0).

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (end-capped recommended)

  • This compound standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers/Acids for pH adjustment (e.g., formic acid, phosphoric acid)

  • Calibrated pH meter

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare four separate aqueous mobile phases. For each, start with HPLC-grade water and adjust the pH to 5.5, 4.5, 3.5, and 2.8, respectively, using a suitable acid like formic or phosphoric acid. A buffer concentration of 10-25 mM is typically sufficient.[15]

    • Note: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[14]

  • Prepare Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile or methanol.

  • Prepare Sample:

    • Dissolve the this compound standard in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile at pH 2.8).

  • System Equilibration and Analysis:

    • Start with the pH 2.8 mobile phase.

    • Equilibrate the column with your chosen gradient (e.g., 5% to 70% B over 10 minutes) for at least 15-20 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the equilibration and injection process for the mobile phases at pH 3.5, 4.5, and 5.5. Ensure the system is thoroughly flushed and re-equilibrated between each pH change.

  • Data Analysis:

    • For each chromatogram, calculate the USP Tailing Factor for the this compound peak.

    • Compare the tailing factors obtained at each pH level to identify the optimal condition that provides a value closest to 1.0.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving peak tailing and asymmetry issues.

G cluster_0 Start cluster_1 Initial Diagnosis cluster_2 Potential Causes & Solutions (Analyte Specific) cluster_3 Potential Causes & Solutions (System Wide) start Problem Observed: Peak Tailing or Asymmetry diag1 Are all peaks affected? start->diag1 diag2 Only Analyte Peak Affected diag1->diag2 No diag3 All Peaks Affected diag1->diag3 Yes cause1 Cause: Secondary Interactions (e.g., Silanols) diag2->cause1 cause2 Cause: Analyte Overload diag2->cause2 cause3 Cause: Column Issue (Void, Contamination, Frit Blockage) diag3->cause3 cause4 Cause: Extra-Column Volume diag3->cause4 sol1 Solution: 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Increase Buffer Strength cause1->sol1 sol2 Solution: 1. Dilute Sample 2. Reduce Injection Volume cause2->sol2 sol3 Solution: 1. Backflush Column 2. Replace Guard/Analytical Column cause3->sol3 sol4 Solution: 1. Use Shorter/Narrower Tubing 2. Check Fittings cause4->sol4

Caption: A logical workflow for troubleshooting peak shape issues.

Mechanism of Peak Tailing

This diagram illustrates how interactions between an acidic analyte and a silica-based stationary phase can lead to peak tailing.

G Mechanism of Peak Tailing for Acidic Analytes cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (Higher pH) s1 Si-OH a1 Analyte-COOH s1->a1 No secondary interaction l1 Normal Retention (Hydrophobic Interaction) s2 Si-O⁻ s3 Si-OH a2 Analyte-COO⁻ s3->a2 H-Bond Interaction l2 Secondary Retention (Hydrogen Bonding)

References

optimization of sample derivatization for GC-MS analysis of 4-Hydroxyhippuric acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of sample derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Hydroxyhippuric acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar, non-volatile compound due to the presence of carboxylic acid and phenolic hydroxyl groups.[1][2][3][4] Direct GC analysis would result in poor chromatographic performance, including broad, tailing peaks and low sensitivity, because the analyte would interact strongly with the stationary phase and may not volatilize at temperatures compatible with the GC system.[1] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[2][3][5][6][7]

Q2: What are the most common derivatization methods for this compound?

A2: The most common and effective method is silylation .[2][3] This process replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (TMS) group.[2][3][7][8] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][5][9] Often, a catalyst like Trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to increase the reactivity of the reagent, especially for hindered functional groups.[1][8]

Q3: Which silylating reagent should I choose: BSTFA or MSTFA?

A3: Both BSTFA and MSTFA are powerful silylating agents suitable for this compound. MSTFA is often favored in metabolomics because its by-products are highly volatile, which can lead to less interference in the chromatogram compared to BSTFA.[5][9] However, BSTFA is also very effective and widely used.[9] The choice may depend on laboratory preference, specific sample matrix, and availability. For many applications, both will yield satisfactory results.

Q4: What are the optimal reaction conditions (temperature and time) for derivatization?

A4: Typical conditions for silylation involve heating the sample with the reagent in a sealed vial. A common starting point is heating at 60-80°C for 30-60 minutes .[1][10][11] However, the optimal conditions should be determined empirically for your specific application.[1] Insufficient time or temperature can lead to incomplete derivatization, while excessive heat or time can potentially degrade the analyte.[8]

Q5: How critical is the removal of water from the sample before derivatization?

A5: It is extremely critical . Silylating reagents are highly sensitive to moisture.[8] Any water present in the sample will preferentially react with the reagent, consuming it and preventing the complete derivatization of the target analyte. This leads to low derivatization yield and poor reproducibility.[12] Samples, especially those in aqueous solutions, must be evaporated to complete dryness before adding the derivatization reagent.[8][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for this compound 1. Incomplete Derivatization: Insufficient reagent, time, or temperature.[8] 2. Presence of Moisture: Water in the sample or solvent consumed the derivatizing reagent. 3. Analyte Degradation: Reaction temperature is too high or exposure to heat is too long. 4. Poor Extraction Recovery: Inefficient extraction of 4-HHA from the sample matrix.1. Optimize Reaction: Increase reagent volume (a 2:1 molar excess is recommended), temperature (try 70-80°C), or reaction time (try 60 minutes).[8] Consider adding a catalyst like 1% TMCS.[8] 2. Ensure Dryness: Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen before adding the reagent. Use anhydrous solvents.[13] 3. Test Milder Conditions: Reduce the reaction temperature or time to check for thermal degradation. 4. Validate Extraction: Use a spiked sample to check the recovery of your extraction protocol.
Broad or Tailing Peak Shape 1. Incomplete Derivatization: Free polar groups are still present on the analyte, causing interaction with the GC column.[1] 2. Active Sites in GC System: Contamination or degradation of the GC inlet liner or column. 3. Co-eluting Interferences: Matrix components are interfering with the peak.1. Re-optimize Derivatization: Ensure the reaction goes to completion (see above). A fully silylated derivative should be non-polar and exhibit a sharp, symmetrical peak.[6] 2. Perform System Maintenance: Replace the GC inlet liner and septum. Trim the first few centimeters of the analytical column.[14] 3. Improve Sample Cleanup: Employ a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before derivatization.[15]
Poor Reproducibility (Varying Peak Areas) 1. Inconsistent Sample Dryness: Variable amounts of residual moisture between samples. 2. Inaccurate Reagent/Sample Volumes: Pipetting errors during sample preparation. 3. Derivative Instability: Silyl derivatives can be susceptible to hydrolysis if exposed to moisture after derivatization.[8]1. Standardize Drying Process: Use a consistent method (e.g., lyophilizer, nitrogen evaporator) for all samples to ensure complete dryness.[13] 2. Use an Internal Standard (IS): Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) prior to extraction to correct for variations in sample preparation and injection volume.[10] 3. Analyze Promptly: Analyze the derivatized samples as soon as possible. Ensure vials are tightly capped to prevent atmospheric moisture from degrading the derivatives.
Multiple Peaks for the Analyte 1. Incomplete Derivatization: Peaks corresponding to the partially derivatized (e.g., mono-silylated) and fully derivatized forms of the molecule. 2. Analyte Isomers: If the sample contains isomers of this compound (e.g., 3-Hydroxyhippuric acid), they will likely derivatize and elute at different retention times.[16] 3. Tautomerization (less common for this molecule): Some molecules can exist in different structural forms (tautomers), which can lead to multiple derivative peaks.1. Force Reaction to Completion: Increase reaction temperature, time, or reagent concentration to ensure all active sites are derivatized, resulting in a single peak for the fully derivatized product. 2. Confirm Peak Identity: Use mass spectrometry to confirm the identity of each peak. The mass spectra of isomers will be very similar, but their retention times will differ. 3. Consider Oximation Pre-step: For compounds with keto-enol tautomerism (not the primary issue for 4-HHA but relevant for other organic acids), a methoximation step prior to silylation can stabilize the carbonyl group and prevent multiple peaks.[10][13]

Experimental Protocols

Protocol: Silylation of this compound using BSTFA with 1% TMCS

This protocol provides a general guideline for the derivatization of this compound from a dried sample extract.

Materials:

  • Dried sample extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • 2 mL GC autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas evaporator or lyophilizer

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is placed in a 2 mL autosampler vial.

    • Evaporate the sample to complete dryness under a gentle stream of dry nitrogen or by using a lyophilizer. It is critical that no residual water is present.[8][13]

  • Reagent Addition:

    • To the dried residue, add 50 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile) to redissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[1] Ensure at least a 2:1 molar ratio of derivatizing reagent to active hydrogens in the sample.[8]

  • Reaction Incubation:

    • Immediately cap the vial tightly to prevent the entry of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 60 minutes .[1][8]

  • Cooling and Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for GC-MS analysis. If not analyzing immediately, store in a desiccator and analyze as soon as possible.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Data Presentation

Table 1: Comparison of Silylating Reagents for Phenolic Acids

This table provides an illustrative comparison of common silylating reagents based on general performance characteristics for phenolic acids. Actual results may vary.

Derivatizing ReagentTypical Reaction TimeTypical Reaction Temp.Volatility of By-productsRelative CostKey Considerations
BSTFA + 1% TMCS 30 - 60 min60 - 80 °CHigh
Versatile and highly reactive due to the TMCS catalyst.[8]
MSTFA 30 - 60 min60 - 80 °CVery High
$
By-products are more volatile than BSTFA's, leading to cleaner chromatograms; often preferred for metabolomics.[5][9]
MTBSTFA 5 - 90 min25 - 130 °CHigh
Forms more stable t-Butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis.[17][18]
Table 2: Effect of Reaction Temperature on Derivatization Efficiency

This table illustrates the expected impact of reaction temperature on the peak area of derivatized this compound, assuming a constant reaction time of 60 minutes. Values are for illustrative purposes.

Reaction Temperature (°C)Expected Relative Peak Area (%)Observation
40 45%Incomplete reaction, significant amount of underivatized analyte may remain.
60 85%Good derivatization yield, suitable for many applications.[1]
75 100%Often optimal, driving the reaction to completion for robust results.[10]
90 90%Potential for analyte degradation, leading to slightly lower yield.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1. Biological Sample (Urine, Plasma) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Dry 3. Evaporation to Dryness (Critical Step) Extraction->Dry Remove Solvent/Water AddReagent 4. Add Anhydrous Solvent & Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->AddReagent React 5. Heat & Incubate (e.g., 70°C, 60 min) AddReagent->React Cool 6. Cool to Room Temp. React->Cool Inject 7. Inject Sample Cool->Inject GC 8. Chromatographic Separation Inject->GC Vaporization MS 9. Mass Spectrometric Detection & Identification GC->MS Elution G Start Problem: Low Peak Intensity CheckDry Was the sample completely dry before reagent addition? Start->CheckDry CheckConditions Are reaction time and temperature sufficient? (e.g., >60min, >60°C) CheckDry->CheckConditions Yes Sol_Dry Solution: Improve drying procedure (N2 stream, lyophilizer). CheckDry->Sol_Dry No CheckReagent Is there sufficient reagent excess? (>2:1 molar ratio) CheckConditions->CheckReagent Yes Sol_Conditions Solution: Increase reaction time and/or temperature. CheckConditions->Sol_Conditions No CheckSystem Is the GC-MS system performing optimally? (Check liner, column, tune) CheckReagent->CheckSystem Yes Sol_Reagent Solution: Increase reagent volume or add a catalyst (TMCS). CheckReagent->Sol_Reagent No Sol_System Solution: Perform inlet maintenance and check system sensitivity. CheckSystem->Sol_System No

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC Methods for 4-Hydroxyhippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4-Hydroxyhippuric acid. The following sections detail the experimental protocols, present comparative performance data, and visualize the analytical workflows to assist researchers in selecting the most appropriate method for their specific needs and in designing a robust cross-validation study.

Introduction

This compound is a glycine conjugate of 4-hydroxybenzoic acid and a significant metabolite in various physiological and toxicological processes.[1] Accurate and precise quantification of this analyte is crucial for a wide range of research applications, from biomarker discovery to drug metabolism studies. Both LC-MS/MS and HPLC are powerful analytical techniques capable of quantifying this compound; however, they differ significantly in their principles of operation, sensitivity, selectivity, and instrumentation requirements.

LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.[2] This makes it the gold standard for analyzing complex biological matrices where low detection limits are often required.[2] In contrast, HPLC with ultraviolet (UV) detection is a more widely available and cost-effective technique, offering robust and reliable performance for routine analysis, particularly at higher concentrations.[3][4]

Cross-validation of these two methods is essential to ensure the accuracy and consistency of analytical results, particularly when transferring methods between laboratories or when one method is used to confirm the findings of the other. This guide provides a framework for such a cross-validation, outlining proposed methodologies based on established analytical principles for related compounds.

Experimental Protocols

The following protocols are proposed for the quantitative analysis of this compound in a biological matrix such as urine. These are based on established methods for hippuric acid and other organic acids.

LC-MS/MS Method Protocol

This method is designed for high sensitivity and selectivity.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.

  • Add an internal standard (e.g., this compound-d5) to all samples, calibrators, and quality controls.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Proposed):

    • This compound: Precursor Ion (m/z) 194.06 -> Product Ion (m/z) 134.04

    • Internal Standard (this compound-d5): Precursor Ion (m/z) 199.09 -> Product Ion (m/z) 139.07

  • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

HPLC-UV Method Protocol

This method is designed for robust, routine analysis.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Perform a solid-phase extraction (SPE) for sample clean-up if matrix interference is significant. A mixed-mode anion exchange cartridge is recommended.

  • Alternatively, for a simpler approach, perform a protein precipitation by adding acetonitrile (1:3 v/v), vortexing, and centrifuging.

  • Transfer the supernatant to an autosampler vial.

2. High-Performance Liquid Chromatography Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with a mixture of 20% Acetonitrile and 80% Water containing 0.1% Phosphoric Acid (adjust pH to 3.0).

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 238 nm (based on the chromophore of this compound).

Quantitative Data Comparison

The following tables summarize the expected performance characteristics of the LC-MS/MS and HPLC methods for the analysis of this compound. These values are based on published data for similar analytes and serve as a benchmark for method validation.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.1 - 100 ng/mL0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.05 ng/mL~50 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL~100 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85 - 115%85 - 115%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Matrix Effects Potential for ion suppression/enhancementPotential for co-eluting interferences
Analysis Time per Sample ~10 minutes~15 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using both LC-MS/MS and HPLC.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Dilution Dilution (LC-MS/MS) Centrifuge->Dilution SPE SPE/Precipitation (HPLC) Centrifuge->SPE IS Internal Standard Spiking Dilution->IS HPLC HPLC-UV Analysis SPE->HPLC LCMS LC-MS/MS Analysis IS->LCMS Integration Peak Integration LCMS->Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: General workflow for this compound analysis.

Cross-Validation Logic

The following diagram outlines the logical steps involved in the cross-validation of the LC-MS/MS and HPLC methods.

Cross-Validation Logic cluster_methods Method Development & Validation cluster_comparison Method Comparison cluster_stats Statistical Analysis LCMS_Dev Develop & Validate LC-MS/MS Method Analyze_Samples Analyze the Same Set of Samples (e.g., n=30) by Both Methods LCMS_Dev->Analyze_Samples HPLC_Dev Develop & Validate HPLC-UV Method HPLC_Dev->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Correlation Correlation Analysis (e.g., Pearson or Spearman) Compare_Results->Correlation Bland_Altman Bland-Altman Plot (Agreement Analysis) Compare_Results->Bland_Altman Conclusion Draw Conclusion on Method Interchangeability Correlation->Conclusion Bland_Altman->Conclusion

Caption: Logical workflow for cross-validating analytical methods.

Conclusion

The choice between LC-MS/MS and HPLC for the analysis of this compound will depend on the specific requirements of the study. LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as in clinical and toxicological research where analyte concentrations may be very low. HPLC-UV, on the other hand, provides a reliable and cost-effective solution for routine analyses where higher concentrations are expected.

A thorough cross-validation as outlined in this guide is critical to ensure data integrity and comparability. By analyzing the same set of samples with both validated methods and performing appropriate statistical comparisons, researchers can confidently establish the relationship between the two techniques and ensure the interchangeability of the data within defined limits of agreement. This robust analytical foundation is paramount for the successful translation of research findings into clinical or regulatory settings.

References

Comparative Analysis of 4-Hydroxyhippuric Acid Levels: A Biomarker in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current scientific literature reveals significant alterations in the levels of 4-Hydroxyhippuric acid (4-HHA), a key metabolite, in individuals with various disease states compared to healthy cohorts. This guide provides a comparative analysis of 4-HHA concentrations across different conditions, details the experimental protocols for its quantification, and illustrates its metabolic pathway, offering valuable insights for researchers, scientists, and drug development professionals.

This compound is a glycine conjugate of 4-hydroxybenzoic acid, primarily derived from the metabolism of dietary polyphenols found in fruits and vegetables, as well as from the breakdown of parabens used as preservatives in food and cosmetics. Its levels in biological fluids, particularly urine, are increasingly recognized as a potential biomarker for several pathological conditions.

Quantitative Comparison of this compound Levels

The following table summarizes the urinary concentrations of this compound across various studies, comparing healthy individuals to patients with specific diseases. It is important to note that direct comparative studies with quantitative data for all listed diseases are not always available; therefore, data from different studies are presented to provide a reference range.

ConditionCohortNumber of Subjects (n)Mean 4-HHA Concentration (mmol/mol creatinine)Standard Deviation (SD)Reference
Healthy Adults1103.52.5[F. et al., 2011]
Uremia AdultsNot SpecifiedSignificantly Elevated¹Not Specified[1]
Eosinophilic Esophagitis (EoE) ChildrenNot SpecifiedNotably Higher²Not Specified[1]
Gastroesophageal Reflux Disease (GERD) ChildrenNot SpecifiedNotably Higher²Not Specified[1]
Mild Hypertension AdultsNot SpecifiedElevated³Not Specified[1]
Autoimmune Disease Adults100 (ADs), 292 (Controls)Not Significantly Different⁴Not Specified[2][3]

¹Levels are described as "significantly elevated" in adults with uremia, although specific mean concentrations were not provided in the reviewed literature.[1] ²Urinary concentrations are reported as "notably higher" in children with Eosinophilic Esophagitis and Gastroesophageal Reflux Disease compared to healthy controls, but quantitative data was not available.[1] ³A link to mild hypertension has been suggested, but the concentrations have not been quantified.[1] ⁴In a study of 28 urinary organic acids in patients with autoimmune diseases, this compound was not identified as a significantly different metabolite between the patient and control groups.[2][3]

Metabolic Pathway and Experimental Workflow

The formation and excretion of this compound is a multi-step process involving dietary intake, gut microbiota metabolism, and hepatic conjugation. The following diagrams illustrate the metabolic pathway and a general workflow for the analysis of urinary organic acids.

Polyphenols Dietary Polyphenols / Parabens Gut_Microbiota Gut Microbiota Metabolism Polyphenols->Gut_Microbiota p_Hydroxybenzoic_acid 4-Hydroxybenzoic acid Gut_Microbiota->p_Hydroxybenzoic_acid Liver Liver (Glycine Conjugation) p_Hydroxybenzoic_acid->Liver HHA 4-Hydroxyhippuric acid Liver->HHA Urine Urinary Excretion HHA->Urine

Caption: Metabolic pathway of this compound formation.

Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization) Sample_Collection->Sample_Preparation GCMS_LCMS GC-MS or LC-MS/MS Analysis Sample_Preparation->GCMS_LCMS Data_Acquisition Data Acquisition GCMS_LCMS->Data_Acquisition Data_Processing Data Processing (Quantification & Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Result_Interpretation Result Interpretation Statistical_Analysis->Result_Interpretation

Caption: General workflow for urinary organic acid analysis.

Experimental Protocols

The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published research.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is widely used for the analysis of urinary organic acids.

1. Sample Preparation:

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an internal standard (e.g., 2-ketocaproic acid).

  • Oximation: Treat the sample with hydroxylamine hydrochloride to convert keto-acids to their oxime derivatives. This is typically done by incubating the sample at 60°C for 30 minutes.

  • Acidification and Extraction: Acidify the sample to a pH of 1-2 using hydrochloric acid. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery of the organic acids.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Derivatization: To make the organic acids volatile for GC analysis, derivatize the dried residue using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This is typically carried out by heating the sample at 70°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1-2 µL of the derivatized sample into the GC.

  • Temperature Program: A typical temperature program starts at 70°C, holds for a few minutes, and then ramps up to around 300°C.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Identify this compound based on its retention time and mass spectrum. Quantify by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.

1. Sample Preparation:

  • Dilution: Dilute the urine sample (e.g., 1:10) with a suitable buffer or mobile phase.

  • Internal Standard Addition: Add an isotopically labeled internal standard (e.g., this compound-d4) to the diluted sample.

  • Centrifugation/Filtration: Centrifuge the sample to pellet any precipitates and/or filter through a 0.22 µm filter to remove particulates.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations. Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

The available evidence suggests that elevated levels of this compound may be associated with several disease states, including uremia, eosinophilic esophagitis, GERD, and potentially mild hypertension. However, a notable lack of standardized, quantitative data across different studies highlights the need for more rigorous comparative analyses. The detailed experimental protocols provided herein offer a foundation for such future studies, which are crucial for establishing this compound as a reliable clinical biomarker. Further research with larger, well-characterized patient cohorts is warranted to validate these initial findings and to elucidate the precise role of this compound in the pathophysiology of these diseases.

References

Validating Urinary 4-Hydroxyhippuric Acid as a Biomarker of Fruit and Vegetable Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of urinary 4-Hydroxyhippuric acid (4-HHA) as a potential biomarker for fruit and vegetable intake. Due to the limited number of comprehensive validation studies specifically focused on 4-HHA, this guide also includes data on the closely related and more extensively studied compound, hippuric acid (HA), as a proxy. Elevated levels of 4-HHA in urine can indicate an increased intake of phenolic-rich foods, such as berries[1][2].

Performance Comparison of Urinary Biomarkers

The validation of a dietary biomarker relies on establishing a strong correlation with the actual intake of the food group of interest. While specific quantitative data for 4-HHA is scarce, studies on hippuric acid (HA) provide valuable insights into the potential performance of related compounds.

BiomarkerFood GroupStudy PopulationCorrelation with Intake (r)Method of Dietary AssessmentReference
Hippuric Acid (HA) Fruits and Vegetables (Flavonoids)Healthy Adolescents (n=287)0.47 (unadjusted)3-day weighed dietary records[3]
Hippuric Acid (HA) Fruits, Vegetables, and JuiceHealthy Children and Adolescents (n=240)0.62 (Children), 0.41 (Adolescents)3-day weighed dietary records[4]
Hippuric Acid (HA) Total PolyphenolsYoung Adults0.29 - 0.4724-hour recalls[3][5]
Hippuric Acid (HA) NutsAdults (n=138)Positive association (p=0.049)Food Frequency Questionnaire[6][7]
Total Urinary Polyphenols Total PolyphenolsAdults (Invecchiare InCHIANTI study)0.211Food Frequency Questionnaires[8]
Hesperetin & Naringenin Citrus FruitsAdults (n=475)0.54 & 0.5024-hour dietary recalls[9]
Caffeic Acid & Ferulic Acid CoffeeAdults (n=475)0.49 & 0.4224-hour dietary recalls[9]
Gallic Acid Ethyl Ester & Resveratrol Red WineAdults (n=475)0.65 & 0.4624-hour dietary recalls[9]

Note: The correlation coefficients (r) indicate the strength of the linear relationship between the biomarker and dietary intake. A value closer to 1 indicates a stronger positive correlation. P-values indicate the statistical significance of the association.

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic origin of hippuric acids from dietary polyphenols and a general workflow for biomarker validation.

Metabolic Pathway of Hippuric Acids FV Fruit & Vegetable Intake (Polyphenols) Gut Gut Microbiota Metabolism FV->Gut Digestion Liver Liver Conjugation (Glycine) Gut->Liver Absorption of Phenolic Acids HA Hippuric Acid (HA) & This compound (4-HHA) Liver->HA Urine Urinary Excretion HA->Urine

Caption: Metabolic pathway from dietary polyphenols to urinary hippuric acids.

Biomarker Validation Workflow cluster_0 Study Design & Data Collection cluster_1 Laboratory Analysis cluster_2 Data Analysis & Validation P Participant Recruitment DI Dietary Intake Assessment (e.g., FFQ, 24h recall) P->DI BS Biological Sample Collection (e.g., 24h Urine) P->BS SA Statistical Analysis (Correlation, Regression) DI->SA SP Sample Preparation (Extraction, Derivatization) BS->SP A Analytical Measurement (e.g., LC-MS/MS, GC-MS) SP->A A->SA V Biomarker Performance Evaluation (Sensitivity, Specificity) SA->V

Caption: General experimental workflow for dietary biomarker validation.

Experimental Protocols

While a specific, standardized protocol for 4-HHA as a fruit and vegetable biomarker is not well-established, the following methodologies for hippuric and other urinary organic acids are commonly employed and can be adapted.

Sample Collection and Storage
  • 24-hour Urine Collection: Participants should be instructed to collect all urine over a 24-hour period. This method is considered more reliable than spot urine samples for assessing polyphenol intake[8].

  • Preservation and Storage: Samples should be stored at -80°C until analysis to ensure stability[7].

Analytical Methods

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying organic acids in urine.

  • Sample Preparation:

    • Thaw urine samples at room temperature.

    • Centrifuge to remove particulate matter.

    • Dilute the supernatant with deionized water. A significant dilution can help reduce matrix effects[10][11].

    • Addition of a stable isotope-labeled internal standard (e.g., 13C6-hippuric acid) is crucial for accurate quantification, especially for endogenous compounds[12].

  • Chromatographic Separation:

    • A reverse-phase C18 column is typically used.

    • A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) is common.

  • Mass Spectrometry Detection:

    • Electrospray ionization (ESI) in negative mode is often used for the detection of organic acids.

    • Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for the analyte and internal standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of urinary organic acids, though it typically requires a derivatization step.

  • Sample Preparation:

    • Extraction: Acidify the urine sample and perform a liquid-liquid extraction with a solvent like ethyl acetate[13].

    • Derivatization: The dried extract is derivatized to increase the volatility of the organic acids. A common method is trimethylsilyl (TMS) derivatization[13].

  • Gas Chromatography:

    • A capillary column (e.g., DB-1) is used for separation.

    • A temperature gradient is applied to the oven to elute the compounds of interest.

  • Mass Spectrometry Detection:

    • Electron ionization (EI) is the standard ionization technique.

    • The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Discussion and Future Directions

Urinary 4-HHA is a promising biomarker for the intake of polyphenol-rich fruits and vegetables due to its direct metabolic link. However, the current body of evidence is insufficient to fully validate its use in large-scale epidemiological or clinical studies. Most research has focused on its parent compound, hippuric acid, which shows moderate correlation with the intake of various polyphenol sources, including fruits, vegetables, tea, and coffee[3][5].

Future research should focus on:

  • Dedicated Validation Studies: Conducting studies specifically designed to validate urinary 4-HHA as a biomarker for fruit and vegetable intake, including dose-response assessments.

  • Comparative Analyses: Directly comparing the performance of 4-HHA with other established biomarkers (e.g., carotenoids, vitamin C, other polyphenols) in the same study populations.

  • Standardized Protocols: Developing and validating standardized analytical protocols for 4-HHA quantification in urine to ensure comparability across different studies.

  • Influence of Gut Microbiome: Investigating the influence of inter-individual variations in gut microbiota on the metabolism of polyphenols to 4-HHA, as this can affect its reliability as a biomarker.

References

A Comparative Guide to Inter-Laboratory Measurement Protocols for 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxyhippuric acid (4-HHA), a significant biomarker in metabolomics and exposure studies. Given the absence of direct inter-laboratory comparison studies for 4-HHA, this document focuses on a comparison of common analytical techniques used for its measurement, with performance data extrapolated from closely related structural analogs like hippuric acid and methylhippuric acid. The objective is to equip researchers with the necessary information to select and implement a suitable analytical protocol.

This compound is a metabolite that can indicate dietary intake of phenolic compounds, exposure to certain chemicals, or alterations in gut microbiota.[1] Its accurate measurement in biological matrices, typically urine, is crucial for clinical and research applications.[1] The most common analytical platforms for the quantification of 4-HHA and similar organic acids are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of different analytical methods applicable to the analysis of this compound and its structural analogs. This data is compiled from various validation studies and should be considered as a general reference. Actual performance may vary based on specific laboratory conditions, instrumentation, and matrix effects.

Parameter HPLC-UV LC-MS/MS GC-MS
Linearity Range 1.91 - 1000 µg/mL[2]0.25 - 250 µg/mL[3]Not specified, but generally wide
Limit of Detection (LOD) 6 µg/mL[2]Not specifiedNot specified
Limit of Quantification (LOQ) Not specified0.25 µg/mL[4]Not specified
Accuracy (Mean Recovery) 83.17% - 104.45%[2]Not specified, but generally highNot specified, but generally high
Precision (RSD) Within-run: 0.51% - 1.59%Between-run: 1.30% - 2.67%[2]Not specified, but typically <15%Not specified, but typically <15%
Specificity ModerateHighHigh
Throughput HighHighModerate (requires derivatization)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS techniques, based on established methods for structurally similar compounds.

HPLC-UV Method for Hippuric and Methyl Hippuric Acids in Urine

This protocol is adapted from the NIOSH 8301 method and is suitable for the analysis of this compound with appropriate modifications.[5]

a. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1.0 mL of urine into a 15-mL glass tube.

  • Add 80 µL of 6 N HCl and 0.3 g of sodium chloride, then mix.

  • Add 4 mL of ethyl acetate and rotate for 2 minutes to extract the analytes.[6]

  • Centrifuge at approximately 1000 x g for 5 minutes.[2]

  • Transfer 200 µL of the upper organic layer to a clean vial.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[2]

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

b. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]

  • Mobile Phase: 840 mL distilled water, 160 mL acetonitrile, and 250 µL glacial acetic acid[5]

  • Flow Rate: 1.5 mL/min[6]

  • Detection: UV at 216 nm[6]

  • Column Temperature: 48°C[6]

  • Injection Volume: 30 µL[6]

LC-MS/MS Method for Hippuric Acid in Urine

This protocol is based on a validated method for the simultaneous determination of hippuric and benzoic acids in urine.[3]

a. Sample Preparation (Direct Injection):

  • For this method, urine samples can be directly injected after dilution.

  • Dilute the urine sample with the initial mobile phase to minimize matrix effects.

b. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase C18 or HILIC column.[2]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to aid ionization.[2]

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[2]

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.[2]

GC-MS Method for Organic Acids in Urine

This is a general protocol for the analysis of organic acids, including this compound, in urine.[7]

a. Sample Preparation (Extraction and Derivatization):

  • Adjust the pH of 2 mL of urine to <1 with HCl.

  • Add an internal standard.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Derivatize the residue using a silylating agent (e.g., MSTFA/TMS-Cl) by heating at 60°C for 15 minutes.[7]

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 100°C for 1 min.

    • Ramp 1: 2°C/min to 130°C.

    • Ramp 2: 3°C/min to 200°C.

    • Ramp 3: 6°C/min to 280°C, hold for 10 min.[7]

  • Injection Temperature: 250°C.[7]

  • Ion Source Temperature: 200°C.[7]

  • Detection: Mass spectrometer operated in scan or selected ion monitoring (SIM) mode.[7]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analytical measurement of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing SampleCollection Urine Sample Collection Acidification Acidification (pH < 2) SampleCollection->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Integration Peak Integration HPLC_UV->Integration LC_MSMS->Integration GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Generalized workflow for this compound analysis.

cluster_pathway Metabolic Origin of this compound DietaryPolyphenols Dietary Polyphenols (e.g., from fruits, tea) GutMicrobiota Gut Microbiota Metabolism DietaryPolyphenols->GutMicrobiota HydroxybenzoicAcid 4-Hydroxybenzoic Acid GutMicrobiota->HydroxybenzoicAcid Liver Liver (Phase II Detoxification) HydroxybenzoicAcid->Liver GlycineConjugation Glycine Conjugation Liver->GlycineConjugation HHA This compound GlycineConjugation->HHA Urine Excretion in Urine HHA->Urine

Caption: Metabolic pathway of this compound formation.

References

specificity of 4-Hydroxyhippuric acid versus other polyphenol metabolites as biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 4-Hydroxyhippuric Acid and Other Polyphenol Metabolites as Dietary Biomarkers

For researchers and professionals in drug development and nutritional science, the accurate assessment of dietary polyphenol intake is crucial for understanding its impact on health and disease. Urinary metabolites have emerged as objective biomarkers of food consumption, offering an alternative to subjective dietary questionnaires. This guide provides a detailed comparison of the specificity of this compound (4-HHA) versus other key polyphenol metabolites, supported by experimental data and protocols.

Introduction to this compound (4-HHA)

This compound is a glycine conjugate of 4-hydroxybenzoic acid.[1][2] It is a secondary metabolite formed during the body's Phase II detoxification process, which increases the water solubility of phenolic compounds to facilitate their excretion in urine.[1] Elevated urinary levels of 4-HHA are often associated with a higher intake of polyphenol-rich foods, particularly fruits like berries.[1][2] However, its utility as a specific biomarker is complicated by its diverse origins.

The metabolic pathway for 4-HHA is multi-step, involving both gut microbiota and host metabolism. Various polyphenols, such as proanthocyanidins, anthocyanins, and hydroxycinnamates, are first broken down by the gut microbiome into simpler phenolic acids, including 4-hydroxybenzoic acid. This intermediate is then absorbed and conjugated with the amino acid glycine in the liver to form 4-HHA, which is subsequently excreted.

Metabolic Pathway of this compound A Dietary Polyphenols (e.g., from Berries, Fruits) B Gut Microbiota Metabolism A->B Catabolism C 4-Hydroxybenzoic Acid (Intermediate) B->C Formation D Liver (Phase II Conjugation) + Glycine C->D Absorption E This compound (Final Metabolite) D->E Conjugation F Urinary Excretion E->F Elimination

Metabolic pathway of this compound.

Specificity of 4-HHA Compared to Other Metabolites

A primary challenge in using dietary biomarkers is that many metabolites are not unique to a single parent compound or food source.[3] This lack of specificity can make it difficult to correlate biomarker levels with the intake of a particular food or polyphenol class.

This compound (4-HHA): A General Biomarker 4-HHA is derived from a wide range of dietary polyphenols, making it a non-specific or general biomarker of total polyphenol or fruit and vegetable intake. Its levels can increase after consuming various fruits containing anthocyanins, flavonols, and hydroxycinnamates.[2] Furthermore, non-dietary sources, such as exposure to paraben preservatives found in cosmetics and some foods, can also lead to elevated 4-HHA levels, as parabens are metabolized to 4-hydroxybenzoic acid.[2]

Comparison with More Specific Biomarkers In contrast to the general nature of 4-HHA, other polyphenol metabolites exhibit higher specificity for particular dietary sources.

  • Urolithins (A, B, C, D): These are exclusively produced by the gut microbiota from ellagitannins and ellagic acid. Major dietary sources of ellagitannins include pomegranates, walnuts, raspberries, and strawberries. The presence of urolithins in urine is a specific indicator of consuming these foods.

  • Equol: This metabolite is produced from the metabolism of daidzein, an isoflavone found almost exclusively in soy products. Therefore, equol is considered a highly specific biomarker for soy intake.[3]

  • 3-Hydroxyphenylpropionic Acid (3-HPPA): This is a major metabolite of proanthocyanidins, which are abundant in apples, grapes, and cocoa.[4] While still derived from a broad class of polyphenols, it is more specific than 4-HHA.

The following table summarizes the key differences between these biomarkers.

BiomarkerPrecursor Polyphenol(s)Key Dietary SourcesSpecificity Level
This compound Anthocyanins, Proanthocyanidins, HydroxycinnamatesBerries, various fruits, nuts, vegetables; also parabensLow (General)
Urolithins Ellagitannins, Ellagic AcidPomegranate, walnuts, raspberries, strawberriesHigh
Equol Daidzein (an Isoflavone)Soybeans and soy productsVery High
3-HPPA ProanthocyanidinsApples, cocoa, grapes, red wineMedium

Quantitative Performance Data

The validation of a biomarker requires demonstrating a significant correlation between its concentration in a biological sample and the dietary intake of the target food or compound. Studies often report poor to moderate agreement between biomarker levels and intake estimated from dietary records.[3][5]

A study on hippuric acid (a related, non-hydroxylated form of 4-HHA) provides insight into the expected performance. Researchers found a moderate correlation between 24-hour urinary hippuric acid excretion and the intake of flavonoids from fruits and vegetables in adolescents.[6]

Study ParameterExploratory Sample (n=192)Confirmatory Sample (n=95)
Spearman Correlation (r) 0.470.64
Classification (Same/Adjacent Quartile) 79%88%
Misclassification (Opposite Quartile) 5%4%
Data adapted from a validation study on hippuric acid as a biomarker for flavonoid intake from fruits and vegetables.[6]

While this data is for hippuric acid, it highlights the typical performance of such general biomarkers. The correlation is statistically significant but moderate, indicating that while the biomarker is useful, it does not perfectly reflect intake. The lack of robust quantitative data directly comparing the specificity of 4-HHA against others in a single cohort remains a research gap.

Experimental Protocols

The quantification of 4-HHA and other phenolic acids in urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[7]

General Workflow for Urinary Biomarker Analysis A 1. 24-Hour Urine Sample Collection (Store at -80°C) B 2. Sample Thawing & Centrifugation (5 min @ 10,000 x g) A->B C 3. Aliquot Supernatant B->C D 4. Add Internal Standard (e.g., ¹³C₆-labeled 4-HHA) C->D E 5. Sample Dilution (e.g., 1:10 with mobile phase) D->E F 6. LC-MS/MS Analysis (UPLC-QqQ-MS) E->F G 7. Data Processing (Quantification against calibration curve) F->G

Typical experimental workflow for urinary metabolite analysis.
Detailed Methodology: LC-MS/MS Quantification of 4-HHA in Urine

This protocol is a representative method based on common practices for analyzing organic acids in urine.[7][8][9]

  • Sample Preparation:

    • Thaw frozen 24-hour urine samples on ice.

    • Vortex each sample and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., ¹³C₆-4-Hydroxyhippuric acid in methanol) to correct for matrix effects and instrument variability.

    • Add 890 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for a 1:10 final dilution. This "dilute-and-shoot" approach is often sufficient to minimize ion suppression from the urine matrix.[10]

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.[7]

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes to separate the analytes of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and its internal standard.

      • Example MRM Transition for 4-HHA: Precursor ion (m/z) 194.0 -> Product ion (m/z) 107.0 [M-H-glycine]⁻.

  • Quantification:

    • A calibration curve is generated using surrogate standards (analyte-free urine spiked with known concentrations of 4-HHA).[8][9]

    • The concentration of endogenous 4-HHA in the samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the regression equation from the calibration curve.[8]

Conclusion

This compound is a valuable, easily measured urinary metabolite that serves as a general biomarker for the intake of polyphenol-rich foods, particularly fruits and vegetables. Its primary limitation is a lack of specificity , as it is derived from multiple dietary polyphenols and can also originate from non-dietary sources like parabens.

For research questions requiring the assessment of overall fruit and vegetable consumption, 4-HHA, perhaps in combination with its parent compound hippuric acid, is a suitable candidate. However, for studies aiming to link the intake of specific foods (e.g., soy, walnuts, pomegranates) to health outcomes, more specific biomarkers such as equol or urolithins are demonstrably superior. The selection of a biomarker must be aligned with the specific dietary exposure being investigated. Future research should focus on validating panels of multiple biomarkers to provide a more comprehensive and accurate picture of complex dietary patterns.

References

Unveiling the Link: A Comparative Guide to Plasma and Urine Concentrations of 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetics of metabolites is paramount. This guide provides a comprehensive comparison of 4-Hydroxyhippuric acid concentrations in plasma and urine, supported by experimental data and detailed methodologies.

This compound, a key metabolite of dietary polyphenols, serves as a valuable biomarker for the intake of phenolic-rich foods and beverages. Its presence and concentration in both plasma and urine provide a window into the metabolic fate of these dietary compounds. This guide synthesizes available data to explore the relationship between systemic exposure (plasma) and excretion (urine) of this important metabolite.

Quantitative Data Summary

While direct correlational studies between plasma and urine concentrations of this compound are limited, data from intervention studies offer valuable insights. The following table summarizes key findings from a study investigating the effects of mango purée consumption on this compound levels.

Biological MatrixTime PointConcentration (nmol/L in plasma; µmol/24h in urine)Condition
Plasma Pre-ingestion526 ± 100Subjects with a full GI tract (n=10)
4 hours post-ingestion238 ± 54Subjects with a full GI tract (n=10)
24 hours post-ingestion528 ± 181Subjects with a full GI tract (n=10)
-Not detectableIleostomists (n=10)
Urine 0-24 hours pre-ingestion25 ± 1Ileostomists (n=10)
0-24 hours post-ingestion160 ± 22Ileostomists (n=10)

Data extracted from a study on the ingestion of mango purée[1]. Note that the plasma and urine data in this specific study were not collected from the same group of subjects in a manner that would allow for a direct correlation analysis.

The data indicates that while plasma concentrations of this compound fluctuate after the consumption of polyphenol-rich foods, its excretion in urine is substantial. The absence of detectable plasma levels in ileostomists, despite a significant increase in urinary excretion, suggests a crucial role of the colonic microbiota in its formation and subsequent absorption[1].

Further studies on the consumption of dark chocolate and cocoa powder have also reported urinary excretion data for this compound, reinforcing its role as a biomarker of polyphenol intake.

Metabolic Pathway of this compound

This compound is formed through the metabolism of dietary polyphenols, particularly those found in fruits, vegetables, and tea. The process primarily involves the gut microbiota and subsequent hepatic conjugation.

Polyphenols Dietary Polyphenols (e.g., from fruits, tea) Metabolism Gut Microbiota Metabolism Polyphenols->Metabolism BenzoicAcid 4-Hydroxybenzoic Acid Metabolism->BenzoicAcid Liver Hepatic Phase II Conjugation BenzoicAcid->Liver HHA This compound Liver->HHA Glycine Glycine Glycine->Liver Plasma Systemic Circulation (Plasma) HHA->Plasma Urine Urinary Excretion Plasma->Urine

Metabolic pathway of this compound.

Experimental Protocols

The quantification of this compound in plasma and urine typically involves sophisticated analytical techniques to ensure accuracy and sensitivity.

1. Sample Preparation

  • Plasma: A common method involves protein precipitation. Typically, a volume of plasma is mixed with a solvent like acetonitrile to precipitate proteins. The mixture is then centrifuged, and the supernatant is collected for analysis[2].

  • Urine: Urine samples are often diluted with a suitable solvent or mobile phase before analysis to reduce matrix effects[2].

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and other metabolites in biological fluids.

  • Chromatographic Separation: A reversed-phase C18 column is frequently used to separate this compound from other components in the sample extract. The mobile phase usually consists of a mixture of an aqueous solution (often containing a buffer and an acid like formic acid) and an organic solvent (such as acetonitrile or methanol).

  • Mass Spectrometric Detection: After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Urine Urine Sample Dilution Dilution Urine->Dilution Extract1 Supernatant Precipitation->Extract1 Extract2 Diluted Urine Dilution->Extract2 LC LC Separation (C18 Column) Extract1->LC Extract2->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Experimental workflow for 4-HHA analysis.

Conclusion

The available evidence strongly suggests that urinary excretion of this compound is a reliable indicator of dietary polyphenol intake. While plasma concentrations provide a snapshot of systemic exposure, they appear to be more transient and may be below the limit of detection depending on the timing of sample collection and the individual's gut microbiome activity. A direct quantitative correlation between plasma and urine levels is not yet firmly established in the literature and warrants further investigation. For researchers aiming to assess polyphenol consumption, 24-hour urine collection and analysis for this compound remains a robust and informative approach. The detailed methodologies provided in this guide offer a foundation for designing and executing such studies.

References

Establishing Reference Ranges for 4-Hydroxyhippuric Acid in Diverse Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of available data and methodologies for establishing reference ranges for 4-Hydroxyhippuric acid, a metabolite reflecting dietary polyphenol intake and gut microbiome activity. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4-HHA) is a glycine conjugate of 4-hydroxybenzoic acid.[1] Its presence in urine is a biomarker for the consumption of polyphenol-rich foods, such as fruits and berries, and can also indicate exposure to certain chemicals like parabens.[2][3] The formation of 4-HHA is a result of the metabolic activity of the gut microbiota on dietary polyphenols, followed by detoxification processes in the liver.[1] Given the influence of diet and microbiome, which vary across different geographical and ethnic groups, establishing population-specific reference ranges for 4-HHA is crucial for its accurate interpretation in clinical and research settings.

Data Presentation: Reference Ranges

Direct reference range data for this compound across diverse populations are not well-established in the scientific literature. However, data for its precursor, hippuric acid, are more readily available and can provide some context for expected ranges. It is important to note that these are not direct equivalents but can serve as a preliminary guide.

Table 1: Urinary Hippuric Acid Reference Ranges in a Non-Exposed Adult Population (Southeastern Brazil) [3][4]

Population SubgroupNMean ± SD (g/g creatinine)Median (g/g creatinine)95th Percentile (g/g creatinine)Upper Reference Value (Mean + 2SD) (g/g creatinine)
Total Population 1150.18 ± 0.100.150.360.38
Males 490.16 ± 0.100.130.330.36
Females 910.20 ± 0.090.190.370.38
Age 18-35 years 770.16 ± 0.090.150.350.34
Age 36-60 years 380.21 ± 0.100.200.370.41

Note: These values are for hippuric acid, not this compound. The study was conducted in a specific Brazilian population and may not be generalizable to other ethnic groups.

One commercial laboratory suggests an optimal range for this compound of 0.79 - 17 mmol/mol creatinine , although the population and methodology used to establish this range are not specified.[2]

Experimental Protocols

The quantitative analysis of this compound in urine is typically performed using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol is a representative method for the analysis of urinary organic acids, including this compound.

  • Sample Preparation:

    • Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, a 24-hour urine collection is preferable.

    • Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Extraction: Acidify the urine sample with hydrochloric acid to a pH of 1-2. Extract the organic acids with two portions of an organic solvent like ethyl acetate.

    • Derivatization: Evaporate the combined organic extracts to dryness under a stream of nitrogen. To make the organic acids volatile for GC analysis, derivatize the residue. A common method is two-step derivatization: first with methoxyamine hydrochloride in pyridine to protect keto groups, followed by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a capillary column (e.g., DB-5MS, 30m x 0.25mm, 0.25µm). The oven temperature program typically starts at a low temperature (e.g., 70°C) and is ramped up to a high temperature (e.g., 300°C) to separate the different organic acids.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative accuracy of target analytes like this compound.

2. High-Performance Liquid Chromatography (HPLC) Protocol for Urinary Organic Acids

This protocol provides a general procedure for the analysis of urinary organic acids using HPLC.

  • Sample Preparation:

    • Urine Collection: Collect urine as described for the GC-MS protocol.

    • Dilution and Filtration: Dilute the urine sample with a suitable buffer (e.g., phosphate buffer). For direct injection, filter the diluted urine through a 0.45 µm filter to remove particulate matter.

    • Extraction (Optional): For cleaner samples and to concentrate the analytes, a solid-phase extraction (SPE) can be performed.

  • HPLC Analysis:

    • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample into the HPLC system.

    • Chromatography: Use a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like acetonitrile or methanol.

    • Detection: Use a UV detector set at a wavelength appropriate for the aromatic ring of this compound (e.g., around 230-240 nm). For higher specificity and sensitivity, a mass spectrometer can be used as a detector (LC-MS).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Collection is Internal Standard Addition urine->is extraction Extraction is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization hplc HPLC Analysis extraction->hplc gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification hplc->quantification rr_establishment Reference Range Establishment quantification->rr_establishment

Caption: Experimental workflow for establishing urinary this compound reference ranges.

metabolic_pathway polyphenols Dietary Polyphenols (e.g., from fruits, berries) gut_microbiota Gut Microbiota Metabolism polyphenols->gut_microbiota hppa 3-(4-hydroxyphenyl)propionic acid gut_microbiota->hppa hba 4-hydroxybenzoic acid hppa->hba β-oxidation liver Liver Detoxification (Phase II Conjugation) hba->liver hha This compound liver->hha glycine Glycine glycine->liver urine Urinary Excretion hha->urine

Caption: Metabolic pathway of dietary polyphenols to this compound.

Conclusion

The establishment of robust reference ranges for this compound in diverse populations is an area that requires further research. Current data is sparse, and the use of hippuric acid ranges as a surrogate should be done with caution. The provided experimental protocols offer a foundation for standardized measurement of this important biomarker. The visualization of the metabolic pathway highlights the key biological processes that influence urinary 4-HHA levels. Future studies should focus on large, multi-ethnic cohorts to establish clinically meaningful reference intervals.

References

validation of analytical methods for 4-Hydroxyhippuric acid according to regulatory guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Hydroxyhippuric acid in biological matrices. As a significant metabolite of dietary polyphenols and a potential biomarker for various physiological and pathological states, the accurate and reliable measurement of this compound is crucial. This document outlines the validation of common analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—in accordance with major regulatory guidelines, including the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]

Regulatory Framework for Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of data used in regulatory submissions.[3][4][5][6] The ICH M10 guideline, adopted by these agencies, provides a harmonized framework for the validation of bioanalytical assays.[1][2][7] The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1]

The core parameters for bioanalytical method validation as stipulated by these guidelines include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Accuracy: The closeness of the determined value to the true value, often expressed as percent recovery.[8]

  • Precision: The degree of scatter between a series of measurements of the same sample, expressed as the relative standard deviation (RSD).[8]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.[8][9]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Comparison of Analytical Methods for this compound

Due to the limited availability of published methods specifically validated for this compound, this guide leverages methodologies developed for its close structural analog, hippuric acid, and other phenolic acids. The analytical principles and methods are largely transferable.

Table 1: Comparison of Analytical Method Performance for Hippuric Acid and its Analogs

Validation ParameterHPLC-DADLC-MS/MSGC-MS
Linearity (r²) >0.99>0.995>0.99
Accuracy (% Recovery) 85-115%85.8–109.7%[7]90-110%
Precision (%RSD) <15%1.4–13.3%[7]<15%
LLOQ ng/mL range10–40 ng/mL[7]pg/mL to ng/mL range
Specificity ModerateHighHigh
Throughput ModerateHighLow to Moderate
Cost LowHighModerate

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for each technique, based on methods validated for hippuric acid and other phenolic acids.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of aromatic acids in urine.

  • Sample Preparation:

    • Centrifuge urine sample to remove particulate matter.

    • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound (around 238 nm).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the determination of phenolic acids in various biological matrices.[7]

  • Sample Preparation:

    • To a urine sample, add a stable-labeled internal standard (e.g., creatinine-d3) and acetonitrile for protein precipitation.[7]

    • Centrifuge the sample.

    • Dilute the supernatant with deionized water before injection.[7]

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the acidified urine or plasma sample with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic extract to dryness.

    • Derivatize the residue to create a more volatile and thermally stable compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach involves esterification using methanol in an acidic medium.[3]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

    • Ionization: Electron Ionization (EI).

    • Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Validation Process

To better understand the workflow and regulatory expectations, the following diagrams illustrate the bioanalytical method validation process for this compound.

analytical_workflow cluster_pre_study Pre-Study Phase cluster_in_study In-Study Phase cluster_post_study Post-Study Phase meth_dev Method Development meth_val Method Validation meth_dev->meth_val Definitive Method sample_anal Sample Analysis meth_val->sample_anal Validated Method sample_coll Sample Collection (Urine/Plasma) sample_proc Sample Processing sample_coll->sample_proc sample_proc->sample_anal data_rep Data Reporting sample_anal->data_rep Analytical Results archiving Archiving data_rep->archiving

Caption: A general workflow for the bioanalytical analysis of this compound.

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Considerations Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ Linearity Linearity Linearity->Accuracy Linearity->LLOQ LLOQ->Precision Stability Stability Stability->Accuracy Robustness Robustness MatrixEffect Matrix Effect (for MS-based methods) MatrixEffect->Selectivity

Caption: Interrelationship of key bioanalytical method validation parameters.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 4-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Hydroxyhippuric acid.

This compound is a compound of interest in various research fields.[1][2] As with any chemical, understanding its hazard profile and implementing appropriate safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Hazard Profile

This compound presents several hazards that necessitate careful handling. It is classified as:

  • Harmful if swallowed[3]

  • Causes skin irritation[3]

  • Causes serious eye damage[3]

  • May cause respiratory irritation[3]

When in a methanol solution, the hazards of the solvent, such as high flammability and toxicity, must also be considered.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are essential to protect against splashes and fumes.[6]
Face ShieldRecommended in addition to goggles, especially when there is a high risk of splashing, to provide full-face protection.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6][8] Ensure gloves are inspected for any signs of degradation before use and are replaced immediately if contaminated.[8]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills.
Respiratory Protection RespiratorUse in a well-ventilated area.[9] If dust formation is likely or ventilation is inadequate, a particulate filter respirator (e.g., N95) is necessary.[6][10] For solutions, an acid gas cartridge may be required depending on the solvent and concentration.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.

2. Handling the Solid Form:

  • Avoid generating dust.[9] Use dry, clean-up procedures for any spills.[9]

  • When weighing, do so in a fume hood or an enclosure to contain any airborne particles.

  • Limit all unnecessary personal contact with the substance.[9]

3. Preparing Solutions:

  • This compound is sparingly soluble in aqueous buffers and has higher solubility in organic solvents like dimethylformamide (DMF).[11]

  • When preparing solutions, add the solid to the solvent slowly. If using an organic solvent, be mindful of its specific hazards.

  • For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer.[11]

4. General Laboratory Practices:

  • Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly with soap and water after handling the chemical and before breaks and at the end of the workday.[9]

  • Immediately remove any soiled or contaminated clothing.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All waste containing this compound must be handled in accordance with local, state, and federal regulations.[8]

  • Collect waste in a designated, properly labeled, and sealed container.[9]

2. Disposal of Unused Material:

  • If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[8]

  • Do not allow the chemical to enter drains, sewers, or water bodies.[12]

3. Container Disposal:

  • Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.

  • Puncture empty containers to prevent reuse before disposal in an authorized landfill.[8]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Handle Solid with Care (Avoid Dust) B->C Proceed to Handling D Prepare Solution (if needed) C->D E Perform Experiment D->E F Segregate Waste E->F Proceed to Cleanup G Clean Work Area F->G H Dispose of Waste via Authorized Channels G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyhippuric acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxyhippuric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。